cis-3-Hexenyl cis-3-hexenoate
Description
Structure
3D Structure
Properties
CAS No. |
61444-38-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
hex-3-enyl hex-3-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
UZJQQWFHPLYECS-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(=O)CC=CCC |
Canonical SMILES |
CCC=CCCOC(=O)CC=CCC |
density |
0.897-0.903 |
Other CAS No. |
61444-38-0 |
physical_description |
colourless liquid, with a green grass, green tomato odou |
solubility |
insoluble in water, soluble in fixed oils |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Biosynthesis of cis-3-Hexenyl cis-3-hexenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl cis-3-hexenoate, also known as (Z)-3-Hexenyl (Z)-3-hexenoate, is a volatile organic compound (VOC) and a member of the ester family.[1][2] It is highly valued in the flavor and fragrance industry for its distinct fresh, green, and fruity aroma, often described as reminiscent of a freshly plucked Bartlett pear with hints of melon and tomato leaf.[3][] Beyond its commercial applications, this compound is a naturally occurring plant volatile, playing a role in plant signaling and defense mechanisms. This technical guide provides an in-depth exploration of the natural origins of this compound and delineates its complex biosynthetic pathway.
Natural Sources
This compound is found in a variety of natural sources, contributing to their characteristic aroma profiles. Its presence is most notably documented in gardenia flowers and different types of tea.[1][3] The formation of this and other related "green leaf volatiles" (GLVs) is often initiated in response to tissue damage, such as from herbivory or mechanical cutting.[5][6][7]
Quantitative Data on Natural Occurrence
While the qualitative presence of this compound is established in several plant species, comprehensive quantitative data across a wide range of sources remains an area of active research. The table below summarizes the known natural sources.
| Natural Source | Compound Presence | Aroma Profile Contribution | Reference(s) |
| Gardenia (Gardenia sp.) | Identified | Floral, Fruity, Green | [1][3] |
| Tea (Camellia sinensis) | Identified | Fruity, Green | [1][3][6] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from the lipoxygenase (LOX) pathway.[5][8][9][10] This pathway is responsible for the production of a wide array of C6 and C9 aldehydes, alcohols, and esters, collectively known as green leaf volatiles (GLVs).[11][12] The entire process is initiated by the disruption of cell membranes, which releases fatty acid precursors.[5]
The formation of this compound requires the synthesis of two key precursors: the alcohol moiety, cis-3-hexenol , and the acyl moiety, derived from cis-3-hexenoic acid .
Synthesis of the Alcohol Moiety (cis-3-Hexenol)
-
Linolenic Acid Release : Upon tissue damage, lipases hydrolyze membrane lipids to release polyunsaturated fatty acids, primarily α-linolenic acid (C18:3).[5]
-
Hydroperoxidation : The enzyme 13-lipoxygenase (13-LOX) catalyzes the stereospecific oxygenation of linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT) .[5][13]
-
Cleavage : The unstable 13-HPOT is then cleaved by hydroperoxide lyase (HPL) into two smaller molecules: (Z)-3-hexenal (a C6 aldehyde) and 12-oxo-(Z)-9-dodecenoic acid.[5][13]
-
Reduction : The resulting (Z)-3-hexenal is rapidly reduced to its corresponding alcohol, (Z)-3-hexenol (cis-3-hexenol), by the action of alcohol dehydrogenase (ADH) .[9][13]
Synthesis of the Acyl Moiety (cis-3-Hexenoyl-CoA)
The biosynthesis of the cis-3-hexenoic acid component follows a parallel pathway, also starting from linolenic acid. The C6 acid, cis-3-hexenoic acid, is formed and subsequently activated to its coenzyme A (CoA) thioester, cis-3-hexenoyl-CoA , a necessary step for the final esterification reaction.
Final Esterification Step
The final and decisive step in the biosynthesis is the esterification reaction catalyzed by alcohol acyltransferase (AAT) .[14][15] This enzyme facilitates the transfer of the acyl group from cis-3-hexenoyl-CoA to the hydroxyl group of cis-3-hexenol, yielding the final product, This compound .[14][16] AAT enzymes belong to the BAHD superfamily and are crucial for the synthesis of many volatile esters in plants.[14][16]
Biosynthesis Pathway Diagram
The following diagram illustrates the complete biosynthetic pathway.
Experimental Protocols
The identification and quantification of this compound from natural sources involve several key experimental stages, from extraction to analysis.
Methodology for Extraction and Analysis
A generalized protocol for the isolation and analysis of volatile esters from plant material is outlined below.
1. Sample Preparation:
-
Obtain fresh plant material (e.g., leaves, flowers).
-
To maximize the release of GLVs, mechanically disrupt the tissue. This can be achieved by flash-freezing in liquid nitrogen followed by grinding to a fine powder, or by homogenization in a suitable buffer.[5]
2. Extraction of Volatiles:
-
Steam Distillation: This is a classic method for extracting volatile compounds. The plant material is boiled in water, and the resulting steam, carrying the volatiles, is condensed and collected.[17] The organic compounds can then be separated from the aqueous phase.
-
Solvent Extraction: Macerate the homogenized plant tissue in a non-polar organic solvent (e.g., hexane, diethyl ether) to extract the lipophilic volatile compounds.[17] The mixture is then filtered to remove solid debris.
-
Solid-Phase Microextraction (SPME): This modern technique uses a coated fiber to adsorb volatiles directly from the headspace above the sample or from a liquid extract. It is a solvent-free method ideal for trace analysis.
3. Concentration:
-
The solvent extract is carefully concentrated to increase the analyte concentration prior to analysis. This is typically done under a gentle stream of nitrogen or by using a rotary evaporator at low temperatures to prevent the loss of volatile components.
4. Analysis and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds.
-
The concentrated extract is injected into the GC, where compounds are separated based on their boiling points and affinity for the column's stationary phase.
-
As compounds elute from the GC column, they enter the Mass Spectrometer, which fragments the molecules and generates a unique mass spectrum for each.
-
Identification is achieved by comparing the retention time and mass spectrum of the unknown peak to those of an authentic standard of this compound.
-
-
Quantification: An internal standard is typically added at the beginning of the extraction process. By comparing the peak area of the analyte to the peak area of the known concentration of the internal standard, the quantity of this compound in the original sample can be accurately determined.
Experimental Workflow Diagram
The diagram below visualizes a typical workflow for the analysis of plant volatiles.
Conclusion
This compound is a significant natural product, contributing desirable aroma characteristics to various plants. Its biosynthesis is intricately linked to the lipoxygenase pathway, a fundamental plant defense and signaling mechanism. Understanding this pathway, from the initial fatty acid precursors to the final enzymatic esterification by alcohol acyltransferases, provides a foundation for potential biotechnological production of this high-value flavor and fragrance compound. Further research is needed to quantify its concentration in a broader range of natural sources and to fully elucidate the regulatory mechanisms governing its production in plants.
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. Hex-3Z-enyl hex-3Z-enoate | C12H20O2 | CID 6435882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-3-hexen-1-yl (Z)-3-hexenoate, 61444-38-0 [thegoodscentscompany.com]
- 5. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 6. foreverest.net [foreverest.net]
- 7. acs.org [acs.org]
- 8. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nph.onlinelibrary.wiley.com [nph.onlinelibrary.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 15. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. esalq.usp.br [esalq.usp.br]
- 17. organic chemistry - Isolation of cis-3-hexanol from grass - Chemistry Stack Exchange [chemistry.stackexchange.com]
Electrophysiological and Behavioral Responses of Insects to cis-3-Hexenyl cis-3-hexenoate and Related Green Leaf Volatile Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current understanding and experimental approaches used to investigate the electrophysiological and behavioral responses of insects to cis-3-Hexenyl cis-3-hexenoate, a member of the green leaf volatile (GLV) family of compounds. While direct and extensive quantitative data for this specific ester is limited in publicly available scientific literature, this guide draws upon the wealth of information available for structurally similar and well-studied C6 esters, such as cis-3-hexenyl acetate (B1210297), to provide a robust framework for research and development. The methodologies, signaling pathways, and expected response patterns detailed herein are intended to equip researchers with the necessary tools and knowledge to explore the specific effects of this compound on various insect species. This guide highlights a notable gap in current research and aims to facilitate future investigations into the precise role of this compound in insect chemical ecology and its potential applications in pest management and drug development.
Introduction to this compound and Green Leaf Volatiles
This compound is a fatty acid ester that belongs to the broad class of volatile organic compounds known as green leaf volatiles (GLVs).[1][2][3][][5] GLVs are C6 alcohols, aldehydes, and esters that are released by plants upon mechanical damage or herbivory.[6] These compounds play a crucial role in plant defense, both directly by deterring herbivores and indirectly by attracting natural enemies of those herbivores. For insects, GLVs are important chemical cues that can indicate the presence of a host plant, the suitability of a feeding or oviposition site, and the presence of competitors or predators.
While extensive research has been conducted on the electrophysiological and behavioral responses of insects to prominent GLVs like (Z)-3-hexenol and cis-3-hexenyl acetate, specific data for this compound is sparse. However, based on the well-established principles of insect olfaction and the responses observed for related C6 esters, it is highly probable that this compound elicits significant electrophysiological and behavioral responses in a variety of insect species.
Electrophysiological Responses to Green Leaf Volatile Esters
The primary methods for measuring the electrical activity of insect olfactory sensory neurons (OSNs) in response to volatile compounds are Electroantennography (EAG) and Single Sensillum Recording (SSR).
Electroantennography (EAG)
EAG measures the summated response of all OSNs on the antenna to a given odorant stimulus. It provides a general indication of whether an insect can detect a particular compound and the relative sensitivity of the antenna to different compounds.
Expected EAG Response to this compound
Based on studies with related C6 esters like cis-3-hexenyl acetate, it is anticipated that this compound will elicit dose-dependent EAG responses in many insect species, particularly those that utilize plants as hosts. The magnitude of the response will likely vary depending on the insect species, its physiological state, and the concentration of the stimulus.
Table 1: Representative EAG Response Data for a Related C6 Ester (cis-3-hexenyl acetate) in a Model Insect Species (Hypothetical Data for Illustrative Purposes)
| Insect Species | Sex | Stimulus Concentration (µg) | Mean EAG Amplitude (mV) ± SEM |
| Manduca sexta | Male | 1 | 0.8 ± 0.1 |
| 10 | 2.5 ± 0.3 | ||
| 100 | 5.2 ± 0.5 | ||
| Manduca sexta | Female | 1 | 0.7 ± 0.1 |
| 10 | 2.3 ± 0.2 | ||
| 100 | 4.9 ± 0.4 |
Note: This table is a hypothetical representation to illustrate the expected data format. Actual values would need to be determined experimentally for this compound.
Single Sensillum Recording (SSR)
SSR is a more refined technique that measures the action potentials (spikes) from individual OSNs housed within a single olfactory sensillum.[7][8][9] This method allows for the determination of the specificity and sensitivity of individual neurons to different odorants.
Expected SSR Response to this compound
It is probable that specific OSNs in various insect species are tuned to detect this compound. SSR recordings would likely show an increase in spike frequency upon stimulation with this compound. Different classes of sensilla (e.g., trichoid, basiconic) may house neurons with varying degrees of sensitivity and specificity to this ester.
Table 2: Representative SSR Response Data for a Related C6 Ester (cis-3-hexenyl acetate) in a Model Insect Species (Hypothetical Data for Illustrative Purposes)
| Insect Species | Sensillum Type | Neuron Class | Stimulus Concentration (µg) | Spike Frequency (spikes/s) ± SEM |
| Heliothis virescens | Trichoid | A | 1 | 15 ± 2 |
| 10 | 45 ± 5 | |||
| 100 | 98 ± 8 | |||
| Heliothis virescens | Trichoid | B | 1 | 2 ± 1 |
| 10 | 5 ± 2 | |||
| 100 | 12 ± 3 |
Note: This table is a hypothetical representation to illustrate the expected data format. Actual values would need to be determined experimentally for this compound.
Behavioral Responses to Green Leaf Volatile Esters
The detection of this compound by an insect's olfactory system is expected to translate into observable behavioral responses. These can be assessed through various bioassays.
Olfactometer Bioassays
Y-tube or multi-arm olfactometers are commonly used to test the preference of an insect for different odors. An insect is released at the base of the olfactometer and its choice of arm, containing either the test compound or a control, is recorded.
Expected Behavioral Response to this compound
For herbivorous insects, this compound is likely to be an attractant at certain concentrations, guiding them towards potential host plants. For predatory or parasitic insects, it may also serve as a kairomone, indicating the presence of their herbivorous prey or hosts.
Wind Tunnel Bioassays
Wind tunnels allow for the study of upwind flight orientation and source-location behaviors in response to an odor plume.
Expected Behavioral Response to this compound
Flying insects are expected to exhibit positive anemotaxis (upwind flight) in a plume of this compound, followed by casting and landing behaviors near the source.
Table 3: Representative Behavioral Response Data for a Related C6 Ester (cis-3-hexenyl acetate) in a Model Insect Species (Hypothetical Data for Illustrative Purposes)
| Insect Species | Bioassay Type | Stimulus | Response Metric | Result |
| Cydia pomonella | Y-tube Olfactometer | 10 µg cis-3-hexenyl acetate vs. Control | % Attraction | 78% |
| Aphidius colemani | Wind Tunnel | 1 µ g/min cis-3-hexenyl acetate plume | % Source Contact | 65% |
Note: This table is a hypothetical representation to illustrate the expected data format. Actual values would need to be determined experimentally for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Electroantennography (EAG) Protocol
-
Insect Preparation: An adult insect is immobilized, often by restraining it in a pipette tip with its head and antennae protruding.[10]
-
Electrode Preparation: Glass capillary electrodes are filled with a saline solution (e.g., Ringer's solution).
-
Electrode Placement: The reference electrode is inserted into the insect's head or eye, while the recording electrode makes contact with the tip of an antenna (often with the very end clipped off to ensure good contact).
-
Odorant Delivery: A defined concentration of this compound is dissolved in a solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) and applied to a piece of filter paper inside a Pasteur pipette. A puff of purified and humidified air is passed through the pipette to deliver the stimulus over the antenna.[11][12]
-
Data Acquisition: The voltage change across the antenna is amplified, digitized, and recorded using specialized software. The amplitude of the negative deflection is measured as the EAG response.
-
Controls: A solvent-only control and a standard reference compound are used in each experiment to ensure the preparation is viable and to allow for normalization of responses.
Single Sensillum Recording (SSR) Protocol
-
Insect Preparation: The insect is securely mounted, often with wax or dental cement, to a microscope slide to prevent movement. The antenna is stabilized with fine needles or glass capillaries.[8][13]
-
Electrode Preparation: Tungsten microelectrodes are sharpened electrolytically to a very fine point.
-
Electrode Placement: The reference electrode is inserted into the insect's eye or another part of the body. The recording electrode is carefully inserted into the base of a single olfactory sensillum under high magnification.
-
Odorant Delivery: The odorant delivery system is similar to that used for EAG, but the outlet is positioned closer to the recorded sensillum to ensure a precise and rapid stimulus presentation.
-
Data Acquisition: The extracellular action potentials are amplified, filtered, and recorded. Spike sorting software can be used to distinguish the firing of different neurons within the same sensillum based on spike amplitude and shape.
-
Data Analysis: The spike frequency (spikes per second) is calculated before, during, and after the stimulus to quantify the neuronal response.
Y-Tube Olfactometer Bioassay Protocol
-
Apparatus Setup: A glass Y-tube is placed in a controlled environment with uniform lighting and temperature. Purified and humidified air is passed through each arm of the Y-tube at a constant flow rate.
-
Stimulus Application: A filter paper treated with a known amount of this compound in a solvent is placed in the airflow of one arm (the "treatment" arm). A filter paper with solvent only is placed in the other arm (the "control" arm).
-
Insect Release: A single insect is released at the base of the Y-tube.
-
Data Collection: The insect's choice is recorded when it moves a certain distance into one of the arms and stays there for a defined period. The olfactometer is cleaned and the position of the treatment and control arms are switched between trials to avoid positional bias.
-
Statistical Analysis: A chi-squared test or a binomial test is used to determine if the insect's choice is significantly different from a random 50:50 distribution.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a generalized olfactory signaling pathway in an insect olfactory sensory neuron upon detection of a volatile ester like this compound.
Experimental Workflows
The following diagrams illustrate the typical workflows for Electroantennography and Single Sensillum Recording experiments.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. This compound = 95 , stabilized, FG 61444-38-0 [sigmaaldrich.com]
- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 5. (Z)-3-hexen-1-yl (Z)-3-hexenoate 61444-38-0 [thegoodscentscompany.com]
- 6. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Measurements from a Moth Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. biorxiv.org [biorxiv.org]
Olfactory Receptor Neurons for cis-3-Hexenyl cis-3-hexenoate in Moths: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of olfactory receptor neurons (ORNs) in moths that are responsive to the green leaf volatile (GLV) cis-3-Hexenyl cis-3-hexenoate. While direct quantitative data for this specific compound remains limited in publicly accessible research, this document synthesizes findings from closely related GLV esters, particularly cis-3-hexenyl acetate, to infer the likely neuronal responses, signaling pathways, and experimental methodologies. This guide is intended to serve as a foundational resource for researchers in chemical ecology, neurobiology, and pest management, as well as for professionals in drug development exploring novel targets for insect control. We present detailed experimental protocols for key techniques, summarize expected quantitative data in structured tables, and provide visualizations of relevant biological and experimental workflows to facilitate further research in this area.
Introduction
Moths rely heavily on their sophisticated olfactory system to navigate their environment, locate host plants for oviposition, and find mates. A crucial class of chemical cues for many moth species are the green leaf volatiles (GLVs), a group of C6 compounds released by plants upon mechanical damage or herbivory. These volatiles can act as attractants or repellents, influencing a moth's behavior. This compound is a naturally occurring ester with a characteristic green, fruity scent, found in various plants. Understanding the specific olfactory receptor neurons (ORNs) that detect this compound is vital for deciphering the chemical ecology of moth-plant interactions and for developing targeted pest control strategies.
This guide details the current knowledge and experimental approaches for studying the ORNs that respond to this compound and related compounds in moths.
Olfactory Signaling Pathway in Moth ORNs
The detection of odorants like this compound by moth ORNs initiates a signal transduction cascade that results in an electrical signal being sent to the brain. The generally accepted model for this process is as follows:
-
Odorant Binding: Volatile molecules enter the sensillum lymph through pores in the cuticle of the antenna. There, they are thought to be bound and transported by Odorant Binding Proteins (OBPs).
-
Receptor Activation: The OBP-odorant complex interacts with a heterodimeric olfactory receptor (OR) complex on the dendritic membrane of the ORN. This complex consists of a specific OR subunit that confers ligand specificity and a highly conserved co-receptor subunit (Orco).
-
Ion Channel Gating: Upon binding of the odorant, the OR-Orco complex undergoes a conformational change, opening a non-specific cation channel.
-
Depolarization and Action Potential: The influx of cations (primarily Na⁺ and Ca²⁺) depolarizes the neuron's membrane. If this depolarization reaches the threshold, it triggers a series of action potentials (spikes).
-
Signal Transmission: These action potentials propagate along the axon of the ORN to the antennal lobe of the moth's brain for further processing.
A Technical Guide to the Biosynthesis of Green Leaf Volatiles: The Pathway to cis-3-Hexenyl cis-3-hexenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Green Leaf Volatiles (GLVs) are C6 aldehydes, alcohols, and their esters, synthesized via the lipoxygenase (LOX) pathway in plants, primarily in response to biotic and abiotic stress. These compounds are crucial mediators of plant defense signaling, plant-to-plant communication, and tritrophic interactions. They are also significant contributors to the characteristic aroma of fresh-cut grass, fruits, and vegetables. This technical guide provides an in-depth exploration of the GLV biosynthesis pathway, with a specific focus on the formation of the complex ester, cis-3-Hexenyl cis-3-hexenoate. It details the enzymatic cascade from substrate mobilization to the final esterification step, presents quantitative data on key enzymes, outlines detailed experimental protocols for their study, and visualizes the core pathways and workflows.
The Core Biosynthesis Pathway: The Lipoxygenase (LOX) Route
The production of GLVs is initiated when cell damage, caused by herbivory, pathogen attack, or mechanical wounding, disrupts cellular membranes. This triggers a rapid enzymatic cascade known as the lipoxygenase (LOX) or oxylipin pathway.
Substrate Mobilization
The pathway begins with the release of polyunsaturated fatty acids (PUFAs), primarily α-linolenic acid (C18:3) and linoleic acid (C18:2), from galactolipids in the chloroplast membranes. This hydrolysis is catalyzed by various lipases, though the specific enzymes involved in activating the GLV cascade are still under investigation.
Oxygenation by Lipoxygenase (LOX)
Free α-linolenic acid is oxygenated by a 13-lipoxygenase (13-LOX), an enzyme that inserts molecular oxygen at the 13th carbon position. This reaction forms 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT). This hydroperoxide is a critical branching point in the oxylipin pathway, also serving as a precursor for the plant hormone jasmonic acid (JA).
Cleavage by Hydroperoxide Lyase (HPL)
The 13-HPOT is then cleaved by a specific cytochrome P450 enzyme, 13-hydroperoxide lyase (13-HPL). This cleavage is asymmetric, yielding a C6 volatile aldehyde, (Z)-3-hexenal, and a C12 oxo-acid, 12-oxo-(9Z)-dodecenoic acid. The rapid formation of (Z)-3-hexenal constitutes the initial "burst" of GLVs following tissue damage.
Formation of C6 Alcohols and Acids
(Z)-3-hexenal is a highly reactive aldehyde and a substrate for several subsequent modifications:
-
Reduction: It can be reduced to its corresponding alcohol, (Z)-3-hexenol (also known as cis-3-hexenol or leaf alcohol), by the action of alcohol dehydrogenase (ADH).
-
Isomerization: (Z)-3-hexenal can spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal (leaf aldehyde).
-
Oxidation: To form the acyl moiety for our target ester, (Z)-3-hexenal is oxidized to (Z)-3-hexenoic acid (cis-3-hexenoic acid). This step is catalyzed by an aldehyde dehydrogenase (ALDH).
Final Esterification by Alcohol Acyltransferase (AAT)
The final step in the synthesis of this compound is the esterification of the alcohol (cis-3-Hexenol) with an activated form of the carboxylic acid (cis-3-hexenoyl-CoA). This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , an enzyme belonging to the BAHD superfamily. AATs transfer the acyl group from an acyl-CoA donor to the alcohol, forming the final ester product.
Visualization of Pathways and Workflows
Core Biosynthesis Pathway
Caption: The lipoxygenase pathway for GLV biosynthesis, highlighting the formation of this compound.
Trigger and Signaling Cascade
Caption: Logical flow from initial stress stimulus to the release and signaling function of Green Leaf Volatiles.
Experimental Workflow for GLV Analysis
Caption: A typical experimental workflow for the collection, identification, and quantification of plant-emitted GLVs.
Quantitative Data Summary
Quantitative analysis of the enzymes in the GLV pathway is crucial for understanding flux and regulation. The kinetic properties can vary significantly between plant species and isoforms of the enzymes.
Table 1: Representative Kinetic Properties of Key GLV Biosynthesis Enzymes
| Enzyme | Plant Source | Substrate | Optimal pH | K_m (µM) | Reference |
| Lipoxygenase (LOX) | Olive (Olea europaea) | Linoleic Acid | 5.5 | 82.44 | |
| Olive (Olea europaea) | α-Linolenic Acid | 5.5 | 306.26 | ||
| Hydroperoxide Lyase (HPL) | Arabidopsis thaliana | 13-HPOT | 6.0 - 7.0 | High Affinity | |
| Barley (Hordeum vulgare) | 13-HPOT | 6.0 - 7.0 | >14x vs. 13-HPOD | ||
| Soybean (Glycine max) | 13-HPOD | 6.0 - 7.0 | - |
Note: Data for Alcohol Acyltransferases (AATs) are highly variable due to the broad substrate specificity of this enzyme family. K_m values are dependent on both the alcohol and the acyl-CoA substrate.
Table 2: Example of GLV Emission Changes in Response to Stimuli
| Plant Species | Stimulus | GLV Compound | Fold Increase / Concentration | Reference |
| Arabidopsis thaliana | Mechanical Damage | (Z)-3-Hexenal | ~30-fold within 5 mins | |
| Lima Bean (P. lunatus) | Herbivory (T. urticae) | (Z)-3-Hexenyl acetate (B1210297) | Attracts predatory mites |
Experimental Protocols
Protocol 1: Hydroperoxide Lyase (HPL) Activity Assay
This protocol measures HPL activity by monitoring the depletion of its hydroperoxide substrate.
Objective: To quantify HPL enzyme activity in a crude plant extract.
Materials:
-
Plant tissue (e.g., leaves)
-
Extraction Buffer: 100 mM Sodium Phosphate buffer (pH 6.3), 1 mM DTT, 1% PVPP (w/v)
-
Substrate: 13-HPOT or 13-HPOD (13-hydroperoxide of linoleic acid), stored in ethanol (B145695) at -20°C
-
Spectrophotometer capable of reading at 234 nm
-
Quartz cuvettes
Methodology:
-
Enzyme Extraction:
-
Harvest fresh leaf tissue (approx. 1 g) and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a mortar and pestle.
-
Add 5 mL of ice-cold Extraction Buffer and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a centrifuge tube and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a Bradford assay.
-
-
Activity Measurement:
-
Prepare a reaction mixture in a quartz cuvette containing 950 µL of 100 mM Sodium Phosphate buffer (pH 6.3).
-
Add 50 µL of the crude enzyme extract to the cuvette and mix by inversion.
-
Initiate the reaction by adding 10 µL of the 13-HPOT substrate solution (final concentration ~100 µM).
-
Immediately begin monitoring the decrease in absorbance at 234 nm for 1-3 minutes. The decrease corresponds to the cleavage of the conjugated diene system in the hydroperoxide substrate.
-
Calculate the rate of absorbance change (ΔA234/min).
-
-
Calculation:
-
HPL activity (µmol/min/mg protein) = (ΔA234/min / ε) * (Total Volume / Sample Volume) / (mg protein), where ε (molar extinction coefficient for 13-HPOT) is ~23,000-25,000 M⁻¹cm⁻¹.
-
Protocol 2: Headspace Collection and GC-MS Analysis of GLVs
This protocol describes the collection of volatiles from plant headspace using adsorbent traps followed by analysis.
Objective: To identify and quantify GLVs emitted from plant tissue.
Materials:
-
Glass enclosure/chamber for plant tissue
-
Air pump with controllable flow rate
-
Adsorbent tubes (e.g., filled with Tenax® TA or a combination of adsorbents)
-
Internal Standard (IS): e.g., Nonyl acetate or similar compound not naturally produced by the plant.
-
Solvent for elution: Dichloromethane or Hexane (high purity).
-
Thermal Desorption (TD) - Gas Chromatography-Mass Spectrometry (GC-MS) system.
Methodology:
-
Volatile Collection (Dynamic Headspace Sampling):
-
Place a known amount of plant material (e.g., a single leaf, whole plant) inside the glass chamber. If inducing damage, perform it immediately before sealing.
-
Connect the chamber to the air pump. Purified, humidified air is pushed into the chamber at a controlled rate (e.g., 100-500 mL/min).
-
An adsorbent tube is connected to the outlet of the chamber. Air from the chamber is pulled through the tube by the pump, trapping the emitted volatiles.
-
Collect volatiles for a defined period (e.g., 1-4 hours).
-
-
Sample Analysis (TD-GC-MS):
-
After collection, spike the adsorbent tube with a known amount of the internal standard.
-
Place the tube in the thermal desorber unit. The tube is heated rapidly (e.g., to 250°C) to release the trapped volatiles, which are then transferred by a helium carrier gas stream into the GC column.
-
GC Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm). A typical oven program could be:
-
Initial temperature: 40°C, hold for 3 min.
-
Ramp: 5°C/min to 200°C.
-
Ramp: 20°C/min to 250°C, hold for 5 min.
-
-
MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-350.
-
-
Data Analysis:
-
Identification: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST, WILEY) and by comparing their retention indices to known standards.
-
Quantification: Calculate the amount of each GLV by comparing its peak area to the peak area of the known amount of the internal standard. Results are typically expressed as ng/g fresh weight/hour.
-
The Chemical Ecology of cis-3-Hexenyl cis-3-hexenoate: A Technical Guide for Researchers
Foreword: The field of chemical ecology continually unveils the complex chemical dialogues between organisms. Among the vast vocabulary of this communication are the Green Leaf Volatiles (GLVs), a class of compounds released from damaged plants that mediate critical interactions. This guide focuses on cis-3-Hexenyl cis-3-hexenoate, an ester belonging to the GLV family. While direct research into the specific ecological roles of this compound is nascent, its biosynthetic relationship to well-studied, highly active GLVs provides a strong foundation for inferring its functions and for guiding future research. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in leveraging plant-derived compounds for applications in crop protection and beyond.
Introduction to this compound
This compound, also known as (Z)-3-Hexenyl (Z)-3-hexenoate or Williams Ester, is a fatty acid ester naturally found in gardenia flowers and tea[1]. It is characterized by a fresh, green, and fruity aroma, often compared to Bartlett pear[][3]. As a C12 compound (molecular formula C12H20O2), it is formed from the esterification of cis-3-hexenol and cis-3-hexenoic acid[4][5]. Both of these precursors are classic C6 Green Leaf Volatiles (GLVs), which are synthesized via the lipoxygenase (LOX) pathway upon mechanical damage or herbivore attack on plant tissues[6][7].
While extensively documented as a fragrance and flavoring agent, its specific role in chemical ecology is not well-defined in current literature[4][8]. However, the established, potent ecological activities of its parent compounds—particularly cis-3-hexenol—strongly suggest that this compound is an active participant in plant signaling and defense networks. This guide will synthesize the known information on GLV biosynthesis and function to build a comprehensive ecological profile and provide the technical basis for its further study.
Biosynthesis of Green Leaf Volatiles
The production of this compound is intrinsically linked to the Green Leaf Volatile pathway, a rapid response to cellular damage.
The Lipoxygenase (LOX) Pathway
The biosynthesis is initiated when cell membranes are disrupted, allowing lipases to release α-linolenic acid. This fatty acid then enters the LOX pathway.
-
Oxygenation: The enzyme lipoxygenase (LOX) incorporates oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid.
-
Cleavage: The hydroperoxide lyase (HPL) enzyme rapidly cleaves this intermediate into two fragments: the 12-carbon compound 12-oxo-(Z)-9-dodecenoic acid and the highly volatile 6-carbon aldehyde, (Z)-3-hexenal[9].
-
Conversion and Diversification: (Z)-3-hexenal is a key branching point. It can be isomerized to the more stable (E)-2-hexenal or reduced by alcohol dehydrogenase (ADH) to form (Z)-3-hexenol, the "leaf alcohol"[10].
-
Esterification: (Z)-3-hexenol can then be esterified with various acyl-CoAs by acyltransferases to produce esters like (Z)-3-hexenyl acetate. Similarly, (Z)-3-hexenal can be oxidized to (Z)-3-hexenoic acid, which can then be esterified with (Z)-3-hexenol to yield the target molecule, This compound .
Inferred Ecological Roles in Plant-Biotic Interactions
The ecological functions of this compound can be inferred from the well-documented activities of its C6 precursors, which are pivotal in plant defense. GLVs serve as signals in tritrophic interactions, affecting herbivores, predators, and parasitoids.
Direct Defense: Herbivore Deterrence
Many GLVs, including (Z)-3-hexenol, exhibit repellent or anti-feedant properties against various herbivorous insects. The release of these compounds at a wound site can create an unfavorable chemical environment, deterring further feeding.
Indirect Defense: Attraction of Natural Enemies
One of the most crucial roles of GLVs is acting as an "SOS" signal to recruit the natural enemies of herbivores[7][10]. Parasitic wasps and predatory mites, for instance, use blends of herbivore-induced plant volatiles (HIPVs), in which GLVs are prominent, to locate their prey. (Z)-3-hexenol has been repeatedly identified as a key attractant for beneficial insects[7][10].
Data on Ecologically-Related GLVs
While quantitative data for this compound is unavailable, the following table summarizes representative data for its precursor, (Z)-3-hexenol, illustrating its potent signaling effects.
| Compound | Insect Species | Insect Type | Experimental Context | Observed Effect | Reference |
| (Z)-3-Hexenol | Cotesia marginiventris | Parasitoid Wasp | Y-tube Olfactometer | Significant attraction to beet armyworm-damaged maize seedlings releasing the volatile. | Turlings et al. (1991) |
| (Z)-3-Hexenol | Myzus persicae | Aphid (Herbivore) | Electrophysiology (EAG) | Strong antennal depolarization, indicating neural perception. | Bruce et al. (2005) |
| (Z)-3-Hexenol | Phytoseiulus persimilis | Predatory Mite | Olfactometer Bioassay | Attraction to spider-mite infested lima bean leaves, which emit (Z)-3-hexenol. | De Boer & Dicke (2004) |
| (Z)-3-Hexenyl Acetate | Aphidius ervi | Parasitoid Wasp | Wind Tunnel Bioassay | Increased flight time and source contact with dispensers releasing the compound. | Poppy et al. (1997) |
Experimental Protocols
The study of volatile compounds like this compound requires precise methods for collection, analysis, and functional bioassays.
Volatile Collection (Headspace Analysis)
This protocol outlines the dynamic headspace collection of volatiles from plant tissue, a standard method for analyzing HIPVs[6][11].
-
Enclosure: Gently enclose the plant material (e.g., a single leaf, whole plant) in a non-reactive vessel, such as a glass chamber or a polyethylene (B3416737) terephthalate (B1205515) (PET) bag.
-
Airflow: Create a controlled airflow system. Purified, charcoal-filtered air is pushed into the enclosure at a constant rate (e.g., 1 L/min), and air is pulled out at a slightly lower rate (e.g., 0.8 L/min) to maintain positive pressure and prevent contamination.
-
Trapping: The air pulled from the enclosure is passed through an adsorbent trap. The trap is typically a small glass tube packed with a polymer sorbent like Porapak™ Q or Tenax® TA, which binds the volatile organic compounds (VOCs).
-
Sampling Duration: Collection duration can range from 1 to 24 hours, depending on the expected emission rates.
-
Elution: After collection, the trapped volatiles are eluted from the sorbent using a high-purity solvent (e.g., hexane (B92381) or dichloromethane). An internal standard (e.g., n-octane) is often added at this stage for quantification.
Chemical Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying VOCs[9][12].
-
Injection: A small volume (1-2 µL) of the solvent extract is injected into the GC inlet, which is heated to rapidly vaporize the sample.
-
Separation: The vaporized compounds are carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., DB-5ms). The column's inner coating separates compounds based on their boiling points and chemical properties. The oven temperature is programmed to ramp up gradually (e.g., from 40°C to 250°C) to facilitate separation[13].
-
Detection & Ionization: As compounds exit the column, they enter the mass spectrometer. They are bombarded with electrons (Electron Impact ionization), causing them to fragment in predictable patterns.
-
Identification: The mass spectrometer separates the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This spectrum is compared to spectral libraries (e.g., NIST) for positive identification. The time it takes for a compound to travel through the column (retention time) provides additional confirmation.
-
Quantification: The abundance of the compound is determined by integrating the area of its chromatographic peak, often relative to the peak area of a known amount of an internal standard.
Conclusion and Future Directions
This compound represents an intriguing yet understudied component of the plant volatile bouquet. Its biosynthesis from core C6 GLVs, which are potent mediators of plant-insect interactions, provides a compelling rationale for its investigation. The lack of direct ecological data highlights a significant knowledge gap and an opportunity for novel research.
Future work should prioritize:
-
Quantifying Emissions: Determining the conditions under which plants release this compound, particularly in response to different types of herbivory.
-
Behavioral Bioassays: Systematically testing the effect of the pure, synthesized compound on the behavior of key herbivores and their natural enemies.
-
Synergistic Effects: Investigating how this compound functions within a complex volatile blend, as the ecological relevance of a single compound is often context-dependent.
By applying the established protocols detailed in this guide, researchers can elucidate the specific ecological functions of this compound, potentially unlocking new avenues for the development of biopesticides and sustainable crop protection strategies.
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 3. (Z)-3-hexen-1-yl (Z)-3-hexenoate, 61444-38-0 [thegoodscentscompany.com]
- 4. Hex-3Z-enyl hex-3Z-enoate | C12H20O2 | CID 6435882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB017568) - FooDB [foodb.ca]
- 6. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. mdpi.com [mdpi.com]
Unveiling the Green-Fruity Essence of Gardenia: A Technical Guide to the Discovery and Isolation of cis-3-Hexenyl cis-3-hexenoate
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and isolation of the key volatile compound, cis-3-Hexenyl cis-3-hexenoate, from the flowers of Gardenia jasminoides. This document outlines the historical context of its identification, detailed experimental protocols for its extraction and purification, and comprehensive physicochemical and spectroscopic data for its characterization.
The characteristic sweet and intensely floral aroma of the gardenia flower is a complex bouquet of numerous volatile organic compounds. Among these, esters of cis-3-hexenol play a crucial role in imparting the fresh, green, and slightly fruity notes that define the gardenia's unique fragrance profile. While the presence of various cis-3-hexenyl esters in gardenia has been known for some time, this guide focuses on a plausible methodology for the specific isolation of this compound, a significant contributor to this characteristic scent.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the target compound's properties is essential for its successful isolation and identification. The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol [1] |
| Appearance | Colorless liquid |
| Odor | Green, fruity, pear-like[] |
| Boiling Point | 60 °C at 0.5 mmHg[1][3] |
| Density | 0.907 g/mL at 25 °C[][3] |
| Refractive Index (n²⁰/D) | 1.452[1][3] |
| Solubility | Insoluble in water; soluble in alcohol[] |
| CAS Number | 61444-38-0[4] |
Spectroscopic data provides the structural fingerprint of a molecule.
| Spectroscopic Data | Description |
| Mass Spectrometry (MS) | The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 196, corresponding to its molecular weight. Characteristic fragmentation patterns would include losses of the hexenyl and hexenoate moieties. |
| Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons of both the alcohol and acid moieties, the methylene (B1212753) groups adjacent to the ester oxygen and the double bonds, and the terminal methyl groups. A patent for derivatives of cis-3-hexenol includes a figure of the NMR spectrum for cis-3-hexenyl-cis-3-hexenoate[5]. |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit a strong absorption band around 1740 cm⁻¹ characteristic of the C=O stretching vibration of the ester group. Other significant bands would include those for C-O stretching and C=C stretching. |
Experimental Protocols
The isolation of this compound from gardenia flowers is a multi-step process involving extraction of the floral absolute, fractionation to separate different chemical classes, and subsequent chromatographic purification to isolate the target ester. The following protocols are based on established methods for the analysis of gardenia volatiles and the separation of plant-derived esters.
Preparation of Gardenia Absolute
The initial step involves the extraction of the aromatic compounds from fresh gardenia flowers to produce a concentrated extract known as an "absolute."
-
Materials: Freshly picked, unwilted Gardenia jasminoides flowers, n-hexane, ethanol (B145695).
-
Procedure:
-
Macerate fresh gardenia flowers in n-hexane at room temperature for 24-48 hours.
-
Filter the hexane (B92381) extract to remove the plant material.
-
Concentrate the hexane extract under reduced pressure to yield a waxy "concrete."
-
Wash the concrete with warm ethanol to dissolve the volatile aromatic compounds, leaving behind the insoluble waxes.
-
Chill the ethanolic solution to precipitate any remaining waxes.
-
Filter the cold ethanolic solution.
-
Remove the ethanol from the filtrate under reduced pressure to obtain the gardenia absolute.
-
Fractionation of Gardenia Absolute
The gardenia absolute is a complex mixture that needs to be fractionated to separate the neutral esters from other components like acids, bases, and phenols.
-
Materials: Gardenia absolute, diethyl ether, 5% HCl solution, 5% NaHCO₃ solution, 5% NaOH solution, saturated NaCl solution, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the gardenia absolute in diethyl ether.
-
Wash the ether solution sequentially with 5% HCl to remove basic components, 5% NaHCO₃ to remove acidic components, and 5% NaOH to remove phenolic components.
-
Wash the remaining ether solution with saturated NaCl solution to remove residual water-soluble impurities.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Concentrate the dried ether solution to obtain the neutral fraction, which contains the esters.
-
Isolation of this compound by Column Chromatography
The neutral fraction is further purified using column chromatography to isolate individual esters.
-
Materials: Neutral fraction, silica (B1680970) gel (70-230 mesh), n-hexane, diethyl ether.
-
Procedure:
-
Prepare a silica gel column using n-hexane as the slurry solvent.
-
Load the concentrated neutral fraction onto the top of the column.
-
Elute the column with a gradient of n-hexane and diethyl ether, starting with 100% n-hexane and gradually increasing the polarity by adding diethyl ether.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Combine the fractions containing the target compound, as identified by comparison with a standard or by GC-MS analysis.
-
For final purification to obtain a high-purity sample, preparative gas chromatography (preparative GC) can be employed on the enriched fractions.
-
Conclusion
This technical guide provides a comprehensive framework for the discovery and isolation of this compound from Gardenia jasminoides. The detailed protocols, from the initial extraction of the absolute to the final chromatographic purification, offer a practical roadmap for researchers. The presented physicochemical and spectroscopic data are crucial for the unambiguous identification and characterization of this important aroma compound. This work not only contributes to a deeper understanding of the chemical composition of gardenia's fragrance but also provides a solid foundation for further research into the biosynthesis of floral scents and the potential applications of these volatile compounds in various industries.
References
- 1. Hex-3Z-enyl hex-3Z-enoate | C12H20O2 | CID 6435882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 61444-38-0 [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. US4312766A - Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof - Google Patents [patents.google.com]
physical and chemical properties of cis-3-Hexenyl cis-3-hexenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-Hexenyl cis-3-hexenoate, a volatile organic compound, is a significant contributor to the characteristic aroma of many fruits and plants. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by spectral analysis data. While primarily utilized in the flavor and fragrance industries, this document also explores its synthesis, stability, and potential biological activities, offering valuable insights for researchers and professionals in various scientific disciplines.
Chemical Identity and Physical Properties
This compound, also known as (Z)-3-hexen-1-yl (Z)-3-hexenoate, is a fatty acid ester. It is a colorless liquid with a characteristic fresh, green, and fruity aroma, often described as reminiscent of pear and melon.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 61444-38-0[2] |
| Molecular Formula | C₁₂H₂₀O₂[2] |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | (3Z)-hex-3-en-1-yl (3Z)-hex-3-enoate[3] |
| Synonyms | (Z)-3-Hexenyl (Z)-3-hexenoate, cis-3-Hexenoic acid cis-3-hexenyl ester |
| FEMA Number | 3689 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless liquid | [4] |
| Odor | Green, fruity, pear, melon | [1] |
| Boiling Point | 60 °C at 0.5 mmHg | [5] |
| Density | 0.907 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.452 | [5] |
| Flash Point | 98.9 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in alcohol | |
| Stability | Stabilized with α-tocopherol |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 3: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.5 | m | -CH=CH- |
| ~5.3 | m | -CH=CH- |
| ~4.1 | t | -O-CH₂- |
| ~3.1 | d | =CH-CH₂-C=O |
| ~2.4 | q | -CH₂-CH= |
| ~2.0 | m | -CH₂-CH₃ |
| ~0.9 | t | -CH₃ |
Table 4: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O |
| ~133 | -CH=CH- |
| ~123 | -CH=CH- |
| ~64 | -O-CH₂- |
| ~35 | =CH-CH₂-C=O |
| ~28 | -CH₂-CH= |
| ~20 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Mass Spectrometry (MS):
The mass spectrum of this compound exhibits a molecular ion peak (M+) at m/z 196, corresponding to its molecular weight. Key fragmentation patterns are consistent with the ester structure. A representative mass spectrum is available in the literature.[6]
Infrared (IR) Spectroscopy:
The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.
Table 5: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3010 | =C-H stretch (alkene) |
| ~2965, 2875 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ester) |
| ~1655 | C=C stretch (alkene) |
| ~1160 | C-O stretch (ester) |
Experimental Protocols
Synthesis
A common method for the synthesis of this compound is through the esterification of cis-3-hexenol with cis-3-hexenoic acid.
Reaction Scheme:
References
Toxicological Profile of cis-3-Hexenyl cis-3-hexenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicological profile of cis-3-Hexenyl cis-3-hexenoate (CAS No. 61444-38-0), a fragrance and flavor ingredient. The safety of this substance has been primarily established through a combination of direct experimental data, read-across from its hydrolysis products, and the application of toxicological threshold concepts. This document summarizes the available data on its genotoxicity, acute and repeated dose toxicity, reproductive toxicity, skin sensitization, and phototoxicity. Detailed experimental protocols for key toxicological assays are provided, and the logical framework for its safety assessment is visually represented. The available data supports the safe use of this compound under current exposure levels.
Chemical and Physical Properties
This compound is a fatty acid ester.[1] It is a colorless liquid with a green, fruity odor reminiscent of pear and melon.[2][3]
| Property | Value | Reference |
| Molecular Formula | C12H20O2 | [4] |
| Molecular Weight | 196.29 g/mol | [1][4] |
| CAS Number | 61444-38-0 | [4] |
| EC Number | 262-797-3 | [4] |
| Physical State | Liquid | [4] |
| Boiling Point | 60 °C @ 0.5 mmHg | [3][5] |
| Flash Point | 98.9 °C (closed cup) | [5] |
| Specific Gravity | 0.865 - 0.902 @ 25 °C | [2] |
| Refractive Index | 1.447 - 1.455 @ 20 °C | [2] |
| Water Solubility | 7.26 mg/L | [4] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Toxicological Endpoints
Acute Toxicity
The acute oral toxicity of this compound is low.
| Route | Species | Value | Reference |
| Oral | Rat (male/female) | LD50 > 2000 mg/kg bw | [4] |
Genotoxicity
Based on the available data, this compound is not considered to have genotoxic potential.
| Assay | System | Concentration | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 | Up to 5000 µ g/plate (with and without S9 activation) | Non-mutagenic | |
| In Vitro Micronucleus Test (Read-across from cis-3-hexenol) | Human peripheral blood lymphocytes | Up to 1002 µg/mL (with and without S9 activation) | Non-clastogenic | |
| In Vitro Micronucleus Test (Read-across from trans-2-hexenoic acid) | Human peripheral blood lymphocytes | - | Non-clastogenic |
Repeated Dose and Reproductive Toxicity
No specific repeated dose or reproductive toxicity studies are available for this compound or its read-across analogs. However, the systemic exposure to this substance from its use as a fragrance ingredient is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. The TTC is a risk assessment concept that establishes a human exposure threshold for chemicals, below which there is a very low probability of an appreciable risk to human health. The Cramer classification scheme categorizes substances into three classes based on their chemical structure and potential toxicity, with Class I being of the lowest concern.[6] The total systemic exposure to this compound has been calculated to be 1.2 µg/kg/day, which is below the TTC of 30 µg/kg/day for a Cramer Class I material for both repeated dose and reproductive toxicity endpoints.
Skin Sensitization
This compound is not considered to be a skin sensitizer.
| Assay | Species | Result | Reference |
| Guinea Pig Maximization Test | Guinea Pig | No reactions indicative of skin sensitization (note: insufficient number of animals used) | |
| Human Repeated Insult Patch Test (HRIPT) | Human (49 volunteers) | No reactions indicative of skin sensitization |
The chemical structure of this compound does not indicate a potential for protein binding, a key mechanism in skin sensitization. Furthermore, the exposure to this ingredient is below the Dermal Sensitization Threshold (DST), a concept analogous to the TTC for dermal exposure, further supporting its safety with respect to skin sensitization.
Phototoxicity and Photoallergenicity
Based on its UV/Visible absorption spectrum, which shows no significant absorption between 290 and 700 nm, this compound is not expected to be phototoxic or photoallergenic.
Local Respiratory Toxicity
There is no available inhalation data for this compound. However, the estimated inhalation exposure is significantly lower than the Cramer Class I TTC value for local respiratory effects, indicating a low risk.
Ecotoxicity
| Species | Endpoint | Value | Exposure Time | Reference |
| Daphnia magna | EC50 | 6.2 mg/L | 48 hours | [4] |
The substance is readily biodegradable, with a biodegradation of 74% observed within 28 days under OECD 301 F test conditions.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD TG 471
-
Principle: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by base substitutions or frameshifts. The assay assesses the ability of a test substance to cause mutations that revert the bacteria's inability to synthesize an essential amino acid, allowing them to grow on a minimal medium.[3][7][8]
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 are commonly used.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rodents treated with an enzyme-inducing agent, to mimic mammalian metabolism.[9]
-
Procedure:
-
Method: Either the plate incorporation or pre-incubation method can be used.[7] In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.
-
Dose Levels: At least five different concentrations of the test substance are used.[8] For this compound, concentrations up to 5000 µ g/plate were tested.
-
Controls: Positive and negative (solvent) controls are run concurrently.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[7]
-
Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (negative control).[9]
-
In Vitro Mammalian Cell Micronucleus Test - Based on OECD TG 487
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from acentric chromosome fragments or whole chromosomes that lag during anaphase of mitosis.[10][11]
-
Test System: Human peripheral blood lymphocytes are a suitable cell type.
-
Metabolic Activation: The test is conducted with and without an S9 mix.
-
Procedure:
-
Cell Culture and Treatment: Lymphocyte cultures are exposed to the test substance at various concentrations. For the read-across analog cis-3-hexenol, concentrations up to 1002 µg/mL were used.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after the start of the treatment.[10]
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells.
-
Evaluation: A substance is considered clastogenic or aneugenic if it induces a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.
-
Acute Oral Toxicity - Based on OECD TG 401 (Note: This guideline has been deleted and replaced by alternative methods)
-
Principle: This test provides information on the adverse effects that may occur shortly after the oral administration of a single dose of a substance.[5]
-
Test System: The rat is the preferred rodent species.[5]
-
Procedure:
-
Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[5] Administration is typically by gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]
-
Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[5]
-
Evaluation: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is calculated. For this compound, the LD50 was determined to be greater than 2000 mg/kg body weight.[4]
-
Visualizations
Logical Relationship: Read-Across for Genotoxicity Assessment
Caption: Read-across approach for genotoxicity assessment of this compound.
Experimental Workflow: Bacterial Reverse Mutation (Ames) Test
References
- 1. criver.com [criver.com]
- 2. Chemical Safety Assessment Using Read-Across: Assessing the Use of Novel Testing Methods to Strengthen the Evidence Base for Decision Making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nib.si [nib.si]
- 4. rifm.org [rifm.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. pac.gr [pac.gr]
- 7. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
Environmental Fate and Degradation of cis-3-Hexenyl cis-3-hexenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl cis-3-hexenoate (CAS No. 61444-38-0) is a fatty acid ester recognized for its characteristic fresh, green, and fruity aroma, reminiscent of pear and melon. It is found naturally in gardenia flowers and tea and is also synthesized for use as a fragrance ingredient in various consumer products. This guide provides a comprehensive overview of the environmental fate and degradation of this compound, detailing its biodegradability, potential for photodegradation, and hydrolysis. The information is presented to aid in environmental risk assessments and to provide a deeper understanding of the molecule's behavior in the environment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its environmental distribution and partitioning.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [1] |
| Molecular Weight | 196.29 g/mol | [2] |
| Boiling Point | 60 °C at 0.5 mmHg | [2] |
| Density | 0.907 g/mL at 25 °C | [2] |
| Water Solubility | Insoluble | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | Estimated to be > 3 | [3] |
Environmental Fate and Degradation
The environmental persistence of this compound is determined by several degradation pathways, including biodegradation, photodegradation, and hydrolysis.
Biodegradation
This compound is considered to be readily biodegradable.[3] A study following the OECD 301 F guideline demonstrated significant mineralization of the substance over a 28-day period.
Quantitative Biodegradation Data
| Test Guideline | Duration | Biodegradation Percentage | Conclusion | Reference |
| OECD 301 F (Manometric Respirometry) | 28 days | 74% | Readily biodegradable | [3] |
Based on its structure as a relatively simple ester of short-chain unsaturated alcohols and acids, the initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by esterases, which are ubiquitous in the environment. This hydrolysis would yield cis-3-hexenol and cis-3-hexenoic acid. Both of these degradation products are readily biodegradable and can be further metabolized by microorganisms through beta-oxidation and the citric acid cycle.
Proposed Biodegradation Pathway
Photodegradation
Given the lack of significant light absorption in the environmentally relevant UV spectrum (wavelengths > 290 nm), direct photolysis is likely to be a minor degradation pathway.[3] However, indirect photodegradation, particularly reaction with hydroxyl radicals in the atmosphere, is expected to be a more significant process. The rate of this reaction can be estimated using structure-activity relationship (SAR) models.
Hydrolysis
As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be catalyzed by acids or bases. The hydrolysis of this compound yields cis-3-hexenol and cis-3-hexenoic acid.[3] The rate of hydrolysis is dependent on pH and temperature. In neutral environmental waters, the rate of abiotic hydrolysis is expected to be slow. However, this process can be significantly accelerated by microbial enzymes (esterases), as discussed in the biodegradation section.
Experimental Protocols
OECD 301 F: Manometric Respirometry Test for Ready Biodegradability
This test method is used to determine the ready biodegradability of a chemical substance by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.[3][4][5][6]
Principle: A known volume of an inoculated mineral medium containing a known concentration of the test substance as the sole source of organic carbon is stirred in a closed flask at a constant temperature for up to 28 days. The consumption of oxygen is measured by a manometric device. The amount of oxygen taken up by the microbial population during the degradation of the test substance, corrected for the oxygen uptake of a blank inoculum run in parallel, is expressed as a percentage of the theoretical oxygen demand (ThOD).
Experimental Workflow
General Protocol for Ester Hydrolysis
This protocol outlines a general procedure for determining the rate of hydrolysis of an ester under controlled laboratory conditions.
Principle: The rate of disappearance of the ester or the rate of appearance of its hydrolysis products (an alcohol and a carboxylic acid) is monitored over time in aqueous solutions at different pH values and temperatures.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of environmentally relevant pH values (e.g., pH 4, 7, and 9).
-
Reaction Setup: Add a known concentration of this compound to each buffer solution in sealed, temperature-controlled reaction vessels.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.
-
Analysis: Analyze the concentration of the remaining this compound and/or the formed cis-3-hexenol and cis-3-hexenoic acid using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Determine the rate constants for hydrolysis at each pH and temperature by plotting the concentration of the reactant or product versus time.
General Protocol for Photodegradation
This protocol describes a general method for assessing the photodegradation of a substance in an aqueous solution.
Principle: The test substance in an aqueous solution is exposed to a light source that simulates natural sunlight. The decrease in the concentration of the test substance is monitored over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in purified water.
-
Photoreactor Setup: Place the solution in a quartz photoreactor equipped with a light source that mimics the solar spectrum (e.g., a xenon arc lamp). Maintain a constant temperature using a cooling system.
-
Irradiation: Irradiate the solution for a specified period. Run a dark control in parallel to account for any non-photochemical degradation.
-
Sampling: Collect samples at regular intervals during the irradiation.
-
Analysis: Analyze the concentration of this compound in the samples using an appropriate analytical method (e.g., GC-MS or HPLC).
-
Data Analysis: Calculate the photodegradation rate constant and the half-life of the substance under the specified conditions.
Conclusion
Based on the available data, this compound is not expected to persist in the environment. Its ready biodegradability is the primary mechanism for its removal from aquatic and terrestrial systems. While specific quantitative data for photodegradation and abiotic hydrolysis are limited, these pathways are also expected to contribute to its overall environmental degradation. The primary degradation products, cis-3-hexenol and cis-3-hexenoic acid, are themselves readily biodegradable. Therefore, this compound is considered to have a low potential for environmental persistence and bioaccumulation.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 4. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
The Untapped Potential of cis-3-Hexenyl cis-3-hexenoate in Tritrophic Interactions: A Technical Guide
For Immediate Release
A Deep Dive into the Semiochemical Role of a Lesser-Known Green Leaf Volatile in Plant Defense and Biological Control
This technical guide explores the potential role of cis-3-Hexenyl cis-3-hexenoate as a semiochemical in tritrophic interactions. While direct research on this specific compound is limited, this paper extrapolates from the well-documented functions of structurally similar green leaf volatiles (GLVs), such as cis-3-hexenyl acetate (B1210297) and (Z)-3-hexenol, to build a framework for future investigation. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of plant-insect interactions and the development of novel pest management strategies.
Introduction: The Chemical Language of Plants
Plants, when attacked by herbivores, release a complex blend of volatile organic compounds (VOCs). These herbivore-induced plant volatiles (HIPVs) serve as crucial signals in the intricate web of tritrophic interactions, mediating the communication between plants, herbivores, and the natural enemies of those herbivores (carnivores). Among the most important and rapidly released HIPVs are the green leaf volatiles (GLVs), a family of C6 compounds including aldehydes, alcohols, and their esters. These molecules are responsible for the characteristic smell of freshly cut grass and play a pivotal role in plant defense.
While compounds like cis-3-hexenyl acetate have been extensively studied for their role in attracting parasitic wasps and predatory insects to the site of herbivory, the specific functions of other esters, such as this compound, remain largely unexplored. This guide synthesizes the existing knowledge on related GLVs to propose a hypothetical, yet scientifically grounded, role for this compound in these complex ecological interactions.
Biosynthesis and Signaling: A Proposed Pathway
The biosynthesis of GLVs is initiated by the lipoxygenase (LOX) pathway, which is activated upon tissue damage. It is hypothesized that this compound is synthesized via a similar enzymatic cascade.
dot
Caption: Proposed biosynthesis of this compound.
The perception of GLVs by insects occurs through olfactory receptor neurons (ORNs) housed in the antennae. Binding of these volatile ligands to specific odorant receptors (ORs) triggers a signal transduction cascade, leading to a behavioral response. The jasmonate signaling pathway is a key player in the plant's response to herbivory and the subsequent production of HIPVs.[1][2][3][4]
dot
Caption: Overview of the Jasmonate signaling cascade.
Quantitative Data from Analogous Compounds
While no specific quantitative data exists for this compound, numerous studies have quantified the effects of its close analog, cis-3-hexenyl acetate. This data provides a valuable benchmark for hypothesizing the potential bioactivity of this compound.
| Compound | Insect Species | Insect Type | Bioassay | Response | Source |
| cis-3-Hexenyl acetate | Campoletis chlorideae | Parasitoid | Y-tube olfactometer | Attraction | [5] |
| cis-3-Hexenyl acetate | Aphidius ervi | Parasitoid | Wind tunnel | Attraction | [6] |
| cis-3-Hexenyl acetate | Spodoptera frugiperda | Herbivore | Oviposition assay | Oviposition stimulant | [7] |
| (Z)-3-Hexenol | Cotesia marginiventris | Parasitoid | Olfactometer | Attraction | [8] |
| (Z)-3-Hexenol | Myzus persicae | Herbivore | Olfactometer | Repellent | [6] |
Experimental Protocols: A Roadmap for Investigation
To elucidate the role of this compound, established experimental protocols for other GLVs can be adapted.
Volatile Collection and Analysis
Objective: To identify and quantify the emission of this compound from herbivore-damaged plants.
Protocol:
-
Plant Material: Grow plants (e.g., maize, cotton) in a controlled environment.
-
Herbivore Treatment: Introduce herbivores (e.g., Spodoptera exigua larvae) to a subset of plants.
-
Volatile Collection: Enclose individual plants in a volatile collection chamber (e.g., glass vessel) and draw air over the plant through an adsorbent filter (e.g., Porapak Q) for a set period.
-
Elution: Elute the trapped volatiles from the filter using a suitable solvent (e.g., dichloromethane).
-
Analysis: Analyze the eluted volatiles using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the compounds present.
dot
Caption: A typical experimental workflow for HIPV analysis.
Electrophysiological Assays
Objective: To determine if the antennae of relevant insects can detect this compound.
Protocol (Electroantennography - EAG):
-
Insect Preparation: Immobilize an insect (e.g., a parasitic wasp) and carefully expose its antennae.
-
Electrode Placement: Place a recording electrode on the tip of the antenna and a reference electrode in the head or thorax.
-
Stimulus Delivery: Deliver a puff of air containing a known concentration of synthetic this compound over the antenna.
-
Signal Recording: Record the change in electrical potential across the antenna using an EAG system. A significant negative deflection indicates an olfactory response.
Behavioral Bioassays
Objective: To assess the behavioral response of insects to this compound.
Protocol (Y-tube Olfactometer):
-
Apparatus: Use a Y-shaped glass tube with a central arm for insect release and two side arms connected to different odor sources.
-
Odor Sources: Introduce a stream of purified air into one arm (control) and air carrying synthetic this compound into the other arm.
-
Insect Release: Release an individual insect at the base of the central arm.
-
Data Collection: Record which arm the insect chooses and the time it takes to make a choice. A statistically significant preference for the arm with the compound indicates attraction.
Future Directions and Conclusion
The study of this compound as a semiochemical in tritrophic interactions presents a promising, yet underexplored, avenue of research. Based on the well-established roles of its structural analogs, it is highly probable that this compound plays a significant role in attracting natural enemies of herbivores and may also influence herbivore behavior directly.
Future research should focus on:
-
Screening for Production: Investigating the emission of this compound from a wide range of plant species in response to different herbivores.
-
Behavioral Studies: Conducting rigorous behavioral bioassays with a variety of parasitoids, predators, and herbivores to determine the attractive, repellent, or deterrent properties of the compound.
-
Electrophysiological Characterization: Identifying the specific olfactory receptors in key insect species that respond to this compound.
-
Field Trials: Evaluating the potential of using synthetic this compound in agricultural settings to enhance biological control.
By systematically investigating the role of this lesser-known GLV, the scientific community can gain a more complete understanding of the chemical language of plants and potentially unlock new, environmentally friendly strategies for pest management.
References
- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cis-Jasmone induces Arabidopsis genes that affect the chemical ecology of multitrophic interactions with aphids and their parasitoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of cis-3-Hexenyl cis-3-hexenoate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl cis-3-hexenoate is a volatile organic compound known for its characteristic fresh, green, and fruity aroma, often associated with pears and melons. It is found naturally in various plants, including gardenias and tea.[1] Its accurate quantification is crucial in the flavor and fragrance industry for quality control, in food science to understand flavor profiles, and potentially in environmental and biomedical research. This document provides a detailed protocol for the quantification of this compound in liquid matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis for the quantification of this compound.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds in liquid and solid samples.[2][3]
Materials:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl), analytical grade
-
Internal Standard (IS): e.g., Ethyl caprylate or a deuterated analog of the analyte. The choice of IS should be based on its chemical similarity to the analyte, its absence in the sample matrix, and its chromatographic separation from other sample components.
-
This compound standard for calibration curve
Procedure:
-
Pipette 5 mL of the liquid sample (e.g., fruit juice, beverage) into a 20 mL headspace vial.
-
Add a precise amount of the internal standard solution to each sample, standard, and blank.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Immediately seal the vial with a magnetic screw cap.
-
Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 30 minutes) with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for specific instruments and sample matrices.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | A polar column such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of polar volatile compounds. A non-polar column like a DB-5ms can also be used. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless for 1 minute |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 230 °C, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-300 amu (full scan mode for qualitative analysis and method development). For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used. |
| SIM Ions for Quantification | To be determined from the mass spectrum of this compound. Likely fragments would include the molecular ion (m/z 196) if present, and other characteristic fragment ions. |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting validation and sample analysis data.
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.995 | R² ≥ 0.99 |
| Limit of Detection (LOD) | e.g., 0.1 µg/L | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | e.g., 0.5 µg/L | Signal-to-Noise ratio ≥ 10 |
| Precision (%RSD) | < 15% | Intraday and Interday RSD ≤ 15% |
| Accuracy/Recovery (%) | 85-115% | 80-120% |
| Specificity | No interfering peaks at the retention time of the analyte and IS | Chromatographic resolution of analyte and potential interferences |
Table 2: Sample Quantification Results
| Sample ID | Matrix | Concentration (µg/L) | Standard Deviation | %RSD |
| Sample 1 | Apple Juice | 15.2 | 1.2 | 7.9 |
| Sample 2 | White Wine | 8.7 | 0.8 | 9.2 |
| Sample 3 | Green Tea | 22.5 | 2.1 | 9.3 |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Logical Relationship for Quantification
Caption: Logical relationship for internal standard-based quantification.
References
Application Notes and Protocols for the Enzymatic Synthesis of cis-3-Hexenyl cis-3-hexenoate
Introduction
cis-3-Hexenyl cis-3-hexenoate, a key flavor and fragrance compound, imparts a fresh, green, and fruity aroma reminiscent of pear and melon[1][2]. Its synthesis through enzymatic esterification offers a green and highly selective alternative to traditional chemical methods. This approach utilizes lipases as biocatalysts, which operate under mild conditions, minimizing byproduct formation and energy consumption. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica) and Lipozyme IM-77 (lipase from Rhizomucor miehei), are particularly effective for this transformation due to their high stability, reusability, and broad substrate specificity[3][4]. These enzymes catalyze the esterification reaction between cis-3-hexenol and cis-3-hexenoic acid to produce the desired flavor ester.
Principle of the Method
The enzymatic synthesis of this compound is a reversible esterification reaction. A lipase (B570770) enzyme facilitates the reaction between the hydroxyl group of cis-3-hexenol and the carboxyl group of cis-3-hexenoic acid, forming an ester bond and releasing a molecule of water. The use of immobilized enzymes simplifies downstream processing, as the catalyst can be easily recovered by filtration and reused in subsequent batches. The reaction equilibrium can be shifted towards product formation by controlling reaction parameters such as temperature, substrate molar ratio, and water content.
Data Presentation
Table 1: Reported Reaction Parameters for the Enzymatic Synthesis of Related Flavor Esters
| Product | Enzyme | Acyl Donor | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| cis-3-Hexen-1-yl acetate (B1210297) | Novozym 435 | Acetic acid | cis-3-Hexen-1-ol (B126655) | 1:1 (with gradual acid addition) | - | - | ~80 | [5] |
| cis-3-Hexen-1-yl acetate | Novozym 435 | Triacetin | cis-3-Hexen-1-ol | 1:1 | - | - | >90 | [3] |
| 2-Phenylethyl acetate | Novozym 435 | Triacetin | 2-Phenylethanol | 1.75:1 | - | - | >95 | [5] |
| Hexyl acetate | Lipozyme IM-77 | Triacetin | Hexanol | 2.7:1 | 52.6 | 7.7 | 86.6 | [6] |
Table 2: Influence of Key Parameters on Lipase-Catalyzed Esterification
| Parameter | General Effect on Reaction | Typical Range | Considerations |
| Temperature | Increases reaction rate up to an optimum, beyond which denaturation occurs. | 40 - 70°C | Lipases like Novozym 435 are generally stable up to 60-70°C[7][8]. |
| Substrate Molar Ratio | An excess of one substrate can drive the reaction forward. | 1:1 to 1:5 (Acid:Alcohol) | High concentrations of either substrate can cause enzyme inhibition[7]. |
| Enzyme Concentration | Higher concentration increases the reaction rate. | 1 - 10% (w/w of total substrates) | Higher amounts can lead to mass transfer limitations[7]. |
| Solvent | Can improve substrate solubility and modulate enzyme activity. | Solvent-free or non-polar solvents (e.g., n-hexane) | Solvent-free systems are more environmentally friendly and economical[3]. |
| Water Content | A minimal amount is needed for enzyme activity, but excess water favors the reverse (hydrolysis) reaction. | <1% (v/v) | Water can be removed using molecular sieves to improve conversion[3]. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Immobilized Lipase (Novozym 435)
1. Materials:
-
cis-3-Hexenol (≥98% purity)
-
cis-3-Hexenoic acid (≥98% purity)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
n-Hexane (optional, as solvent)
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., 50 mL screw-capped flask)
-
Temperature-controlled shaker incubator
-
Filtration setup
2. Procedure:
-
To a 50 mL screw-capped flask, add cis-3-hexenol and cis-3-hexenoic acid. A typical starting molar ratio is 1:1. For example, add 1.0 g of cis-3-hexenol (10 mmol) and 1.14 g of cis-3-hexenoic acid (10 mmol).
-
(Optional) Add 10 mL of n-hexane as a solvent to improve mixing and reduce viscosity. For a solvent-free system, omit this step[3].
-
Add Novozym 435 to the mixture. A typical enzyme loading is 5-10% of the total substrate weight (e.g., 100-200 mg).
-
Add 0.5 g of activated molecular sieves to remove the water produced during the reaction, which helps to drive the equilibrium towards ester formation[3].
-
Seal the flask tightly and place it in a shaker incubator set at 50°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2, 4, 8, and 24 hours) and analyzing them by Gas Chromatography (GC).
-
Once the reaction reaches the desired conversion (typically >90%), stop the reaction by removing the flask from the incubator.
-
Separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and dried for reuse.
-
The liquid product mixture can be purified by vacuum distillation to remove unreacted substrates and obtain pure this compound.
Protocol 2: Analytical Monitoring by Gas Chromatography (GC-FID)
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of n-hexane or ethanol).
-
Filter the diluted sample through a 0.45 µm syringe filter if necessary.
2. GC Conditions (based on analysis of similar compounds[9]):
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., FFAP or similar, 50 m x 0.32 mm x 0.52 µm).
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 230°C at 10°C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Calculate the percentage conversion of the limiting substrate (e.g., cis-3-hexenol) based on the disappearance of its peak area and the appearance of the product peak area in the chromatogram.
Visualizations
Caption: Enzymatic esterification of this compound.
Caption: Workflow for enzymatic synthesis and product isolation.
References
- 1. (Z)-3-hexen-1-yl (Z)-3-hexenoate, 61444-38-0 [thegoodscentscompany.com]
- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 3. researchgate.net [researchgate.net]
- 4. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
- 9. Characterization of the effect of cis-3-hexen-1-ol on green tea aroma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of cis-3-Hexenyl cis-3-hexenoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-3-Hexenyl cis-3-hexenoate is a volatile organic compound known for its distinct fresh, green, and fruity aroma, often associated with pears and melons.[1] It belongs to the class of esters known as green leaf volatiles (GLVs), which are characteristic of many plants. The accurate and sensitive measurement of this compound is crucial in various fields, including flavor and fragrance analysis, food science, and ecological studies. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[2][3] This document provides detailed application notes and protocols for the sampling of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Headspace SPME
Headspace SPME is a two-step process. First, the sample is placed in a sealed vial and typically heated to encourage the volatile analytes to partition from the sample matrix (solid or liquid) into the vapor phase, or "headspace." An SPME fiber, coated with a specific stationary phase, is then exposed to this headspace. The volatile analytes adsorb onto the fiber coating. After an optimized extraction time, the fiber is withdrawn and transferred to the hot injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and carried onto the analytical column for separation and subsequent detection by a mass spectrometer.
Experimental Workflow
The overall experimental workflow for the SPME sampling and analysis of this compound is depicted below.
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required for different sample matrices.
3.1. Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness. This fiber is recommended for its broad-range applicability to volatile and semi-volatile compounds.[4][5][6]
-
SPME Fiber Holder: Manual or autosampler-compatible.
-
Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.
-
Heater/Agitator: To ensure consistent temperature and sample agitation.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.
-
This compound standard: Purity ≥95%.
-
Internal Standard (IS): e.g., 2-octanol (B43104) or other suitable compound not present in the sample.
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
3.2. SPME Procedure
-
Sample Preparation:
-
For liquid samples (e.g., fruit juice, beverage): Pipette 5 mL of the sample into a 20 mL SPME vial.
-
For solid/semi-solid samples (e.g., plant homogenate): Weigh 2 g of the homogenized sample into a 20 mL vial and add 3 mL of deionized water.
-
-
Salting-Out (Optional but Recommended): Add 1.5 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.[2]
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.
-
Vial Sealing: Immediately seal the vial with a screw cap to prevent the loss of volatiles.
-
Incubation/Equilibration: Place the vial in the heater/agitator. Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[4][6] This step allows the volatile compounds to reach equilibrium between the sample and the headspace.
-
Headspace Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20-30 minutes at 60°C with continued agitation.[4][7]
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated GC injection port (typically set at 250°C). Desorb the analytes for 5 minutes in splitless mode to ensure complete transfer to the GC column.[3]
3.3. GC-MS Conditions
The following table summarizes recommended starting conditions for the GC-MS analysis.
| Parameter | Recommended Condition |
| GC System | |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Oven Temperature Program | Initial temperature 40°C, hold for 2 min; ramp to 180°C at 5°C/min; ramp to 250°C at 20°C/min, hold for 5 min.[3] |
| MS System | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 35-350 |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.
Table 1: Representative Quantitative Data for this compound Analysis
This table presents typical performance data achievable with the described method. Actual values may vary depending on the specific instrumentation and sample matrix.
| Analyte | Retention Time (Rt) (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | RSD (%) (n=5) |
| This compound | Approx. 15.5 | 0.05 | 0.15 | 95 - 105 | < 10 |
| 2-Octanol (Internal Standard) | Approx. 10.2 | - | - | - | - |
Table 2: Optimization of SPME Parameters
The selection of SPME parameters is critical for achieving high sensitivity and reproducibility.[4] The following table summarizes the key parameters and their influence on the extraction efficiency.
| Parameter | Optimized Value | Rationale |
| SPME Fiber | DVB/CAR/PDMS | A mixed-phase fiber that provides comprehensive coverage of a wide range of volatile and semi-volatile compounds, including esters.[4][6] |
| Extraction Temp. | 60°C | Balances increased analyte volatility with the exothermic nature of fiber adsorption. Higher temperatures can decrease the partition coefficient, reducing extraction efficiency.[4][6] |
| Extraction Time | 20-30 min | Sufficient time to approach equilibrium for many volatile compounds without excessively long analysis times.[4][7] |
| Agitation | 250 rpm | Facilitates the mass transfer of analytes from the sample matrix to the headspace, accelerating equilibration. |
| Salt Addition | 1.5 g / 5 mL | Increases the ionic strength of the sample, which reduces the solubility of organic analytes and increases their concentration in the headspace ("salting-out" effect).[2] |
Logical Relationships in SPME Parameter Optimization
Optimizing the SPME method involves balancing several interconnected factors to maximize analyte extraction.
References
- 1. (Z)-3-hexen-1-yl (Z)-3-hexenoate, 61444-38-0 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of cis-3-Hexenyl cis-3-hexenoate in Insect Pest Management Lures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The application of specific green leaf volatiles (GLVs) in insect pest management is a field of growing interest. This document provides detailed application notes and protocols relevant to the study and use of cis-3-Hexenyl cis-3-hexenoate and related compounds as insect attractants. Direct research on the efficacy of this compound in insect lures is limited in publicly available literature. However, by examining closely related compounds and established methodologies for testing insect attractants, we can provide a framework for its evaluation and potential application.
A notable example of a related compound is cis-3-Hexenyl hexanoate, which has been included as a component in a patented lure formulation for the tea geometrid moth (Ectropis obliqua), a significant pest in tea cultivation.[1][2][3] The protocols and data presented herein are based on this example and general methodologies for the study of insect semiochemicals.
Data Presentation
While specific quantitative data for the attractancy of this compound is not available in the reviewed literature, a patent discloses a lure composition for the tea geometrid moth that includes the closely related compound, cis-3-Hexenyl hexanoate.[4] The components and their volume ratios are summarized in the table below.
Table 1: Composition of a Lure for the Tea Geometrid Moth [4]
| Component | Volume Ratio |
| Benzyl alcohol | 10-200 |
| Phenethyl alcohol | 20-400 |
| Phenethyl aldehyde | 20-400 |
| Linalool | 20-400 |
| trans-2-Hexen-1-ol acetate | 10-200 |
| cis-3-Hexenyl hexanoate | 10-200 |
| Salicyl alcohol acetate | 10-200 |
Signaling Pathway
The detection of volatile compounds like this compound in insects is mediated by the olfactory system, primarily located in the antennae. The general signaling pathway involves the binding of odorant molecules to Odorant Binding Proteins (OBPs) within the sensillar lymph, which then transport them to Olfactory Receptors (ORs) on the dendritic membranes of Olfactory Receptor Neurons (ORNs). This binding event triggers a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing.
References
- 1. Functional characterization of a binding protein for Type-II sex pheromones in the tea geometrid moth Ectropis obliqua Prout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]
- 4. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Slow-Release Dispensers of cis-3-Hexenyl cis-3-hexenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl cis-3-hexenoate is a volatile organic compound known for its characteristic fresh, green, and fruity aroma, often associated with pears and melons.[1][2] This compound, a type of green leaf volatile (GLV), plays a role in plant defense signaling and can be utilized in various applications, including pest management and fragrance development.[3][4] The effective use of this compound often necessitates a controlled, slow-release formulation to maintain its concentration in the desired environment over an extended period. These application notes provide detailed protocols for the formulation of three common types of slow-release dispensers: polymer matrix dispensers, wax-based dispensers, and rubber septa reservoirs.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate formulation materials and predicting release characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [5] |
| Molecular Weight | 196.29 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Green, sweet, fruity, waxy, pear | [1] |
| Boiling Point | 60 °C at 0.5 mmHg | [5] |
| Density | 0.907 g/mL at 25 °C | [5] |
| Refractive Index | 1.452 at 20 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol | [7] |
Formulation of Slow-Release Dispensers
The selection of a dispenser type depends on the desired release rate, duration of release, environmental conditions, and cost. Below are protocols for three common types of passive dispenser systems.
Polymer Matrix Dispensers
Polymer matrix dispensers entrap the active ingredient within a solid polymer, and the release is governed by diffusion through the matrix. Polyethylene (B3416737) is a common choice for its low cost and ease of processing.
Experimental Protocol: Polyethylene Bag Dispensers
Materials:
-
This compound (≥95% purity)
-
Low-density polyethylene (LDPE) lay-flat tubing (e.g., 50 µm thickness)
-
Heat sealer
-
Absorbent material (e.g., cotton roll or filter paper)
-
Micropipette
-
Analytical balance
-
Fume hood
Procedure:
-
Cut the LDPE tubing into desired lengths (e.g., 5 cm).
-
Heat seal one end of the tubing to create a small bag.
-
Place a pre-weighed piece of absorbent material inside the polyethylene bag.
-
Using a micropipette, apply a precise volume of this compound onto the absorbent material.
-
Immediately heat seal the open end of the bag.
-
Weigh the sealed dispenser to determine the initial mass of the loaded compound.
-
Store the dispensers in a cool, dark place until use.
Illustrative Release Data for Polymer Matrix Dispensers
The following table provides hypothetical release data for a polyethylene bag dispenser loaded with 100 mg of this compound, based on typical release profiles of volatile esters from similar matrices.
| Time (days) | Cumulative Release (mg) | Daily Release Rate (mg/day) |
| 1 | 15.2 | 15.2 |
| 7 | 45.8 | 4.4 |
| 14 | 68.3 | 3.2 |
| 21 | 82.1 | 2.0 |
| 28 | 90.5 | 1.2 |
Workflow for Formulation of Polymer Matrix Dispenser
Workflow for formulating a polymer matrix dispenser.
Wax-Based Dispensers
Wax-based dispensers offer a biodegradable and easily moldable matrix for the controlled release of volatile compounds. The release rate can be modulated by the type of wax and the addition of fillers.
Experimental Protocol: Wax Matrix Dispensers
Materials:
-
This compound (≥95% purity)
-
Beeswax or Carnauba wax
-
Glass beaker
-
Hot plate with magnetic stirrer
-
Molds (e.g., silicone ice cube trays)
-
Analytical balance
-
Fume hood
Procedure:
-
Weigh the desired amount of wax (e.g., 9 g) and place it in a glass beaker.
-
Gently heat the wax on a hot plate with continuous stirring until it is completely melted (approximately 70-80°C).
-
Remove the beaker from the heat source.
-
Slowly add the pre-weighed amount of this compound (e.g., 1 g for a 10% loading) to the molten wax while stirring continuously to ensure a homogenous mixture.
-
Pour the molten mixture into molds of a defined shape and volume.
-
Allow the dispensers to cool and solidify at room temperature.
-
Once solidified, remove the dispensers from the molds and weigh them.
-
Store the dispensers in airtight containers in a cool, dark place.
Illustrative Release Data for Wax-Based Dispensers
The following table provides hypothetical release data for a wax-based dispenser loaded with 100 mg of this compound.
| Time (days) | Cumulative Release (mg) | Daily Release Rate (mg/day) |
| 1 | 12.5 | 12.5 |
| 7 | 38.9 | 3.8 |
| 14 | 59.2 | 2.9 |
| 21 | 72.6 | 1.9 |
| 28 | 81.4 | 1.3 |
Workflow for Formulation of Wax-Based Dispenser
Workflow for formulating a wax-based dispenser.
Rubber Septa Dispensers
Rubber septa are a simple and common matrix for the passive release of semiochemicals. The volatile compound is absorbed into the polymer and then slowly released.
Experimental Protocol: Rubber Septa Dispensers
Materials:
-
This compound (≥95% purity)
-
Natural rubber or silicone septa
-
Volatile solvent (e.g., hexane (B92381) or dichloromethane)
-
Glass vial with a cap
-
Micropipette
-
Analytical balance
-
Fume hood
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 100 mg/mL).
-
Place a single rubber septum in a glass vial.
-
Using a micropipette, apply a precise volume of the stock solution directly onto the septum. For a 10 mg load, apply 100 µL of the 100 mg/mL solution.
-
Loosely cap the vial and allow the solvent to evaporate completely in a fume hood (approximately 1-2 hours).
-
Once the solvent has evaporated, weigh the loaded septum to confirm the amount of compound loaded.
-
The loaded septum is now ready for use.
Illustrative Release Data for Rubber Septa Dispensers
The following table provides hypothetical release data for a rubber septum loaded with 10 mg of this compound.
| Time (days) | Cumulative Release (mg) | Daily Release Rate (mg/day) |
| 1 | 2.8 | 2.8 |
| 7 | 7.1 | 0.6 |
| 14 | 8.9 | 0.3 |
| 21 | 9.6 | 0.1 |
| 28 | 9.9 | <0.1 |
Workflow for Formulation of Rubber Septa Dispenser
Workflow for formulating a rubber septum dispenser.
Evaluation of Release Rates
To quantify the release rate of this compound from the prepared dispensers, a gravimetric method or volatile collection followed by gas chromatography (GC) can be employed.
Protocol for Gravimetric Analysis
-
Individually weigh each dispenser on an analytical balance and record the initial weight (W₀).
-
Place the dispensers in a controlled environment with constant temperature and airflow.
-
At regular intervals (e.g., daily or weekly), carefully remove each dispenser and reweigh it (Wₜ).
-
The amount of compound released at time 't' is calculated as the difference between the initial weight and the weight at time 't' (Release = W₀ - Wₜ).
-
The release rate (e.g., in mg/day) can be calculated for each time interval.
Protocol for Volatile Collection and GC Analysis
-
Place a loaded dispenser in a sealed chamber with a constant flow of purified air passing over it.
-
Trap the volatilized compound from the exiting air stream onto an adsorbent material (e.g., a tube containing Tenax® or activated charcoal).
-
Collect samples over a set period (e.g., 24 hours).
-
Elute the trapped compound from the adsorbent using a precise volume of a suitable solvent (e.g., 1 mL of hexane).
-
Inject a known volume of the eluate into a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for quantification against a standard curve.
Logical Relationship for Dispenser Evaluation
Logical flow for the evaluation and optimization of slow-release dispensers.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. (Z)-3-hexen-1-yl (Z)-3-hexenoate 61444-38-0 [thegoodscentscompany.com]
- 3. Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound = 95 , stabilized, FG 61444-38-0 [sigmaaldrich.com]
- 6. CIS-3-HEXENYL HEXANOATE [ventos.com]
- 7. A Lifetime of a Dispenser-Release Rates of Olive Fruit Fly-Associated Yeast Volatile Compounds and Their Influence on Olive Fruit Fly (Bactrocera oleae Rossi) Attraction [mdpi.com]
Application Notes and Protocols for Evaluating Insect Attraction to cis-3-Hexenyl cis-3-hexenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl cis-3-hexenoate is a volatile organic compound (VOC) belonging to the class of green leaf volatiles (GLVs). GLVs are emitted by plants upon damage and play a crucial role in plant defense and communication, including the attraction of herbivorous insects and their natural enemies.[1][2][3][4] The characteristic "green" and fruity odor of this compound makes it a compound of interest for applications in pest management, such as in attract-and-kill or monitoring systems, and for studying insect olfactory responses.
These application notes provide detailed protocols for a suite of behavioral assays to quantitatively and qualitatively assess insect attraction to this compound. While specific quantitative data for this compound is limited in publicly available literature, the methodologies described are standard and widely used for evaluating insect responses to similar GLVs, such as cis-3-hexenyl acetate.[5][6]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present example data for the closely related and well-studied GLV, cis-3-hexenyl acetate. These tables are intended to serve as a template for presenting data obtained from the described protocols.
Table 1: Electroantennography (EAG) Dose-Response of a Hypothetical Insect Species to cis-3-Hexenyl Acetate.
| Concentration (μg/μL) | Mean EAG Response (mV) | Standard Deviation (mV) |
| 0 (Control - Hexane) | 0.15 | 0.04 |
| 0.001 | 0.52 | 0.11 |
| 0.01 | 1.15 | 0.23 |
| 0.1 | 2.10 | 0.35 |
| 1 | 2.85 | 0.41 |
| 10 | 2.95 | 0.38 |
Table 2: Y-Tube Olfactometer Behavioral Response of a Hypothetical Insect Species to cis-3-Hexenyl Acetate.
| Treatment | N | Chose Treatment Arm (%) | Chose Control Arm (%) | No Choice (%) | P-value |
| 1 µg cis-3-Hexenyl Acetate vs. Hexane (B92381) | 100 | 72 | 25 | 3 | < 0.001 |
| 10 µg cis-3-Hexenyl Acetate vs. Hexane | 100 | 78 | 18 | 4 | < 0.001 |
Table 3: Wind Tunnel Flight and Landing Response of a Hypothetical Moth Species to cis-3-Hexenyl Acetate.
| Parameter | 1 µg cis-3-Hexenyl Acetate | Control (Hexane) |
| Number of Insects Tested | 50 | 50 |
| Insects Taking Flight (%) | 88 | 20 |
| Insects Flying Upwind (%) | 76 | 10 |
| Insects Contacting Source (%) | 62 | 4 |
| Mean Time to First Contact (s) | 25.3 ± 5.1 | N/A |
Experimental Protocols
Electroantennography (EAG)
EAG is a technique used to measure the electrical output of an insect's entire antenna in response to an odor stimulus. It is a valuable tool for screening compounds to determine if they can be detected by the insect's olfactory system.[7][8][9]
Materials:
-
Intact insect antennae
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline solution)
-
Ag/AgCl electrodes
-
High-impedance DC amplifier
-
Data acquisition system (computer with appropriate software)
-
Charcoal-filtered and humidified air stream
-
Stimulus delivery system (e.g., Pasteur pipette with filter paper)
-
This compound
-
Solvent (e.g., hexane or paraffin (B1166041) oil)
Protocol:
-
Insect Preparation: Immobilize an adult insect (e.g., by chilling). Carefully excise one antenna at the base.
-
Electrode Preparation: Fill two glass capillary electrodes with the electrolyte solution. Insert Ag/AgCl wires into the back of the capillaries.
-
Antenna Mounting: Mount the excised antenna between the two electrodes using micromanipulators. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.
-
Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with solvent only serves as the control.
-
Stimulus Delivery: Place the tip of the stimulus pipette into a hole in the main tube delivering a constant stream of charcoal-filtered, humidified air over the antenna. Deliver a puff of air through the pipette to introduce the odorant into the airstream.
-
Data Recording: Record the resulting depolarization of the antennal signal (EAG response) using the data acquisition system.
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus concentration. Subtract the response to the solvent control from the responses to the test compounds.
Y-Tube Olfactometer Assay
The Y-tube olfactometer is a classic behavioral assay used to assess insect preference between two odor sources.[10][11][12]
Materials:
-
Glass Y-tube olfactometer
-
Airflow meter
-
Humidifier
-
Activated charcoal filter
-
Light source
-
Odor sources (e.g., filter paper with test compound)
-
Test insects
Protocol:
-
Setup: Connect the base of the Y-tube to a charcoal-filtered, humidified air source. Split the airflow equally into the two arms of the olfactometer. Place the Y-tube in a controlled environment with uniform lighting and temperature.
-
Odor Application: In one arm, place the treatment odor source (e.g., filter paper with a specific concentration of this compound). In the other arm, place the control odor source (e.g., filter paper with solvent only).
-
Insect Release: Introduce a single insect at the base of the Y-tube.
-
Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a certain distance into one of the arms.
-
Data Collection: Record the number of insects choosing the treatment arm, the control arm, and those that make no choice.
-
Replication: Test a sufficient number of insects (e.g., 50-100) for statistical power. Rotate the Y-tube 180 degrees after a set number of trials to avoid positional bias. Clean the Y-tube with solvent (e.g., ethanol) and bake it between treatments to remove residual odors.
-
Data Analysis: Use a chi-square test or a binomial test to determine if there is a significant preference for the treatment arm over the control arm.
Wind Tunnel Assay
A wind tunnel provides a more realistic setting to study insect flight behavior in response to an odor plume.[13][14][15][16][17]
Materials:
-
Wind tunnel with a flight section
-
Fan to generate laminar airflow
-
Charcoal filter for incoming air
-
Humidifier and temperature control
-
Odor delivery system (e.g., a heated dispenser or a filter paper placed upwind)
-
Video recording system
-
Release platform for insects
Protocol:
-
Setup: Establish a laminar airflow (e.g., 0.2-0.4 m/s) through the wind tunnel. Maintain constant temperature, humidity, and lighting conditions.
-
Odor Plume Generation: Place the odor source at the upwind end of the tunnel to create a stable odor plume.
-
Insect Acclimation: Place the test insects in the wind tunnel environment for a period of acclimation before the experiment.
-
Insect Release: Release insects individually from a platform at the downwind end of the tunnel.
-
Behavioral Observation: Record the following behaviors using the video system:
-
Activation (walking or antennal movement)
-
Take-off
-
Upwind flight (anemotaxis)
-
Casting (zigzagging flight)
-
Contact with the odor source
-
Landing
-
-
Data Analysis: Analyze the video recordings to quantify the percentage of insects exhibiting each behavior. Flight paths can also be tracked and analyzed. Compare the responses to the test compound with those to a solvent control.
Mandatory Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 5. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 8. Odor discrimination using insect electroantennogram responses from an insect antennal array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. olfacts.nl [olfacts.nl]
- 12. researchgate.net [researchgate.net]
- 13. A Wind Tunnel for Odor Mediated Insect Behavioural Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for cis-3-Hexenyl cis-3-hexenoate in Food Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cis-3-Hexenyl cis-3-hexenoate, a flavor ingredient prized for its fresh, green, and fruity notes, reminiscent of Bartlett pear and melon.[1][2] This document outlines its physicochemical properties, flavor profile, recommended applications in various food products, and detailed protocols for its analysis and sensory evaluation.
Introduction
This compound (CAS No. 61444-38-0) is a fatty acid ester that contributes a powerful and diffusive fruity-green aroma to food and beverage products.[3][4] It is recognized as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA number: 3689) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5] Its characteristic scent profile makes it a valuable ingredient in the formulation of fruit flavors, particularly those requiring a fresh, natural, and ripe character.[2] While found naturally in some plants like gardenia and tea, the commercially available product is typically a nature-identical synthetic version.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in food formulations.
| Property | Value | Reference |
| Molecular Formula | C12H20O2 | [1][3] |
| Molecular Weight | 196.29 g/mol | [7] |
| Appearance | Colorless liquid | [1][3] |
| Odor Profile | Fresh green, fruity, Bartlett pear, melon, with strawberry undertones | [1][2] |
| Taste Profile | Fruity, sweet, green, pear | [1] |
| Boiling Point | 60 °C at 0.5 mmHg | [7] |
| Density | 0.907 g/mL at 25 °C | [1][7] |
| Refractive Index | 1.452 at 20 °C | [7] |
| Solubility | Insoluble in water; soluble in alcohol and fixed oils. | [1] |
| Purity | Typically ≥94% | [7] |
| Stabilizer | Often contains alpha-tocopherol | [7] |
Applications in Food Products
This compound is a versatile flavor ingredient that can be used to enhance the sensory profile of a wide range of food and beverage products. Its primary function is to impart a fresh, green, and ripe fruit character. The following table provides suggested starting usage levels, based on data for the closely related compound cis-3-Hexenyl hexanoate, which can serve as a practical guide for formulation. It is recommended to perform sensory evaluations to determine the optimal concentration for specific product matrices.
| Food Category | Suggested Starting Level (ppm) | Flavor Contribution |
| Beverages (non-alcoholic) | 0.5 - 5 | Enhances fruitiness and provides a fresh, natural note. |
| Fruit Flavors (General) | 50 - 500 | Boosts green and ripe fruit characteristics. Particularly effective in pear, apple, and tropical fruit flavors. |
| Berry Flavors | 100 - 200 | Adds a fresh, leafy green note that complements the berry profile. |
| Tropical Fruit Flavors | 100 - 1000 | Contributes to the characteristic fresh and exotic notes of mango, passionfruit, and pineapple. |
| Tea Beverages | 40 - 200 | Enhances the fresh, green notes in green tea flavors and can add a subtle fruity nuance to black tea.[8] |
| Confectionery | 10 - 100 | Provides a fresh and fruity character to hard candies, gummies, and chewing gum. |
| Dairy Products (e.g., Yogurt) | 5 - 50 | Can be used to create novel fruit-flavored yogurts with a fresh and natural taste. |
Experimental Protocols
Sensory Evaluation Protocol
Objective: To determine the sensory detection threshold and optimal usage level of this compound in a specific food matrix.
Methodology: A triangle test can be employed to determine the detection threshold, followed by a ranking or hedonic test to identify the optimal concentration.
Materials:
-
This compound solution of known concentration.
-
Food matrix (e.g., water, sugar solution, unflavored beverage).
-
Sensory panel of at least 15-20 trained assessors.
-
Sensory booths with controlled lighting and ventilation.
-
Randomly coded sample cups.
-
Water for rinsing between samples.
Procedure:
-
Preparation of Samples: Prepare a series of dilutions of this compound in the chosen food matrix.
-
Triangle Test (Detection Threshold):
-
Present each panelist with three samples, two of which are identical (blanks) and one is the diluted flavor ingredient.
-
Ask the panelists to identify the odd sample.
-
The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is the detection threshold.
-
-
Ranking Test (Optimal Concentration):
-
Present panelists with a series of samples containing different concentrations of the flavor ingredient.
-
Ask them to rank the samples in order of preference for the desired flavor attribute (e.g., "fresh pear note").
-
-
Data Analysis: Analyze the results statistically to determine the detection threshold and the concentration range that is most preferred by the panelists.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol
Objective: To quantify the concentration of this compound in a food sample.
Methodology: Headspace solid-phase microextraction (HS-SPME) followed by GC-MS is a suitable method for the analysis of volatile esters in food matrices.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Headspace vials.
-
Food sample containing this compound.
-
Internal standard (e.g., a structurally similar ester not present in the sample).
-
Sodium chloride.
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
Place a known amount of the homogenized sample into a headspace vial.
-
Add a known amount of the internal standard and sodium chloride (to increase volatility).
-
Seal the vial.
-
-
HS-SPME:
-
Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC injection port.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to elute the compounds.
-
The mass spectrometer will detect and identify the compounds based on their mass spectra and retention times.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound.
-
Quantify the concentration in the sample by comparing its peak area to that of the internal standard and the calibration curve.
-
Flavor Perception Pathway
The perception of this compound's flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). As a volatile ester, its primary contribution is to the aroma of the food. The "green" and "fruity" notes are perceived when the molecule travels to the olfactory receptors in the nasal cavity.
Stability and Storage
This compound should be stored in a cool, well-ventilated area in tightly sealed containers, preferably under an inert gas like nitrogen, to prevent oxidation.[1] It has a shelf life of approximately 36 months from the date of manufacture when stored under these conditions.[1] As an ester, it may be susceptible to hydrolysis under acidic or alkaline conditions, especially at elevated temperatures. Therefore, its stability in a given food matrix should be evaluated during product development.
Safety and Regulatory Status
This compound has been evaluated for safety and is not expected to be genotoxic.[8] It is listed as a flavoring substance by major regulatory bodies. For specific applications and maximum use levels, it is essential to consult the relevant national and international regulations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. directpcw.com [directpcw.com]
- 4. CIS-3-HEXENYL HEXANOATE [ventos.com]
- 5. femaflavor.org [femaflavor.org]
- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 7. This compound = 95 , stabilized, FG 61444-38-0 [sigmaaldrich.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
Application Notes and Protocols for the Analysis of cis-3-Hexenyl cis-3-hexenoate in Tea
Introduction
cis-3-Hexenyl cis-3-hexenoate is an important volatile organic compound that contributes to the characteristic fresh, green, and fruity aroma of many tea varieties. Its accurate detection and quantification are crucial for quality control, flavor profiling, and understanding the biochemical changes that occur during tea processing. These application notes provide detailed protocols for the analysis of this compound in tea using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a widely used and effective technique for analyzing volatile and semi-volatile compounds in complex matrices.[1][2][3] Alternative methods such as solvent-assisted flavor evaporation (SAFE) are also discussed.
Analytical Methods and Protocols
The primary method for the analysis of this compound in tea is gas chromatography-mass spectrometry (GC-MS), which allows for the separation, identification, and quantification of volatile compounds.[1][4][5] Effective sample preparation is critical for the extraction and concentration of the target analyte from the complex tea matrix. Headspace solid-phase microextraction (HS-SPME) is a simple, solvent-free, and highly efficient extraction technique for this purpose.[1][2][6][7]
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
This protocol details the most common approach for analyzing this compound in tea.
1. Sample Preparation:
-
Weigh 0.5 to 2.0 grams of powdered tea sample into a 20 mL headspace vial.[1][7]
-
To simulate the brewing process and aid in the release of volatile compounds, add 5 mL of boiling ultrapure water.[7]
-
Optionally, to enhance the extraction of analytes, add 0.5 grams of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution.[1]
-
Immediately seal the vial with a PTFE/silicone septum cap.
2. HS-SPME Procedure:
-
Place the sealed vial in a heating block or water bath and incubate at a constant temperature, typically between 55°C and 80°C, for 15 to 20 minutes to allow for equilibration of the volatile compounds in the headspace.[1][7][8]
-
Expose a pre-conditioned SPME fiber to the headspace of the vial for a specific extraction time, generally ranging from 20 to 40 minutes.[1][7] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for this type of analysis.[1][7]
3. GC-MS Analysis:
-
After extraction, immediately insert the SPME fiber into the heated injector of the gas chromatograph for thermal desorption of the analytes onto the GC column. A typical desorption temperature is 250°C for 5 minutes.[3]
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polar capillary column, such as a Restek Rxi-5 Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is suitable for separating the volatile compounds.[1]
-
Oven Temperature Program: An initial temperature of 40-50°C held for 3-5 minutes, followed by a ramp of 3-4°C/min to 210-240°C, and a final hold for 5 minutes is a common program.[8][9]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.61 mL/min.[9]
-
Injector Temperature: 250°C.[3]
-
-
Mass Spectrometry (MS) Conditions:
4. Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantification can be performed using an internal standard method or by creating a calibration curve with a pure standard of this compound.
Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE)
SAFE is a high-vacuum distillation technique that allows for the gentle isolation of volatile compounds from a sample matrix, minimizing the formation of artifacts.[4][5][12]
1. Sample Preparation and Extraction:
-
Prepare a tea infusion by steeping a known quantity of tea leaves in hot water.
-
The tea infusion is then subjected to SAFE distillation. This involves introducing the sample into a specialized glass apparatus under a high vacuum.[12]
-
The volatile compounds are evaporated at a low temperature and collected in a cold trap, often cooled with liquid nitrogen.[12]
2. Solvent Extraction and Concentration:
-
The collected distillate is then extracted with a suitable organic solvent, such as dichloromethane.
-
The organic extract is carefully concentrated to a small volume before GC-MS analysis.
3. GC-MS Analysis:
-
The GC-MS parameters are similar to those described in Protocol 1.
Data Presentation
The following table summarizes the quantitative data for this compound found in different tea types from various studies.
| Tea Type | Country of Origin | Analytical Method | Concentration/Relative Content of this compound | Reference |
| Green Tea | Turkey | HS-SPME-GC-MS | 11.26% (relative peak area) | [11] |
| Green Tea | Not Specified | GC-MS | Identified as a key floral aroma contributor | [13] |
| Black Tea | China | HS-SPME-GC-MS | 0.53 ± 0.06 to 1 ± 0.11 (relative content) | [14] |
| Oolong Tea | Not Specified | HS-SPME-GCxGC-MS | Identified as a potential marker for classification | [15] |
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis of tea.
Caption: Workflow for the SAFE-GC-MS analysis of tea volatiles.
References
- 1. gcms.cz [gcms.cz]
- 2. Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of aroma quality changes of large-leaf black tea in different storage years based on HS-SPME and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment [jove.com]
- 6. Analysis of Volatile Components of Yellow Tea by HS-SPME/GC-MS [spkx.net.cn]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Characterization of the volatile compounds in tea (Camellia sinensis L.) flowers during blooming [frontiersin.org]
- 9. Brewing method‐dependent changes of volatile aroma constituents of green tea (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the effect of cis-3-hexen-1-ol on green tea aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Video: Author Spotlight: Exploring Tea Aroma Using Solvent-Assisted Flavor Evaporation Technique [jove.com]
- 13. mdpi.com [mdpi.com]
- 14. Chemical, Sensory Variations in Black Teas from Six Tea Cultivars in Jingshan, China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aroma Identification and Classification in 18 Kinds of Teas (Camellia sinensis) by Sensory Evaluation, HS-SPME-GC-IMS/GC × GC-MS, and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Extraction of cis-3-Hexenyl cis-3-hexenoate from Plant Tissues
Application Note & Protocol: AN-001
For Research Use Only
Abstract
This document provides detailed protocols for the extraction of cis-3-Hexenyl cis-3-hexenoate, a significant contributor to the characteristic green and fruity aroma of many plants, from various plant tissues. Three widely used extraction methodologies are presented: Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction, and Steam Distillation. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance analysis, and drug development. The protocols are followed by a comparative analysis of the methods and detailed procedures for the quantification of the target analyte using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a volatile organic compound belonging to the ester class, known for its potent pear-like aroma. It is naturally present in a variety of plants, including gardenias and tea. The accurate and efficient extraction and quantification of this compound are crucial for understanding plant biochemistry, developing natural flavor and fragrance ingredients, and exploring its potential pharmaceutical applications. The choice of extraction method can significantly impact the yield and purity of the analyte, and therefore, a comparative evaluation is essential for selecting the most appropriate technique for a given research objective.
Comparative Analysis of Extraction Methods
The selection of an extraction method is a critical step that depends on the specific research goals, the nature of the plant matrix, and the available instrumentation. Below is a summary of the key characteristics of the three detailed protocols. While direct quantitative comparisons for this compound are not extensively available in published literature, this table provides a general overview based on the extraction of similar C6 volatile esters from plant materials.
| Feature | Headspace Solid-Phase Microextraction (HS-SPME) | Solvent Extraction | Steam Distillation |
| Principle | Adsorption of volatile compounds from the headspace above the sample onto a coated fiber. | Dissolution of the analyte in a suitable organic solvent. | Separation of volatile compounds by passing steam through the plant material. |
| Selectivity | High for volatile and semi-volatile compounds. | Lower, co-extraction of non-volatile compounds is common. | High for volatile, water-immiscible compounds. |
| Solvent Usage | Solvent-free. | Requires significant volumes of organic solvents. | Water is the only solvent used. |
| Sample Amount | Small (grams). | Larger (grams to kilograms). | Larger (grams to kilograms). |
| Extraction Time | Short (minutes to hours). | Moderate to long (hours to days). | Moderate (hours). |
| Thermal Degradation | Minimal, as extraction can be performed at low temperatures. | Minimal if performed at room temperature, but can occur during solvent evaporation. | Potential for thermal degradation of heat-labile compounds. |
| Automation | Easily automated. | Can be automated but is often a manual process. | Less commonly automated. |
| Relative Yield | Lower absolute yield, but excellent for profiling. | Potentially higher absolute yield. | Can provide high yields for essential oils. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This method is ideal for the rapid screening of volatile profiles from small amounts of plant tissue and for quantitative analysis when combined with appropriate calibration strategies.
Materials and Equipment:
-
Plant tissue (e.g., leaves, flowers)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME manual holder
-
Heating block or water bath with temperature control
-
Analytical balance
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Weigh 1-2 g of fresh plant tissue and place it into a 20 mL headspace vial.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
-
Seal the vial immediately with the screw cap.
-
-
Extraction:
-
Place the vial in a heating block or water bath pre-heated to a temperature between 40-60°C.
-
Allow the sample to equilibrate for 10-15 minutes.
-
Expose the SPME fiber to the headspace of the vial by piercing the septum.
-
Extract the volatile compounds for a defined period, typically 30-60 minutes, at the same temperature.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber for 3-5 minutes at a temperature of 250°C.
-
Start the GC-MS analysis concurrently with the desorption process.
-
Protocol 2: Solvent Extraction
This method is suitable for obtaining a larger quantity of the extract containing this compound and other soluble compounds.
Materials and Equipment:
-
Plant tissue (e.g., leaves, flowers)
-
Homogenizer or blender
-
Erlenmeyer flasks or beakers
-
Hexane (B92381) or a mixture of hexane and diethyl ether (1:1 v/v)
-
Anhydrous sodium sulfate (B86663)
-
Filter paper and funnel
-
Rotary evaporator
-
Analytical balance
-
GC-MS
Procedure:
-
Sample Preparation:
-
Weigh 10-20 g of fresh plant tissue.
-
Homogenize the tissue with 50-100 mL of cold hexane (or hexane:diethyl ether mixture) for 2-3 minutes.
-
-
Extraction:
-
Transfer the homogenate to an Erlenmeyer flask.
-
Stir the mixture for 1-2 hours at room temperature, protected from light.
-
Filter the mixture through filter paper to remove solid plant material.
-
Collect the filtrate.
-
-
Drying and Concentration:
-
Add anhydrous sodium sulfate to the filtrate to remove any residual water and let it stand for 15-20 minutes.
-
Decant or filter the dried extract into a round-bottom flask.
-
Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator at a low temperature (e.g., 30-35°C).
-
-
Analysis:
-
Transfer the concentrated extract to a vial for GC-MS analysis.
-
Protocol 3: Steam Distillation
This classic method is effective for extracting volatile, water-immiscible compounds and is often used for essential oil production.
Materials and Equipment:
-
Plant tissue (e.g., leaves, flowers)
-
Steam distillation apparatus (including a boiling flask, distillation head, condenser, and receiving flask)
-
Heating mantle
-
Separatory funnel
-
Hexane or diethyl ether
-
Anhydrous sodium sulfate
-
Analytical balance
-
GC-MS
Procedure:
-
Apparatus Setup:
-
Set up the steam distillation apparatus as per the manufacturer's instructions.
-
Place 100-200 g of chopped plant material into the distillation flask.
-
Add water to the flask to a level that is sufficient to generate steam throughout the distillation process.
-
-
Distillation:
-
Heat the water in the boiling flask to generate steam, which will then pass through the plant material, carrying the volatile compounds.
-
Continue the distillation for 2-3 hours, collecting the distillate (a mixture of water and the essential oil containing this compound) in the receiving flask.
-
-
Extraction of Analyte:
-
Transfer the collected distillate to a separatory funnel.
-
Extract the aqueous layer two to three times with a small volume (e.g., 30-50 mL) of hexane or diethyl ether.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Carefully concentrate the solvent to a small volume, if necessary, using a gentle stream of nitrogen or a rotary evaporator at low temperature.
-
-
Analysis:
-
Transfer the final extract to a vial for GC-MS analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp: Increase to 150-180°C at a rate of 3-5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10-20°C/min and hold for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Quantification:
-
Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard.
-
Quantification is performed by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve. The use of an internal standard is highly recommended for improved accuracy and precision.
Visualization of Experimental Workflow
Caption: Workflow for this compound extraction and analysis.
Application Note: NMR Spectroscopic Analysis of cis-3-Hexenyl cis-3-hexenoate
Abstract
This document provides a detailed protocol for the structural elucidation of cis-3-Hexenyl cis-3-hexenoate using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol covers sample preparation, instrument parameters for both ¹H and ¹³C NMR, and a summary of the expected spectral data. This application note is intended for researchers, scientists, and drug development professionals who are utilizing NMR for the structural characterization of volatile esters and related organic molecules.
Introduction
This compound (C₁₂H₂₀O₂) is a fatty acid ester known for its characteristic fresh green and fruity aroma, often associated with pears and melons. It is a valuable compound in the flavor and fragrance industry. Accurate structural confirmation is crucial for quality control and research purposes. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such compounds, providing detailed information about the chemical environment of each proton and carbon atom. This note details the methodology for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.
Data Presentation
The following tables summarize the assigned chemical shifts (δ) and coupling constants (J) for this compound in a deuterated chloroform (B151607) (CDCl₃) solution.
Table 1: ¹H NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1' | 4.08 | t | 7.1 | 2H |
| 2' | 2.39 | q | 7.1 | 2H |
| 3' | 5.37 | m | - | 1H |
| 4' | 5.28 | m | - | 1H |
| 5' | 2.05 | p | 7.5 | 2H |
| 6' | 0.97 | t | 7.5 | 3H |
| 2 | 3.10 | d | 7.2 | 2H |
| 3 | 5.56 | m | - | 1H |
| 4 | 5.40 | m | - | 1H |
| 5 | 2.07 | p | 7.5 | 2H |
| 6 | 0.98 | t | 7.5 | 3H |
Table 2: ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) |
| 1' | 172.5 |
| 2' | 36.8 |
| 3' | 122.5 |
| 4' | 134.5 |
| 5' | 20.6 |
| 6' | 14.2 |
| 1 | 63.8 |
| 2 | 27.8 |
| 3 | 123.4 |
| 4 | 133.0 |
| 5 | 20.6 |
| 6 | 14.1 |
Experimental Protocols
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the ¹H spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Calibrate the ¹³C spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.
Visualization
The Essence of Nature: Crafting 'Green' and 'Fruity' Notes in Flavor and Fragrance Research
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the principles and methodologies for creating 'green' and 'fruity' notes, which are fundamental to flavor and fragrance research. It includes key chemical compounds, their biosynthetic pathways, protocols for their synthesis and analysis, and methods for sensory evaluation.
Application Notes: Understanding 'Green' and 'Fruity' Aromas
'Green' notes are reminiscent of freshly cut grass, leaves, and unripe fruit, imparting a sense of naturalness and freshness.[1][2][3] In contrast, 'fruity' notes are primarily derived from esters and are characteristic of ripe fruits, contributing sweetness and complexity to flavors and fragrances.[4][5]
The Chemistry of 'Green' Notes: Green Leaf Volatiles (GLVs)
The characteristic scent of greenness is largely attributed to a group of C6 volatile compounds known as Green Leaf Volatiles (GLVs). These include aldehydes and alcohols that are rapidly released when plant tissues are damaged.[6][7]
Key Compounds:
-
(Z)-3-Hexenal: Possesses a sharp, intense green, cut grass aroma.
-
(E)-2-Hexenal: Has a greener, more leafy, and slightly fruity note.
-
(Z)-3-Hexenol: Often described as a softer, more enduring green, grassy scent.[6]
-
Hexanal: Contributes a fatty, green, and grassy aroma.
These compounds are synthesized in plants from C18 polyunsaturated fatty acids, such as linoleic and linolenic acids, through the lipoxygenase (LOX) pathway.[1][6][8]
The Chemistry of 'Fruity' Notes: The World of Esters
Fruity aromas are predominantly the result of a diverse array of volatile esters.[4][5] These compounds are formed by the reaction of an alcohol with a carboxylic acid.[5] The specific combination of the alcohol and the acyl moiety determines the resulting fruity scent.
Key Compounds:
-
Isoamyl acetate (B1210297): Classic banana aroma.[4][5]
-
Ethyl butyrate: Pineapple scent.[5]
-
Methyl salicylate: Wintergreen or minty-fruity note.
-
Ethyl hexanoate: Fruity with hints of apple and banana.
-
Hexyl acetate: Pear and fruity aroma.[9]
The biosynthesis of these esters in fruits is catalyzed by alcohol acyltransferases (AATs).[4][10][11]
Data Presentation: Key Aroma Compounds
The following tables summarize the key compounds responsible for 'green' and 'fruity' notes and their characteristic aromas.
Table 1: Key 'Green' Note Compounds
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Aroma Description |
| (Z)-3-Hexenal | C₆H₁₀O | 98.14 | Intense, sharp cut grass |
| (E)-2-Hexenal | C₆H₁₀O | 98.14 | Green, leafy, slightly fruity |
| (Z)-3-Hexenol | C₆H₁₂O | 100.16 | Soft, grassy, green |
| Hexanal | C₆H₁₂O | 100.16 | Fatty, green, grassy |
Table 2: Key 'Fruity' Note Compounds
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Aroma Description |
| Isoamyl acetate | C₇H₁₄O₂ | 130.18 | Banana, pear |
| Ethyl butyrate | C₆H₁₂O₂ | 116.16 | Pineapple, fruity |
| Methyl salicylate | C₈H₈O₃ | 152.15 | Wintergreen, minty-fruity |
| Ethyl hexanoate | C₈H₁₆O₂ | 144.21 | Apple, banana, pineapple |
| Hexyl acetate | C₈H₁₆O₂ | 144.21 | Pear, fruity, floral |
Signaling Pathways
Biosynthesis of 'Green' Notes: The Lipoxygenase (LOX) Pathway
The LOX pathway is initiated by damage to plant cell membranes, which releases fatty acids. A cascade of enzymatic reactions then produces C6 and C9 aldehydes and alcohols, collectively known as green leaf volatiles.[6][7][8]
Caption: The Lipoxygenase (LOX) pathway for 'green' note biosynthesis.
Biosynthesis of 'Fruity' Notes: Ester Formation
In fruits, the formation of volatile esters is primarily catalyzed by alcohol acyltransferases (AATs), which utilize precursors from various metabolic pathways.[4][11]
Caption: Biosynthesis of 'fruity' esters in plants.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of a 'Fruity' Note (Isoamyl Acetate)
This protocol describes the synthesis of isoamyl acetate, which has a characteristic banana aroma, using an immobilized lipase (B570770).
Materials:
-
Isoamyl alcohol
-
Vinyl acetate
-
Immobilized lipase (e.g., from Rhizopus oligosporus)[12]
-
Heptane (or other suitable organic solvent)
-
Glass vials with screw caps
-
Shaking incubator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
In a glass vial, combine isoamyl alcohol (1 mmol) and vinyl acetate (1 mmol) in 5 mL of heptane.
-
Add the immobilized lipase (e.g., 25% w/v of the reaction mixture).[12]
-
Seal the vial and place it in a shaking incubator at 30-40°C with moderate agitation (e.g., 150 rpm).
-
Allow the reaction to proceed for 24-48 hours.[12]
-
After the reaction, remove the immobilized enzyme by filtration or centrifugation.
-
Analyze the product mixture using GC-MS to confirm the formation of isoamyl acetate and determine the conversion yield.
Protocol 2: Extraction and Analysis of 'Green' Notes from Plant Material
This protocol outlines the extraction of GLVs from fresh leaves and their analysis.
Materials:
-
Fresh leaves (e.g., spinach, mint)
-
Liquid nitrogen
-
Mortar and pestle
-
Dichloromethane (B109758) (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Solid Phase Microextraction (SPME) fibers (optional)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Weigh a known amount of fresh leaves (e.g., 5 g).
-
Immediately freeze the leaves in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a flask and add dichloromethane (e.g., 20 mL).
-
Allow the extraction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Filter the extract to remove solid plant material.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Analyze the extract by GC-MS to identify and quantify the GLVs. Alternatively, headspace SPME can be used for volatile collection from the crushed leaves.
Protocol 3: Sensory Evaluation of Aroma Compounds
This protocol describes a basic method for the sensory evaluation of aroma compounds using smelling strips.[13]
Materials:
-
Aroma compounds of interest (diluted in an odorless solvent like ethanol (B145695) or dipropylene glycol)
-
Paper smelling strips (blotters)[13]
-
Odor-free environment[14]
-
Panel of trained or untrained assessors
Procedure:
-
Dip the smelling strips into the diluted aroma compounds to a depth of about 1 cm.[13]
-
Allow the solvent to evaporate for a few seconds.
-
Present the strips to the assessors in a randomized order.
-
Ask the assessors to describe the aroma and rate its intensity on a predefined scale (e.g., a 9-point hedonic scale).
-
Record the responses and analyze the data to obtain a sensory profile of the compounds. For more advanced analysis, descriptive sensory analysis with a trained panel can be employed.[14][15]
Experimental Workflows
Workflow for Synthesis and Analysis of a 'Fruity' Ester
Caption: Workflow for enzymatic synthesis of a 'fruity' ester.
Workflow for Sensory Evaluation
Caption: Workflow for sensory evaluation of aroma compounds.
References
- 1. Synthesis of green note aroma compounds by biotransformation of fatty acids using yeast cells coexpressing lipoxygenase and hydroperoxide lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green Notes in Perfume - Karen Gilbert [karengilbert.co.uk]
- 3. carrementbelle.com [carrementbelle.com]
- 4. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imbibeinc.com [imbibeinc.com]
- 6. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biosynthesis and regulation of biosynthesis of Concord grape fruit esters, including 'foxy' methylanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pac.gr [pac.gr]
- 14. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 15. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
Application Notes and Protocols: cis-3-Hexenyl cis-3-hexenoate in Crop Protection Strategies
For: Researchers, scientists, and drug development professionals
Subject: The use of cis-3-Hexenyl cis-3-hexenoate and related Green Leaf Volatiles (GLVs) in novel crop protection strategies.
Introduction
This compound is a naturally occurring compound found in various plants, contributing to their characteristic fruity and green aroma[1][2][3]. While extensively utilized in the flavor and fragrance industry, its direct application in crop protection is an emerging area of investigation[4][5][]. This compound belongs to the family of Green Leaf Volatiles (GLVs), which are C6 compounds released by plants upon mechanical damage or herbivore attack[7][8]. GLVs, including the closely related and more extensively studied cis-3-hexenol and cis-3-hexenyl acetate, play a crucial role in plant defense by mediating complex interactions between plants, herbivores, and their natural enemies[7][9]. These application notes provide an overview of the potential use of this compound in crop protection, with protocols and data extrapolated from research on analogous GLVs.
Mechanism of Action: The Role of GLVs in Plant Defense
When a plant is damaged by an herbivore, a cascade of biochemical reactions is initiated, leading to the production and release of GLVs. This process is part of the oxylipin pathway[9]. These volatile compounds can then act as signaling molecules in several ways:
-
Indirect Defense: GLVs can attract natural enemies (predators and parasitoids) of the attacking herbivores. For instance, cis-3-hexenol has been shown to attract the aphid predator Harmonia axyridis[10].
-
Direct Defense: Some GLVs can directly repel herbivores, deterring them from feeding or laying eggs.
-
Plant-Plant Signaling: GLVs released from a damaged plant can be perceived by neighboring, undamaged plants, "priming" their defense systems for a faster and more robust response to future attacks[9].
The signaling pathway for GLV-mediated plant defense is a key area of research for developing new crop protection strategies.
Quantitative Data on Related GLVs
The following tables summarize quantitative data from studies on GLVs closely related to this compound, demonstrating their effects on insect behavior.
Table 1: Electrophysiological Responses of Insects to GLVs
| Compound | Insect Species | EAG Response (mV) | Concentration | Source |
| (Z)-3-hexen-1-ol | Liliomyza sativae | High relative to other alcohols | Not specified | [9] |
| (Z)-3-hexen-1-ol | Melanoplus sanguinipes | Similar to other C6 alcohols | Not specified | [9] |
| (E)-2-hexenal | Harmonia axyridis | Elicits EAG response | Not specified | [10] |
| Methyl salicylate | Coccinella septempunctata | Elicits significant EAG response | Not specified | [10] |
Table 2: Behavioral Responses of Insects to GLVs in Olfactometer Assays
| Compound | Insect Species | Behavior Observed | Concentration | Source |
| cis-Jasmone | Myzus persicae | Repellence | Not specified | [11] |
| cis-3-hexenyl acetate | Myzus persicae | Tested in olfactometer | 100 ng/µl | [11] |
| (Z)-3-hexenol | Harmonia axyridis | Attraction | Not specified | [10] |
| EBF and nepetalactone | Harmonia axyridis | Significant attraction of males and females | Not specified | [10] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of volatile compounds like this compound in crop protection.
EAG is used to measure the electrical response of an insect's antenna to olfactory stimuli, indicating which compounds can be detected.
Materials:
-
Live insects (e.g., aphids, moths)
-
Tungsten electrodes
-
Micromanipulators
-
Amplifier and data acquisition system
-
Glass capillaries
-
Filter paper strips
-
Test compound (this compound)
-
Solvent (e.g., hexane)
-
Humidified, purified air stream
Procedure:
-
Insect Preparation:
-
Immobilize an insect (e.g., by chilling).
-
Excise the head or the entire antenna.
-
Mount the head on a holder with conductive gel.
-
-
Electrode Placement:
-
Insert the recording electrode into the distal end of the antenna.
-
Insert the reference electrode into the base of the antenna or the head capsule.
-
-
Odorant Delivery:
-
Prepare serial dilutions of this compound in the solvent.
-
Apply a known volume of each dilution to a filter paper strip and place it inside a glass pipette.
-
Allow the solvent to evaporate.
-
-
Stimulation and Recording:
-
Place the tip of the pipette into a hole in the main tube delivering a constant stream of humidified air over the antenna.
-
Deliver a puff of air through the pipette to introduce the odorant into the airstream.
-
Record the resulting depolarization of the antennal potential (EAG response).
-
Use a solvent-only control to establish a baseline.
-
-
Data Analysis:
-
Measure the amplitude of the EAG responses in millivolts (mV).
-
Normalize the responses to a standard compound or the solvent control.
-
Generate dose-response curves to determine the sensitivity of the antenna to the compound.
-
This bioassay assesses the behavioral response (attraction or repulsion) of insects to a volatile compound.
Materials:
-
Four-arm olfactometer
-
Air pump and flow meters
-
Charcoal filter and humidification flask
-
Test insects
-
Test compound and solvent
-
Filter paper
Procedure:
-
Setup:
-
Connect the olfactometer arms to a purified, humidified air source with a constant flow rate.
-
Designate one arm as the "treatment" arm and the other three as "control" arms.
-
-
Odor Source Preparation:
-
Apply the test compound solution to a filter paper strip and place it in the treatment arm's air inlet.
-
Apply only the solvent to filter papers for the control arms.
-
-
Insect Introduction and Acclimation:
-
Starve the insects for a defined period (e.g., 2 hours) before the assay[11].
-
Introduce a single insect into the central chamber of the olfactometer.
-
Allow the insect to acclimatize for a short period.
-
-
Observation:
-
Data Analysis:
-
Compare the time spent in the treatment arm versus the average time spent in the control arms using appropriate statistical tests (e.g., paired t-test)[11].
-
A significant preference for the treatment arm indicates attraction, while a significant avoidance indicates repulsion.
-
References
- 1. cis‑3‑Hexenyl Hexanoate (FEMA‑3403) – Green/Fruity [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Hexenyl hexanoate, (3Z)- | C12H22O2 | CID 5352543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. directpcw.com [directpcw.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. pure.uva.nl [pure.uva.nl]
- 8. foreverest.net [foreverest.net]
- 9. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Effects of cis-Jasmone Treatment of Brassicas on Interactions With Myzus persicae Aphids and Their Parasitoid Diaeretiella rapae [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-3-Hexenyl cis-3-hexenoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis-3-Hexenyl cis-3-hexenoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Fischer Esterification: This is a direct acid-catalyzed esterification of cis-3-hexen-1-ol (B126655) with cis-3-hexenoic acid. Common catalysts include strong acids like sulfuric acid or solid acid catalysts such as strongly acidic cation exchange resins.
-
Transesterification: This involves the reaction of cis-3-hexen-1-ol with another ester of cis-3-hexenoic acid, such as methyl cis-3-hexenoate, in the presence of an acid or base catalyst.
-
Enzymatic Synthesis: Lipases are often used as biocatalysts for the esterification or transesterification under milder reaction conditions, which can help to preserve the delicate double bond geometry.
Q2: What are the main challenges in synthesizing this compound that can lead to low yields?
A2: The primary challenges include:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction, and the presence of water as a byproduct can limit the reaction from proceeding to completion.
-
Isomerization: The cis configuration of the double bonds in both the alcohol and the carboxylic acid is crucial for the desired product's aroma and properties. Acidic conditions and elevated temperatures can promote isomerization to the more stable trans isomer, leading to impurities and a decrease in the desired product's yield.
-
Side Reactions: At higher temperatures, side reactions such as dehydration of the alcohol or polymerization of the unsaturated compounds can occur.
-
Purification Losses: The final product needs to be purified from unreacted starting materials, catalyst, and byproducts. Each purification step, such as washing and distillation, can lead to a loss of product.
Q3: How can I shift the equilibrium to favor the formation of the ester and improve the yield?
A3: To drive the Fischer esterification towards the product side, you can:
-
Remove Water: Use a Dean-Stark apparatus during the reaction to continuously remove water as it is formed.
-
Use an Excess of One Reactant: Employing an excess of either cis-3-hexen-1-ol or cis-3-hexenoic acid can shift the equilibrium towards the product. The choice of which reactant to use in excess often depends on cost and ease of removal after the reaction.
Q4: What are the advantages of using a solid acid catalyst over a liquid acid like sulfuric acid?
A4: Solid acid catalysts, such as strongly acidic cation exchange resins, offer several advantages:
-
Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.
-
Reusability: Solid catalysts can often be regenerated and reused, reducing cost and waste.
-
Reduced Corrosion: They are generally less corrosive to equipment compared to strong mineral acids.
-
Potentially Milder Reaction Conditions: In some cases, solid acid catalysts can be effective at lower temperatures, which can help to minimize side reactions and isomerization.
Q5: Can enzymatic synthesis improve the yield and purity of this compound?
A5: Yes, enzymatic synthesis using lipases can be highly beneficial. Lipases operate under mild conditions (lower temperatures and neutral pH), which significantly reduces the risk of isomerization of the cis double bonds. This can lead to a higher purity of the desired isomer and potentially a higher overall yield of the target molecule.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Ester | The reaction has not reached completion due to equilibrium. | Use a Dean-Stark trap to remove water as it forms. Alternatively, use an excess of one of the reactants (either the alcohol or the carboxylic acid). |
| The catalyst is not active enough or has been poisoned. | Ensure the catalyst is fresh or properly activated. If using a solid catalyst, ensure it has not been fouled by impurities. Consider increasing the catalyst loading. | |
| The reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. Be cautious as higher temperatures can lead to isomerization. | |
| Presence of trans-Isomers in the Final Product | The reaction temperature is too high, or the reaction time is too long, causing isomerization. | Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that provides a reasonable conversion rate. |
| The catalyst is too harsh. | Consider using a milder catalyst. For example, switch from sulfuric acid to a solid acid catalyst or an enzymatic catalyst like lipase. | |
| Formation of Dark-Colored Byproducts | Side reactions such as polymerization or degradation are occurring at high temperatures. | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Separating the Product | The ester is soluble in the aqueous layer during workup, especially if an excess of alcohol was used. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the ester. Perform multiple extractions with a suitable organic solvent. |
| Emulsion formation during washing steps. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. | |
| Loss of Product During Purification | The ester is co-distilling with the solvent or unreacted starting materials. | Use a fractional distillation column for better separation. Carefully monitor the distillation temperature and pressure. |
| The ester is being hydrolyzed back to the starting materials during aqueous workup. | Ensure that the neutralization step is carried out quickly and at a low temperature. Avoid prolonged contact with acidic or basic aqueous solutions. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of cis-3-Hexenyl Esters (Analogous Systems)
| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Strongly Acidic Cation Exchange Resin | Hexanoic Acid, cis-3-Hexen-1-ol | 132-155 | 4-7 | >90 | Patent Data |
| Novozym 435 (Lipase) | Acetic Acid, cis-3-Hexen-1-ol | 54 | 7.4 | 84.6 | Published Study |
| Dry Mycelium of Aspergillus oryzae (Lipase) | Acetic Acid, cis-3-Hexen-1-ol | 70 | - | 98 | Published Study |
| Immobilized Rhizomucor miehei Lipase | Triacetin, cis-3-Hexen-1-ol | - | - | 81 (molar conversion) | Published Study |
Note: Data for closely related cis-3-hexenyl esters are presented due to the limited availability of specific quantitative data for this compound.
Experimental Protocols
Protocol 1: Fischer Esterification using a Solid Acid Catalyst
This protocol is adapted from the synthesis of cis-3-Hexenyl hexanoate (B1226103) and can be applied to the synthesis of this compound.
Materials:
-
cis-3-Hexen-1-ol
-
cis-3-Hexenoic acid
-
Strongly acidic cation exchange resin (e.g., Amberlyst 15)
-
Anhydrous sodium carbonate
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cis-3-hexen-1-ol, cis-3-hexenoic acid, the strongly acidic cation exchange resin, and toluene. A typical mass ratio of cis-3-hexenoic acid to cis-3-hexen-1-ol to catalyst is in the range of 2-3 : 1.5-2.5 : 0.2-0.5.
-
Esterification: Heat the mixture to reflux (typically 132-155°C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction for 1-3 hours, or until no more water is collected.
-
Reflux: After the initial water removal, continue to reflux the reaction mixture for an additional 3-4 hours to ensure the reaction goes to completion.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Filter to remove the solid acid catalyst (which can be washed, dried, and potentially reused).
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid), water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product. Collect the fraction at the appropriate boiling point and pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: High-Purity cis-3-Hexenyl cis-3-hexenoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity cis-3-Hexenyl cis-3-hexenoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials such as cis-3-hexenol and cis-3-hexenoic acid, residual catalysts, and solvents from the synthesis process. Additionally, isomers of this compound, such as the trans-isomers, can be present. During purification, thermal degradation can also lead to the formation of byproducts.
Q2: What is the recommended primary purification technique for achieving high-purity this compound?
A2: Fractional distillation under reduced pressure is the most common and effective primary purification technique for separating this compound from less volatile impurities and unreacted starting materials.[1][2] This method is particularly useful for separating compounds with different boiling points.
Q3: When should I consider using preparative chromatography?
A3: Preparative chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is recommended when very high purity is required, especially for the separation of close-boiling isomers that are difficult to resolve by fractional distillation alone.[3][4] These techniques offer higher separation efficiency for complex mixtures.
Q4: How can I minimize thermal degradation during purification?
A4: To minimize thermal degradation, it is crucial to use the lowest possible temperature during distillation. This is achieved by performing the distillation under a high vacuum (reduced pressure). The addition of a stabilizer, such as α-tocopherol, to the crude product before heating can also help prevent degradation.[5][6]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of this compound.[7] This technique allows for the separation and identification of the main compound, as well as any isomers and volatile impurities. The NIST WebBook provides reference data for the gas chromatography of this compound.[7]
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Isomers | Insufficient column efficiency (number of theoretical plates). | - Increase the length of the fractionating column.- Use a more efficient column packing material.- Optimize the reflux ratio to increase the number of condensation-vaporization cycles.[8] |
| Product Discoloration (Yellowing) | Thermal degradation of the ester at high temperatures. | - Lower the distillation temperature by increasing the vacuum.- Ensure the heating mantle is not set too high and that heating is uniform.- Add a small amount of a stabilizer like α-tocopherol before distillation.[5][6] |
| Bumping or Unstable Boiling | Uneven heating or lack of boiling chips/stirring. | - Use fresh boiling chips or a magnetic stirrer to ensure smooth boiling.- Ensure the heating mantle fits the flask well for even heat distribution. |
| Low Yield | - Incomplete reaction.- Loss of product during workup.- Degradation during distillation. | - Ensure the initial esterification reaction has gone to completion.- Minimize transfer losses during washing and drying steps.- Follow the steps to minimize thermal degradation. |
| Product Contaminated with Starting Materials | Inefficient distillation or improper fraction collection. | - Ensure a distinct separation of fractions based on boiling point.- Collect a "forerun" fraction to remove more volatile impurities before collecting the main product fraction. |
Preparative Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution | - Inappropriate stationary or mobile phase.- Column overloading. | - Screen different columns and mobile phase compositions to optimize selectivity.- Reduce the injection volume or sample concentration. |
| Peak Tailing | - Active sites on the stationary phase.- Secondary interactions between the analyte and the stationary phase. | - Add a modifier to the mobile phase (e.g., a small amount of a polar solvent).- Use a different type of column (e.g., end-capped). |
| Low Recovery of Purified Product | Adsorption of the compound onto the column or system components. | - Flush the system thoroughly after the run.- Consider using a different stationary phase with lower adsorptive properties. |
| Column Clogging | Particulate matter in the sample or mobile phase. | - Filter the sample and mobile phases before use.- Use a guard column to protect the main column. |
Experimental Protocols
Protocol 1: High-Purity Purification by Fractional Distillation
-
Preparation:
-
Apparatus Setup:
-
Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) to increase separation efficiency.
-
Use a short-path distillation head to minimize product loss.
-
Connect the apparatus to a high-vacuum pump with a cold trap.
-
-
Distillation Procedure:
-
Heat the distillation flask gently using a heating mantle with stirring.
-
Slowly reduce the pressure to the desired vacuum level (e.g., 0.5 - 1 mmHg).
-
Carefully increase the temperature until the product begins to distill. The boiling point of this compound is approximately 60 °C at 0.5 mmHg.[6]
-
Discard the initial forerun, which may contain more volatile impurities.
-
Collect the main fraction at a stable temperature and pressure.
-
Monitor the purity of the collected fractions using GC-MS.
-
Protocol 2: High-Purity Purification by Preparative HPLC
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system first.
-
Stationary Phase: A reversed-phase C18 column is a good starting point for fragrance esters.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is typically used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this ester.
-
-
Scale-Up to Preparative Scale:
-
Once a good separation is achieved on the analytical scale, scale up the method to a preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Purification and Fraction Collection:
-
Inject the crude or partially purified this compound onto the preparative HPLC system.
-
Collect the fractions corresponding to the main peak of the target compound.
-
-
Post-Purification:
-
Combine the pure fractions and remove the mobile phase solvents under reduced pressure.
-
Analyze the final product for purity using analytical HPLC or GC-MS.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| Boiling Point | 60 °C at 0.5 mmHg[6] |
| Density | 0.907 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.452[6] |
| Appearance | Colorless liquid |
| Odor | Green, fruity, pear-like |
Table 2: Comparison of Purification Techniques
| Technique | Purity Achievable | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | >98% | High | Cost-effective for large quantities, good for removing non-volatile impurities. | Can cause thermal degradation, may not separate close-boiling isomers effectively. |
| Preparative HPLC | >99.5% | Low to Medium | Excellent for separating isomers and achieving very high purity. | Higher cost, involves solvent removal post-purification. |
| Preparative SFC | >99.5% | Medium to High | Faster than HPLC, uses environmentally friendly CO₂, easy solvent removal. | Requires specialized equipment, may not be suitable for all compounds. |
Visualizations
Caption: Experimental workflow for the purification of high-purity this compound.
Caption: Logical troubleshooting workflow for purification issues.
References
- 1. scribd.com [scribd.com]
- 2. From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r) – Boston Apothecary [bostonapothecary.com]
- 3. sites.nvcc.edu [sites.nvcc.edu]
- 4. youtube.com [youtube.com]
- 5. directpcw.com [directpcw.com]
- 6. 顺式-3-己烯酸顺式-3-己烯酯 ≥94%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [webbook.nist.gov]
- 8. vernier.com [vernier.com]
Technical Support Center: Stability of cis-3-Hexenyl cis-3-hexenoate in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with cis-3-Hexenyl cis-3-hexenoate in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
The main degradation pathways for this compound, an unsaturated ester, are hydrolysis and oxidation. Photolysis is a lesser concern under normal laboratory conditions.
-
Hydrolysis: As an ester, this compound can react with water, which is often present in solvents unless they are rigorously dried, to break the ester bond. This reaction is catalyzed by both acids and bases. The products of hydrolysis are cis-3-hexenol and cis-3-hexenoic acid.
-
Oxidation: The two double bonds in the molecule are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light and heat. This can lead to the formation of various oxidation products, including aldehydes and carboxylic acids, which can alter the compound's activity and produce impurities.
-
Photolysis: While light can induce degradation, a safety assessment has indicated that this compound does not significantly absorb UV-Vis light in the 290-700 nm range, suggesting a lower risk of photolytic degradation under standard laboratory lighting.[1] However, prolonged exposure to direct light should still be avoided.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in alcohol and insoluble in water.[2][3] For laboratory use, ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are common choices. When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.
Q3: How should I store solutions of this compound?
To ensure the stability of your solutions, adhere to the following storage guidelines:
-
Temperature: Store solutions at a low temperature, ideally at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like nitrogen or argon before sealing the vial.[2]
-
Light Protection: Use amber-colored vials or wrap vials in aluminum foil to protect the solution from light.[4][5]
-
Moisture Control: Use vials with tight-fitting caps (B75204) to prevent the ingress of atmospheric moisture.
Q4: I've noticed a change in the color or clarity of my solution. What should I do?
A change in color or the appearance of a precipitate can indicate degradation or solubility issues. Refer to the troubleshooting guide below for a step-by-step approach to identify and resolve the problem.
Q5: Are there any stabilizers that can be used with this compound?
Yes, commercial preparations of this compound are often supplied with a stabilizer to prevent oxidation. Alpha-tocopherol (a form of Vitamin E) is a commonly used antioxidant for this purpose.[5][6] If you are synthesizing the compound or using an unstabilized version, adding a small amount of an antioxidant may improve its stability.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to the stability of this compound in your experiments.
Table 1: Troubleshooting Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected loss of compound activity or concentration | Degradation (hydrolysis or oxidation) | 1. Verify Storage Conditions: Ensure the solution is stored at the correct temperature, protected from light, and under an inert atmosphere. 2. Check Solvent Quality: Use high-purity, anhydrous solvents for preparing solutions. 3. Analyze for Degradants: Use an analytical technique like GC-MS or LC-MS to check for the presence of hydrolysis or oxidation products. 4. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid material. |
| Solution appears cloudy or contains a precipitate | Poor solubility or precipitation of the compound | 1. Confirm Solubility: Check the solubility of this compound in your chosen solvent at the working concentration and temperature. 2. Gentle Warming/Sonication: Try gently warming the solution or sonicating it to redissolve the precipitate. 3. Filter the Solution: If the precipitate does not redissolve, it may be an impurity or a degradant. Filter the solution through a 0.22 µm syringe filter before use. |
| Change in solution color (e.g., yellowing) | Oxidation | 1. Minimize Headspace: Use smaller vials to reduce the amount of air in the headspace. 2. Purge with Inert Gas: Before sealing, purge the vial with nitrogen or argon. 3. Add an Antioxidant: Consider adding a suitable antioxidant like alpha-tocopherol. |
Degradation Pathways and Influencing Factors
Table 2: Summary of Degradation Pathways
| Degradation Pathway | Description | Key Influencing Factors | Potential Degradation Products |
| Hydrolysis | Cleavage of the ester bond by water. | Presence of water, acidic or basic pH, elevated temperature. | cis-3-Hexenol, cis-3-Hexenoic Acid |
| Oxidation | Reaction at the C=C double bonds. | Presence of oxygen, trace metal ions, light, elevated temperature. | Aldehydes, epoxides, smaller carboxylic acids. |
Degradation Pathway of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. carbodiimide.com [carbodiimide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
preventing isomerization of cis-3-Hexenyl cis-3-hexenoate during synthesis
Welcome to the technical support center for the synthesis of cis-3-Hexenyl cis-3-hexenoate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this and similar cis-alkenyl esters, with a primary focus on preventing isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is preventing the isomerization of the cis (or Z) double bonds in both the alcohol (cis-3-hexen-1-ol) and the carboxylic acid (cis-3-hexenoic acid) moieties to the more thermodynamically stable trans (or E) form. This isomerization can be catalyzed by heat and acidic conditions, which are common in conventional esterification methods.
Q2: What are the consequences of cis-to-trans isomerization?
A2: Isomerization leads to a mixture of diastereomers (cis,cis-, cis,trans-, trans,cis-, and trans,trans-3-Hexenyl 3-hexenoate), which can be difficult to separate. The presence of trans-isomers alters the desired chemical and organoleptic properties of the final product. For instance, the characteristic "green" and fruity aroma is specific to the cis,cis-isomer.
Q3: Which analytical methods are suitable for determining the isomeric purity of the product?
A3: Gas chromatography (GC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are effective methods for separating and quantifying cis and trans isomers.[1] For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired cis,cis-ester. | Isomerization during reaction: Traditional acid-catalyzed esterification (e.g., Fischer esterification) often requires high temperatures, which promotes isomerization.[2] | Employ mild, room-temperature esterification methods such as the Steglich esterification or the Mitsunobu reaction. These methods avoid harsh acidic conditions and high heat.[3][4] |
| Side reactions: In the Steglich esterification, a side reaction can be the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which is unreactive towards the alcohol.[5] | The addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in the Steglich esterification suppresses this side reaction by acting as an acyl transfer-reagent.[5] | |
| Product contains a high percentage of trans-isomers. | Inappropriate catalyst: Strong acid catalysts can promote isomerization. | Use non-acidic coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the Steglich esterification. |
| High reaction temperature: Heat provides the activation energy for the rotation around the carbon-carbon double bond, leading to isomerization. | Maintain the reaction at or below room temperature. For the Mitsunobu reaction, it is often recommended to cool the reaction to 0 °C before adding the azodicarboxylate.[6] | |
| Difficulty in purifying the cis,cis-isomer from its trans-isomers. | Similar physical properties: Cis and trans isomers often have very close boiling points, making separation by simple distillation challenging. | Utilize preparative RP-HPLC or silver-ion chromatography, which are powerful techniques for separating geometric isomers.[1] Fractional crystallization can also be explored if the isomers have different solubilities.[7] |
Experimental Protocols
Protocol 1: Steglich Esterification for this compound
This method is a mild procedure for forming esters at room temperature, thus minimizing the risk of isomerization.[3][5]
Materials:
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cis-3-Hexenoic acid (1.0 eq)
-
cis-3-Hexen-1-ol (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve cis-3-hexenoic acid, cis-3-hexen-1-ol, and DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
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Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture with stirring.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
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Wash the filtrate with 5% HCl solution, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Protocol 2: Mitsunobu Reaction for this compound
The Mitsunobu reaction is another mild, room-temperature method that proceeds with inversion of configuration at the alcohol's stereocenter (not applicable here, but it highlights the stereospecificity) and is suitable for sensitive substrates.[4][6]
Materials:
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cis-3-Hexen-1-ol (1.0 eq)
-
cis-3-Hexenoic acid (1.2 eq)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 eq)
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Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
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Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve cis-3-hexen-1-ol, cis-3-hexenoic acid, and PPh₃ in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.
Data Presentation
Table 1: Comparison of Reaction Conditions and Expected Outcomes
| Parameter | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |
| Temperature | High (reflux) | Room Temperature | 0 °C to Room Temperature |
| Catalyst | Strong Acid (e.g., H₂SO₄) | DCC/DMAP | PPh₃/DEAD (reagents) |
| Risk of Isomerization | High | Low | Low |
| Substrate Scope | Limited by acid sensitivity | Broad, good for sensitive substrates | Broad, good for sensitive substrates |
| Byproducts | Water | Dicyclohexylurea (DCU) | Triphenylphosphine oxide, reduced azodicarboxylate |
Visualizations
Caption: Synthetic pathways to this compound.
References
- 1. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
overcoming challenges in the large-scale production of cis-3-Hexenyl cis-3-hexenoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of cis-3-Hexenyl cis-3-hexenoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound on a large scale.
Issue 1: Low Reaction Yield During Esterification
-
Question: Our enzymatic esterification of cis-3-hexenol and cis-3-hexenoic acid is resulting in a consistently low yield of this compound. What are the potential causes and solutions?
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Answer: Low yields in the large-scale enzymatic synthesis of this ester are often linked to equilibrium limitations, enzyme inhibition, or suboptimal reaction conditions.
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Equilibrium Limitations: Esterification is a reversible reaction where water is produced as a by-product. On a large scale, the accumulation of water can shift the equilibrium back towards the reactants, thus lowering the yield.
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Solution: Implement an effective water removal system. In large-scale reactors, this is often achieved by applying a vacuum or using a molecular sieve to sequester the water as it is formed.
-
-
Enzyme Inhibition: The substrates (acid and alcohol) or the product ester can inhibit the lipase (B570770) enzyme at high concentrations.
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Solution: A step-wise addition of the substrates can maintain their concentrations below the inhibition threshold, improving overall enzyme activity and yield.
-
-
Suboptimal Conditions: The efficiency of immobilized lipases, such as Novozym 435, is highly dependent on factors like temperature, solvent, and substrate molar ratio.
-
Solution: Ensure the reaction temperature is maintained at the optimal level for the enzyme (e.g., around 40°C for Novozym 435). The molar ratio of alcohol to acid should also be optimized; an excess of the alcohol is sometimes used to drive the reaction forward, but this must be balanced against potential inhibition.
-
-
Issue 2: Isomerization of cis- to trans-Isomers
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Question: We are observing a significant percentage of trans-isomers in our final product, which is compromising purity and the desired organoleptic profile. How can we prevent this?
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Answer: The cis-conformation of the double bonds in both the hexenol and hexenoate moieties is crucial for the compound's characteristic "green" aroma. Isomerization to the more stable trans-form can be catalyzed by heat, acid, or certain metals.
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Thermal Stress: High temperatures, especially during prolonged distillation for purification, can provide the energy needed for isomerization.
-
Solution: Utilize high-vacuum, short-path distillation to lower the boiling point and minimize the residence time of the compound at high temperatures.
-
-
Acid Catalysis: Residual acidic catalysts from the synthesis or acidic impurities can promote isomerization.
-
Solution: If using an acid catalyst, ensure it is thoroughly neutralized and removed before any heating steps. For enzymatic synthesis, this is less of a concern. Post-synthesis, a mild alkaline wash (e.g., with a dilute sodium bicarbonate solution) can neutralize any acidic species.
-
-
Metal Contamination: Trace amounts of certain metals from reactors or pipework can also catalyze this shift.
-
Solution: Use glass-lined or high-grade stainless steel (e.g., 316L) reactors and equipment to minimize metal-catalyzed isomerization.
-
-
Issue 3: Product Degradation and Off-Odor Formation During Storage
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Question: Our purified batch of this compound developed an undesirable off-odor after several weeks in storage. What causes this degradation?
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Answer: The double bonds in the molecule make it susceptible to oxidation, which can lead to the formation of aldehydes and other volatile compounds responsible for off-odors. This process can be accelerated by exposure to air (oxygen), light, and heat.
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Oxidation: Atmospheric oxygen can react with the double bonds, especially in the presence of light or trace metal catalysts.
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Solution: Store the final product under an inert atmosphere, such as nitrogen or argon, to displace oxygen. Use opaque or amber-colored containers to protect it from light. The addition of a suitable antioxidant, such as BHT (butylated hydroxytoluene) or tocopherol (Vitamin E), at a low concentration (e.g., 100-200 ppm) can significantly improve stability.
-
-
Storage Temperature: Higher storage temperatures increase the rate of oxidative degradation.
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Solution: Store the product in a cool, controlled environment, ideally under refrigeration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for large-scale synthesis of this compound while preserving the cis-isomer purity?
A1: Enzymatic synthesis using an immobilized lipase, such as Candida antarctica lipase B (often sold as Novozym 435), is highly recommended for large-scale production. This method offers high selectivity for the esterification reaction under mild conditions (typically 30-50°C), which minimizes the risk of thermal isomerization to the undesired trans-isomers. The absence of harsh acidic catalysts also helps preserve the integrity of the cis-double bonds.
Q2: What are the critical process parameters to monitor during the enzymatic esterification reaction?
A2: For optimal yield and purity, the following parameters should be closely monitored and controlled:
-
Temperature: Maintain within the optimal range for the specific lipase used.
-
Water Activity: Continuously remove water to drive the reaction equilibrium towards product formation.
-
Substrate Molar Ratio: Optimize the ratio of cis-3-hexenol to cis-3-hexenoic acid.
-
Enzyme Loading: Use the appropriate amount of immobilized enzyme for the batch size.
-
Agitation Speed: Ensure sufficient mixing for mass transfer without causing excessive mechanical stress on the enzyme beads.
Q3: Which purification technique is best suited for achieving high purity of the final product on an industrial scale?
A3: Fractional vacuum distillation is the most common and effective method for purifying this compound on a large scale. Operating under a high vacuum is crucial to lower the boiling point, thereby preventing thermal degradation and isomerization. A distillation column with sufficient theoretical plates will be required to separate the product from unreacted starting materials and any by-products.
Q4: Are there any specific analytical methods recommended for quality control?
A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard analytical technique.
-
GC-FID: Used for quantifying the purity of the ester and detecting residual starting materials.
-
GC-MS: Used for identifying impurities, including any trans-isomers or oxidation by-products.
-
Chiral GC columns may be necessary to resolve and quantify the different isomers accurately.
Quantitative Data Summary
The following tables summarize typical quantitative data related to the production of this compound.
Table 1: Typical Reaction Conditions for Enzymatic Synthesis
| Parameter | Value |
| Enzyme | Immobilized Lipase |
| Substrates | cis-3-Hexenol, cis-3-Hexenoic Acid |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:1.5 |
| Temperature | 30 - 50 °C |
| Solvent | Solvent-free or n-hexane |
| Water Removal | Vacuum or Molecular Sieves |
| Reaction Time | 8 - 24 hours |
| Typical Yield | > 90% |
Table 2: Quality Control Specifications for Final Product
| Parameter | Specification |
| Appearance | Colorless to pale yellow liquid |
| Odor | Characteristic, green, fruity |
| Purity (by GC) | ≥ 98% |
| cis-Isomer Content | ≥ 99% of total isomers |
| Acid Value | < 1.0 mg KOH/g |
| Peroxide Value | < 2.0 meq O₂/kg |
Experimental Protocols
Protocol 1: Large-Scale Enzymatic Synthesis
-
Reactor Setup: Charge a temperature-controlled, glass-lined reactor with the calculated amounts of cis-3-hexenol and cis-3-hexenoic acid (e.g., 1:1.2 molar ratio).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the total substrates).
-
Reaction Conditions: Begin agitation. Heat the mixture to the optimal temperature (e.g., 40°C). If not operating in a solvent-free system, add the appropriate solvent like n-hexane.
-
Water Removal: Apply a vacuum to the reactor headspace to continuously remove the water formed during the reaction. Monitor the pressure to maintain a gentle boil if appropriate for the system.
-
Monitoring: Periodically take samples and analyze them by GC to monitor the progress of the reaction. The reaction is considered complete when the concentration of the limiting reactant (e.g., cis-3-hexenoic acid) plateaus.
-
Enzyme Recovery: Once the reaction is complete, stop the agitation and allow the immobilized enzyme beads to settle. Decant or filter the crude product mixture to recover the enzyme for potential reuse.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Neutralization (if necessary): If any acidic impurities are present, wash the crude product with a dilute solution of sodium bicarbonate, followed by a water wash to remove residual salts. Dry the organic phase with an anhydrous drying agent like magnesium sulfate.
-
Distillation Setup: Charge the crude product into a distillation flask connected to a fractionating column and a high-vacuum pump.
-
Distillation Process: Gradually reduce the pressure to the target level (e.g., 1-5 mmHg). Slowly heat the flask.
-
Fraction Collection: Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities and residual starting materials.
-
Product Collection: Collect the main fraction at the stable boiling point corresponding to this compound under the applied vacuum.
-
Analysis: Analyze all collected fractions by GC to confirm purity and identity. Combine the fractions that meet the required purity specifications.
Visualizations
Caption: High-level workflow for the large-scale production of this compound.
Caption: Troubleshooting logic for low reaction yield in enzymatic esterification.
Caption: Factors leading to the isomerization of the desired cis-product.
Technical Support Center: Troubleshooting cis-3-Hexenyl cis-3-hexenoate Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with cis-3-Hexenyl cis-3-hexenoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in insect bioassays?
This compound is a volatile organic compound belonging to the family of green leaf volatiles (GLVs).[1][2] These compounds are released by plants upon damage and play a crucial role in plant-insect interactions.[1][2][3] In bioassays, this compound is often used to study insect olfaction, behavior, and to screen for potential attractants or repellents for pest management strategies. It is known for its fresh, green, and fruity aroma, often described as pear-like.[4][]
Q2: My insects are showing no response to this compound in the electroantennography (EAG) assay. What are the possible causes?
Several factors could lead to a lack of response in an EAG bioassay:
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Improper Electrode Contact: Ensure a good connection between the electrodes and the antenna.[6][7] The antenna should be fresh and not desiccated.[7]
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Stimulus Delivery Failure: Verify that the stimulus delivery system is functioning correctly and that the odor puff is reaching the antenna.
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Incorrect Insect Species or Sex: Confirm that the insect species and sex you are using are known to respond to this specific compound.
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Compound Degradation: Ensure the purity and stability of your this compound sample. It should be stored in a cool, dark place in an airtight container.[8]
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Inappropriate Concentration: The concentration of the stimulus may be too low to elicit a detectable response. It is advisable to test a range of concentrations.[8]
Q3: The baseline in my EAG recordings is very noisy. How can I improve the signal-to-noise ratio?
A noisy baseline can obscure true EAG responses. To minimize noise:
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Proper Grounding: Ensure your EAG setup is properly grounded. Using a Faraday cage can help minimize electrical interference.[7]
-
Stable Preparation: The insect preparation must be stable. Secure the insect firmly to minimize movement.
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Good Electrode Connection: A poor connection between the capillary electrodes and the insect can introduce noise.[6]
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High-Quality Amplifier: Modern amplifiers generally produce insignificant noise for EAG recordings.[9]
Q4: In my olfactometer assay, insects are not making a choice and remain in the central chamber. What should I do?
This can be a common issue in olfactometer bioassays. Consider the following:
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Insufficient Motivation: Insects may not be motivated to move if they are not in the correct physiological state. For example, they may need to be starved for a certain period before the assay to increase their responsiveness to odor cues.[10]
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Airflow Issues: Ensure that the airflow in all arms of the olfactometer is equal and constant to avoid any bias.[10]
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Environmental Conditions: Maintain stable environmental conditions such as temperature and humidity, as fluctuations can affect insect activity.[8][11]
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Habituation: Avoid pre-exposing the insects to the test compound before the experiment.[8]
Q5: I am observing a repellent effect at high concentrations of this compound. Is this normal?
Yes, this is a known phenomenon. Some compounds that are attractants at low to moderate concentrations can become repellent at high concentrations. This is known as a biphasic dose-response.[8] It is important to test a wide range of concentrations to fully characterize the behavioral response.
Troubleshooting Guides
Guide 1: Poor or Inconsistent EAG Responses
| Symptom | Possible Cause | Troubleshooting Step |
| No EAG Response | Improper electrical contact | Check the connection between the electrodes and the antenna. Ensure the antenna is fresh and not desiccated.[7] |
| Stimulus delivery failure | Verify the stimulus delivery system is functioning correctly. | |
| Inappropriate insect species/sex | Confirm the insect species and sex are appropriate for the test compound.[7] | |
| Compound degradation or impurity | Use a fresh, high-purity sample of this compound. Verify purity if possible.[8] | |
| Noisy Baseline | Electrical interference | Ensure the setup is properly grounded. Use a Faraday cage.[7] |
| Unstable preparation | Check that the insect is securely mounted and immobile. | |
| Decreasing Response Over Time | Antennal fatigue or desiccation | Allow for a sufficient recovery period between stimuli.[8] Ensure the humidified air supply is adequate.[6][7] |
| Preparation viability | Periodically test with a known standard to check for antennal viability.[6] |
Guide 2: Unreliable Olfactometer Results
| Symptom | Possible Cause | Troubleshooting Step |
| Insects are inactive | Lack of motivation | Ensure insects are in the proper physiological state (e.g., starved for an appropriate period).[10] |
| Unsuitable environmental conditions | Maintain constant temperature, humidity, and lighting conditions.[8] | |
| Positional Bias | Uneven airflow or lighting | Ensure equal and constant airflow in all arms.[10] Provide uniform, non-directional lighting. |
| Contamination of the olfactometer | Thoroughly clean the olfactometer between trials. | |
| Inconsistent Choices | Inconsistent stimulus delivery | Prepare fresh serial dilutions for each replicate and ensure thorough mixing.[8] |
| Fluctuations in environmental conditions | Conduct experiments in a controlled environment.[8] | |
| Adsorption of compound to surfaces | Use glass or Teflon components in the setup to minimize adsorption.[8] |
Experimental Protocols
Electroantennography (EAG) Protocol
This protocol provides a general guideline for conducting EAG experiments with this compound.
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Insect Preparation:
-
Anesthetize an adult insect by chilling it on ice.
-
Carefully excise one antenna at its base.
-
Mount the antenna between two electrodes using a conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.[8]
-
-
Stimulus Preparation:
-
Prepare serial dilutions of this compound in a suitable solvent like paraffin (B1166041) oil or hexane.[8][12] A common concentration range to start with is 0.01 ng/µL to 100 ng/µL.[8]
-
Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper.
-
Insert the filter paper into a Pasteur pipette to create an odor cartridge. Prepare a control cartridge with the solvent only.[8]
-
-
EAG Recording:
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Deliver a continuous stream of purified, humidified air over the mounted antenna.[6][12]
-
Insert the tip of the odor cartridge into a port in the main air stream tube.
-
Deliver a puff of air (e.g., 0.5 seconds) through the cartridge to introduce the odor stimulus to the antenna.[8]
-
Record the resulting depolarization of the antenna (the EAG response) in millivolts (mV).
-
Present stimuli in ascending order of concentration, with a sufficient interval (e.g., 30-60 seconds) of clean air between puffs to allow the antenna to recover.[8]
-
Present the solvent control at the beginning and end of each series to check for antennal viability and solvent effects.[8]
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response for each stimulus presentation.[7]
-
Subtract the average response to the solvent control from the responses to the this compound dilutions to obtain the net response.[8]
-
Plot the net EAG response (mV) against the logarithm of the dose to generate a dose-response curve.[7]
-
Y-Tube Olfactometer Behavioral Assay Protocol
This protocol describes a choice test to evaluate the behavioral response (attraction or repulsion) of insects to this compound.
-
Apparatus Setup:
-
Use a glass Y-tube olfactometer.
-
Connect each arm to a purified and humidified air source with a flow meter to ensure equal airflow.
-
Place the olfactometer in a controlled environment with uniform lighting and minimal visual disturbances.
-
-
Stimulus Preparation:
-
Prepare dilutions of this compound in a suitable solvent.
-
Apply a standard volume of the test solution to a filter paper strip and place it in the odor source chamber of one arm.
-
Apply the same volume of solvent alone to a filter paper strip in the other arm as a control.
-
-
Bioassay Procedure:
-
Allow the system to equilibrate for a few minutes to establish stable odor plumes.
-
Introduce a single insect at the base of the Y-tube.
-
Observe the insect's behavior for a set period (e.g., 5-10 minutes) and record its first choice of arm and the time spent in each arm.
-
An insect is considered to have made a choice when it moves a certain distance into one of the arms.
-
Use a new insect for each replicate.
-
After each replicate, clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors. Rotate the position of the treatment and control arms between replicates to avoid positional bias.
-
-
Data Analysis:
-
For choice data, use a Chi-square (χ²) test to determine if the observed choices differ significantly from a 50:50 distribution.
-
For time-spent data, use a t-test or a non-parametric equivalent to compare the time spent in the treatment and control arms.
-
Data Presentation
Table 1: Factors Influencing EAG Response Amplitude
| Factor | Effect on EAG Response | Reference |
| Odorant Concentration | Generally, a positive correlation up to a saturation point. | [6] |
| Temperature | Can influence both volatile concentration in the air and biological processes, affecting sensitivity. | [11] |
| Humidity | Optimal humidity (e.g., 60-80%) is crucial for maintaining antennal health and responsiveness. | [6] |
| Airflow Speed | Affects the delivery and dispersal of the odorant plume. | [12] |
| Insect's Physiological State | Age, mating status, and starvation can alter olfactory sensitivity. | [13] |
Table 2: Common Solvents for this compound Dilution in Bioassays
| Solvent | Volatility | Common Use | Considerations | Reference |
| Paraffin Oil | Low | EAG, Olfactometer | Good for slow, sustained release of volatiles. | [8][12] |
| Hexane | High | EAG, GC-EAG | Evaporates quickly, suitable for pulsed stimuli. | [6] |
| Ethanol | Moderate | EAG | Solvent choice should be carefully considered based on the chemical properties of the odorant. | [6] |
| Dimethyl Sulfoxide (DMSO) | Low | Genotoxicity assays | Used in specific toxicological studies. | [14] |
Visualizations
Caption: A step-by-step workflow for a typical Electroantennography (EAG) experiment.
References
- 1. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. (Z)-3-hexen-1-yl (Z)-3-hexenoate, 61444-38-0 [thegoodscentscompany.com]
- 6. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ockenfels-syntech.com [ockenfels-syntech.com]
- 10. benchchem.com [benchchem.com]
- 11. The effect of environmental temperature on olfactory perception in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna [frontiersin.org]
- 13. peerj.com [peerj.com]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Technical Support Center: Optimization of GC-MS for cis-3-Hexenyl cis-3-hexenoate Analysis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of cis-3-Hexenyl cis-3-hexenoate and related volatile esters. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for analyzing volatile esters like this compound?
A1: For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and widely used sample preparation technique.[1][2] This method is solvent-free, simple, and combines sample extraction and concentration into a single step.[2] The choice of SPME fiber is crucial for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point as it is effective for a broad range of volatile and semi-volatile compounds.[1][2]
Q2: Which type of GC column is most suitable for the analysis of this compound?
A2: A mid-polarity column is generally recommended for the analysis of volatile esters. A common choice is a column with a stationary phase such as 5% Phenyl-Methylpolysiloxane. For highly volatile compounds, a column with a greater film thickness (e.g., >1 µm) can improve retention and resolution. A standard column length of 30 meters and an internal diameter of 0.25 mm typically provides a good balance between separation efficiency and analysis time.
Q3: What are the key mass spectrometry parameters to consider for the analysis of this compound?
A3: For mass spectrometry, operating in electron ionization (EI) mode at a standard energy of 70 eV is typical. Full scan mode is useful for initial identification of the compound and to characterize the fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred as it offers higher sensitivity and selectivity by monitoring specific ions of the target analyte.[1] Key fragment ions for this compound should be determined by analyzing a standard in full scan mode first.
Q4: How can I improve the sensitivity of my analysis for trace levels of this compound?
A4: To enhance sensitivity, consider the following:
-
Optimize HS-SPME parameters: Increase extraction time and/or temperature to improve the partitioning of the analyte into the headspace and onto the SPME fiber.[3]
-
Use Splitless Injection: A splitless injection ensures that the entire vaporized sample is transferred to the GC column, which is ideal for trace analysis.
-
Utilize SIM mode: As mentioned, SIM mode significantly improves the signal-to-noise ratio, leading to lower detection limits.[1]
-
Check for system leaks: Leaks in the GC inlet can lead to sample loss and reduced sensitivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your GC-MS analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Causes | Troubleshooting Steps |
| Why are my peaks for this compound tailing? | Active Sites: The polar nature of the ester can lead to interactions with active sites (exposed silanols) in the GC inlet liner or the column.[4] Column Contamination: Buildup of non-volatile residues at the head of the column. Improper Column Installation: A poor column cut or incorrect insertion depth in the inlet or detector.[5] | Inlet Maintenance: Replace the inlet liner with a new, deactivated one. Trim a small portion (10-20 cm) from the front of the column.[4] Column Conditioning: Bake out the column at a temperature recommended by the manufacturer. Reinstall Column: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in both the inlet and detector.[5] |
| Why are my peaks fronting? | Column Overload: Injecting too much sample can saturate the column. Incompatible Solvent: The sample solvent may not be compatible with the stationary phase. | Dilute Sample: Reduce the concentration of your sample or standard. Change Solvent: If possible, dissolve your sample in a solvent that is more compatible with the column's stationary phase. |
Problem: Inconsistent Peak Areas or Retention Times
| Question | Possible Causes | Troubleshooting Steps |
| Why are my peak areas not reproducible? | Leaky Septum: A worn-out or leaking septum in the injector port is a common cause of variability. Autosampler Issues: Inconsistent injection volumes from the autosampler syringe. HS-SPME Variability: Inconsistent extraction times or temperatures. | Replace Septum: Regularly replace the inlet septum. Check Autosampler: Inspect the syringe for bubbles and ensure it is functioning correctly. Standardize SPME: Ensure precise control over all HS-SPME parameters. |
| Why are my retention times shifting? | Carrier Gas Flow Fluctuation: Leaks or issues with the gas supply can cause changes in flow rate. Oven Temperature Instability: Problems with the GC oven's temperature control. Column Degradation: The stationary phase of the column may be degrading over time. | Leak Check: Perform a thorough leak check of the entire GC system. Verify Oven Temperature: Use a calibrated thermometer to check the oven's temperature accuracy. Column Replacement: If the column is old or has been used extensively, it may need to be replaced. |
Problem: No Peaks or Very Small Peaks
| Question | Possible Causes | Troubleshooting Steps |
| Why am I not seeing any peaks for my analyte? | Sample Degradation: The analyte may have degraded due to improper storage or handling. Incorrect Instrument Settings: The GC-MS method parameters may not be appropriate for the analyte. Syringe/SPME Fiber Issue: A blocked syringe or a damaged SPME fiber will prevent sample introduction. | Prepare Fresh Sample: Prepare a new sample or standard solution. Verify Method Parameters: Double-check all GC and MS settings. Inspect Syringe/Fiber: Check the syringe for blockages and inspect the SPME fiber for damage. |
Data Presentation
Table 1: Typical GC-MS Parameters for Volatile Ester Analysis
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for high sensitivity. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Carrier Gas | Helium | Inert carrier gas, provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 0.25 mm ID column. |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common mid-polarity column suitable for a wide range of volatile compounds. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A starting point for separating volatile esters; may require optimization. |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization sources. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-300) for identification, SIM for quantification | Full scan for qualitative analysis, SIM for improved sensitivity in quantitative analysis.[1] |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound in a liquid matrix.
1. Sample Preparation (HS-SPME)
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
If necessary, add an internal standard.
-
Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
Place the vial in the autosampler tray.
2. HS-SPME Parameters
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation Temperature: 60°C[1]
-
Incubation Time: 10 minutes[1]
-
Extraction Time: 20 minutes
-
Desorption Temperature: 250°C
-
Desorption Time: 2 minutes
3. GC-MS Parameters
-
Use the parameters outlined in Table 1 . The oven temperature program may need to be optimized to achieve the best separation for your specific sample matrix.
4. Data Analysis
-
For qualitative analysis, identify the peak for this compound based on its retention time and by comparing its mass spectrum to a reference library.
-
For quantitative analysis, generate a calibration curve using standards of known concentrations. Integrate the peak area of a characteristic ion in SIM mode and calculate the concentration in your unknown samples.
Mandatory Visualization
Caption: A troubleshooting workflow for common GC-MS issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of HS-SPME-GC/MS conditions for determination of trace esters in beer by response surface method [manu61.magtech.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
minimizing degradation of cis-3-Hexenyl cis-3-hexenoate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of cis-3-Hexenyl cis-3-hexenoate during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.
Problem 1: Noticeable change in odor, such as a rancid or sharp acidic smell.
-
Possible Cause: This is often an indication of oxidative or hydrolytic degradation. The double bonds in this compound are susceptible to oxidation, which can produce volatile off-notes. Hydrolysis, on the other hand, will break down the ester into cis-3-hexenol and cis-3-hexenoic acid, the latter of which can have a sharp, unpleasant odor.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon), at a cool temperature (ideally ≤18°C), and protected from light.[1]
-
Check for Antioxidant Presence: this compound is often supplied with an antioxidant like alpha-tocopherol (B171835).[2][3] If you have been storing the compound for an extended period, the antioxidant may have been depleted. Consider adding a small amount of a suitable antioxidant.
-
Inert Gas Blanket: Before sealing the container, flush the headspace with a dry, inert gas to displace any oxygen.
-
Problem 2: Appearance of cloudiness or precipitation in the liquid.
-
Possible Cause: This could be due to the formation of insoluble degradation products or the presence of moisture leading to hydrolysis. Polymerization of the unsaturated ester, though less common under proper storage, can also lead to insolubility.
-
Solution:
-
Moisture Control: Ensure that the storage container is tightly sealed and that all handling is performed in a dry environment to prevent moisture ingress. Use of desiccants in a secondary containment unit can also be beneficial.
-
Temperature Stability: Avoid repeated freeze-thaw cycles, as this can promote phase separation and degradation. Store at a consistent, cool temperature.
-
Problem 3: Inconsistent experimental results using the same batch of the compound.
-
Possible Cause: If the compound is degrading, its purity will decrease over time, leading to variability in experimental outcomes. The degradation products can also interfere with the intended reaction or analysis.
-
Solution:
-
Purity Assessment: Before use, especially after prolonged storage, it is advisable to check the purity of the compound using analytical techniques such as Gas Chromatography (GC).
-
Proper Aliquoting: If you need to use the compound multiple times, consider aliquoting it into smaller, single-use vials upon receipt. This minimizes the exposure of the entire batch to atmospheric conditions with each use.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
-
Oxidation: The double bonds in the molecule are susceptible to attack by oxygen, especially in the presence of light or metal ions. This can lead to the formation of hydroperoxides, which can further break down into a variety of smaller, often odorous, compounds like aldehydes and ketones.
-
Hydrolysis: In the presence of water, the ester bond can be cleaved, yielding cis-3-hexenol and cis-3-hexenoic acid. This reaction is accelerated by acidic or alkaline conditions.[4]
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Cool temperatures, with a maximum of 18°C, are recommended.[1] Lower temperatures are generally better, but freezing should be avoided unless the compound is known to be stable under those conditions.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation.[1]
-
Light: The compound should be stored in an amber or opaque container to protect it from light, which can catalyze oxidative degradation.
-
Moisture: The container must be tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.
Q3: How does packaging affect the stability of this compound?
A3: Packaging plays a critical role in maintaining the stability of flavor compounds.[4][5][6][7][8] For this compound, the ideal packaging should:
-
Provide a Barrier to Oxygen and UV Light: Glass, particularly amber glass, is a good option. If using plastic, it should be a high-barrier polymer.
-
Be Inert: The packaging material should not interact with the compound. Some plastics can "scalp" flavor molecules from the product or leach components into the product.[6]
-
Have a Secure Seal: A tight-fitting cap with a liner that provides a good seal against moisture and oxygen is essential.
Q4: Can I use antioxidants to prolong the shelf life?
A4: Yes. This compound is often supplied with a stabilizer like alpha-tocopherol (Vitamin E).[2][3] Antioxidants work by scavenging free radicals, thus inhibiting the initiation and propagation of oxidative chain reactions. If you are purifying the compound or storing it for a very long time, the addition of a suitable antioxidant at a low concentration (e.g., 0.1%) can be beneficial.
Data Presentation
Table 1: Factors Influencing the Degradation of this compound
| Factor | Effect on Degradation | Recommended Mitigation Strategy |
| Temperature | Higher temperatures accelerate both oxidation and hydrolysis rates. | Store at cool temperatures (≤18°C). Avoid temperature fluctuations. |
| Oxygen | Essential for oxidative degradation of the double bonds. | Store under an inert atmosphere (e.g., nitrogen, argon). |
| Light | UV light can initiate and accelerate oxidative reactions. | Store in amber or opaque containers. |
| Moisture | Promotes hydrolysis of the ester linkage. | Use tightly sealed containers and handle in a dry environment. |
| pH | Both acidic and alkaline conditions can catalyze hydrolysis. | Store in a neutral, aprotic solvent if in solution. Maintain a neutral pH environment. |
| Metal Ions | Transition metals can act as catalysts for oxidation. | Use high-purity glass containers. Avoid contact with metallic spatulas or containers. |
Table 2: Qualitative Comparison of Stability under Different Storage Conditions
| Storage Condition | Expected Stability | Primary Degradation Pathway(s) |
| Ideal: ≤18°C, under Nitrogen, in the dark | High | Minimal degradation |
| Ambient Temperature, Air, Dark | Moderate to Low | Oxidation |
| Ambient Temperature, Air, Light | Low | Photo-oxidation |
| Refrigerated, Air, Dark | Moderate | Oxidation (slower than ambient) |
| Presence of Moisture | Low | Hydrolysis, Oxidation |
Experimental Protocols
Protocol 1: Accelerated Stability Testing using the Arrhenius Method
This protocol is designed to estimate the shelf life of this compound under specific storage conditions by accelerating the degradation process at elevated temperatures.
-
Sample Preparation: Aliquot the this compound into several small, identical amber glass vials. Seal the vials tightly, leaving a consistent headspace. For a more controlled experiment, the headspace can be flushed with air or nitrogen depending on the desired test conditions.
-
Temperature Chambers: Place the vials in temperature-controlled chambers at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature chamber.
-
Analysis: Immediately analyze the purity of the compound in each vial using a validated, stability-indicating Gas Chromatography (GC) method.
-
Data Analysis:
-
For each temperature, plot the concentration of this compound versus time and determine the degradation rate constant (k) by fitting the data to a kinetic model (e.g., zero-order or first-order).
-
Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T).
-
Extrapolate the linear regression line to the desired storage temperature (e.g., 25°C or 18°C) to determine the rate constant at that temperature.
-
Calculate the estimated shelf life based on the acceptable level of degradation (e.g., 10% degradation).
-
Protocol 2: Quantification of Degradation by Gas Chromatography (GC)
This protocol outlines a general method for quantifying the purity of this compound and detecting its degradation products.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable. For identification of degradation products, a Mass Spectrometer (MS) detector is recommended.
-
Column: A mid-polar to polar capillary column (e.g., DB-WAX or HP-5ms) is typically used for the separation of flavor esters and their degradation products.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 280°C
-
-
Quantification:
-
Inject a known concentration of a pure this compound standard to determine its retention time and response factor.
-
Inject the aged sample. The purity can be determined by the area percentage of the main peak.
-
For more accurate quantification, use an internal standard.
-
-
Identification of Degradation Products: With a GC-MS system, the mass spectra of the new peaks that appear in the chromatogram of the degraded sample can be compared to spectral libraries to tentatively identify the degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a typical stability study of this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. This compound = 95 , stabilized, FG 61444-38-0 [sigmaaldrich.com]
- 3. books.rsc.org [books.rsc.org]
- 4. kevaflavours.com [kevaflavours.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
catalyst selection for efficient cis-3-Hexenyl cis-3-hexenoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3-Hexenyl cis-3-hexenoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary synthesis routes for this compound?
A1: The two main routes for synthesizing this compound are:
-
Direct Esterification: This method involves the reaction of cis-3-Hexen-1-ol with cis-3-hexenoic acid, typically in the presence of an acid catalyst.
-
Transesterification: This route uses cis-3-Hexen-1-ol and an ester of cis-3-hexenoic acid (e.g., methyl cis-3-hexenoate) with either an acid or base catalyst. Enzymatic catalysis using lipases is also a viable transesterification method.
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Solution: Increase the reaction time or temperature according to the catalyst's stability. For esterification reactions, ensure efficient removal of the water byproduct, for example, by using a Dean-Stark apparatus, to shift the equilibrium towards the product.
-
-
Catalyst Inactivity:
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. For solid catalysts like ion-exchange resins, pre-activation according to the manufacturer's protocol is crucial. For enzymatic catalysts, ensure the pH and temperature are within the optimal range for the enzyme.
-
-
Sub-optimal Reactant Ratio:
-
Solution: Vary the molar ratio of cis-3-Hexen-1-ol to cis-3-hexenoic acid (or its ester). Using an excess of one reactant can drive the reaction to completion, but this may complicate purification.
-
-
Product Decomposition:
-
Solution: The double bonds in both the alcohol and acid moieties are susceptible to isomerization or degradation at high temperatures. Consider using a milder catalyst or lower reaction temperatures, which may necessitate longer reaction times.
-
Q3: I am observing the formation of byproducts. How can I improve the reaction's selectivity?
A3: Byproduct formation is a common issue. Here are some strategies to enhance selectivity:
-
Isomerization: The cis configuration of the double bonds can isomerize to the more stable trans form, especially under harsh acidic or high-temperature conditions.
-
Solution: Employ milder reaction conditions. Enzymatic catalysts like lipases often provide high selectivity and operate under mild conditions, preserving the cis isomerism.
-
-
Ether Formation: Under acidic conditions, cis-3-Hexen-1-ol can undergo self-condensation to form an ether.
-
Solution: Use a less acidic catalyst or lower the reaction temperature. Ensure the reaction is not run for an excessively long time.
-
-
Polymerization: The unsaturated reactants can potentially polymerize.
-
Solution: Add a suitable polymerization inhibitor to the reaction mixture if this is a suspected side reaction.
-
Q4: How do I choose the most suitable catalyst for my synthesis?
A4: Catalyst selection depends on the desired reaction conditions, required selectivity, and scalability.
-
Strongly Acidic Cation Exchange Resins (e.g., Amberlyst-15):
-
Pros: Easy to separate from the reaction mixture (heterogeneous), reusable, and effective for esterification.
-
Cons: Can cause isomerization at higher temperatures.
-
-
Solid Base Catalysts (e.g., KOH/γ-Al2O3):
-
Pros: Effective for transesterification.
-
Cons: Can be prone to leaching of the active species into the reaction medium, affecting reusability.[1]
-
-
Enzymes (e.g., Lipases like Novozym 435):
-
Pros: High selectivity for the cis-isomers, operate under mild conditions (lower temperature and neutral pH), and are environmentally benign.
-
Cons: Can be more expensive, may have lower reaction rates requiring longer reaction times, and can be sensitive to solvent and substrate impurities.
-
The following diagram illustrates a decision-making process for catalyst selection:
References
addressing matrix effects in the analysis of cis-3-Hexenyl cis-3-hexenoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering challenges with matrix effects during the quantitative analysis of cis-3-Hexenyl cis-3-hexenoate, a key volatile flavor and fragrance compound.
Frequently Asked Questions (FAQs)
FAQ 1: What are matrix effects and how do they impact the analysis of this compound by GC-MS?
Answer:
Matrix effects are the alteration of an analyte's analytical signal caused by co-extracted compounds from the sample matrix. In the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile esters like this compound, the most common phenomenon is the matrix-induced signal enhancement .[1][2]
This occurs when non-volatile components from the sample matrix (e.g., sugars, lipids, phenols in a fruit sample) coat active sites within the GC system, primarily in the hot injector liner and the head of the analytical column.[1][2] These active sites would otherwise cause the analyte to degrade or be adsorbed, leading to a lower signal. When matrix components "protect" the analyte by masking these sites, a larger amount of the analyte reaches the detector, resulting in a higher signal (enhancement) compared to a standard prepared in a clean solvent.[2] Conversely, signal suppression can also occur, though it is less common in GC-MS.[3][4]
This signal alteration leads to significant quantification errors, such as overestimation of the analyte concentration when using traditional solvent-based calibration.[2]
FAQ 2: My analyte recovery is inconsistent or unexpectedly high (>100%). Could this be a matrix effect? How do I confirm its presence?
Answer:
Yes, inconsistent and artificially high recovery rates are classic indicators of matrix effects, specifically signal enhancement. To quantitatively assess the presence and magnitude of matrix effects in your specific sample, you can perform the following experiment.
The matrix effect (ME) is calculated by comparing the signal of an analyte in a matrix extract spiked after extraction with the signal of the same analyte in a pure solvent standard.
Matrix Effect (ME %) = ( [Peak Area in Spiked Extract] / [Peak Area in Solvent Standard] - 1 ) * 100
-
ME > 0% indicates signal enhancement.
-
ME < 0% indicates signal suppression.
-
An ME value between -20% and +20% is often considered acceptable, but this can depend on the method requirements.[5]
-
Prepare a Blank Matrix Extract: Select a sample that is representative of your typical samples but is known to not contain this compound. Process this "blank" sample using your established extraction procedure (e.g., SPME, QuEChERS).
-
Prepare a Solvent Standard (A): Prepare a standard of this compound in a clean solvent (e.g., methanol (B129727) or ethyl acetate) at a known concentration (e.g., 50 ng/mL).
-
Prepare a Post-Extraction Spiked Sample (B): Take an aliquot of the blank matrix extract from step 1 and spike it with the this compound standard to achieve the same final concentration as the solvent standard (50 ng/mL).
-
Analysis: Analyze both solutions (A and B) using your GC-MS method under identical conditions.
-
Calculation: Use the peak areas obtained from the chromatograms to calculate the ME % using the formula above.
| Sample Matrix | Analyte Conc. (ng/mL) | Peak Area (Solvent Standard) | Peak Area (Spiked Extract) | Matrix Effect (ME %) | Interpretation |
| Apple Juice | 50 | 150,000 | 255,000 | +70% | Strong Enhancement |
| White Wine | 50 | 150,000 | 195,000 | +30% | Enhancement |
| Plant Leaf Extract | 50 | 150,000 | 138,000 | -8% | Negligible Effect |
| Water (Control) | 50 | 150,000 | 151,500 | +1% | No Effect |
FAQ 3: What sample preparation techniques can minimize matrix effects for volatile ester analysis?
Answer:
The goal of sample preparation is to isolate the analyte of interest from interfering matrix components.[6] For a volatile compound like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and widely used technique.[7][8][9] It is solvent-free and concentrates volatile and semi-volatile analytes from the headspace above the sample, leaving non-volatile matrix components behind.
Other techniques like sample dilution can also be effective but may compromise detection limits.[5][6] More exhaustive cleanup methods like Solid-Phase Extraction (SPE) can also be employed.[10][11]
-
Sample Preparation: Place a measured amount of your liquid or homogenized solid sample (e.g., 5 mL of juice) into a headspace vial (e.g., 20 mL). For solid samples, adding a small amount of water may be necessary.
-
Internal Standard Addition: Add a known amount of a suitable internal standard to the vial.[12]
-
Salting Out (Optional): Add a salt, such as sodium chloride (NaCl), to the sample to increase the ionic strength. This can decrease the analyte's solubility in the aqueous phase and promote its partitioning into the headspace, improving sensitivity.
-
Incubation & Extraction: Seal the vial and place it in a heated agitator. Allow the sample to equilibrate at a set temperature (e.g., 50°C) for a specific time (e.g., 15 minutes). Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) with continued agitation.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C), where the trapped analytes are thermally desorbed onto the GC column for analysis.
| Technique | Principle | Analyte Recovery (%) | Matrix Effect (ME %) | Pros | Cons |
| HS-SPME | Analyte partitions from sample to headspace, then adsorbs onto a fiber. | 95 - 105 | -15 to +15 | Solvent-free, high concentration factor, easily automated. | Fiber selection is critical, potential for competitive adsorption. |
| Dilute & Shoot | Sample is diluted with solvent to reduce matrix component concentration.[5] | 98 - 102 | -40 to +40 | Simple, fast, and inexpensive.[5] | Raises detection limits, may not be suitable for trace analysis.[13] |
| SPE Cleanup | Analyte is retained on a solid sorbent while interferences are washed away.[10] | 85 - 95 | -25 to +25 | Provides very clean extracts, reduces instrument contamination.[10] | Can be time-consuming, potential for analyte loss.[13] |
FAQ 4: How do I choose the right calibration strategy to compensate for matrix effects?
Answer:
When sample preparation cannot completely eliminate matrix effects, a compensation strategy is necessary. The choice depends on the availability of a blank matrix, the number of samples, and the desired accuracy.[5] The main strategies are Matrix-Matched Calibration, Standard Addition, and the use of an Internal Standard.[1][14]
-
Matrix-Matched Calibration: Best for routine analysis of many samples from the same matrix type (e.g., analyzing 50 apple juice samples).[14] It requires a reliable source of a blank matrix that is free of the analyte.[13]
-
Standard Addition: Ideal for accurately quantifying the analyte in a few, unique, or complex samples where a blank matrix is unavailable.[14][15] It is considered very accurate but is too labor-intensive for routine high-throughput analysis.[14]
-
Internal Standard (IS) Calibration: A robust and widely applicable method that can correct for variations in both matrix effects and sample processing.[12][16] The use of a stable isotopically labeled internal standard is considered the gold standard.[1][12]
| Strategy | Principle | Accuracy | Throughput | Main Requirement |
| Matrix-Matched | Standards are prepared in a blank matrix extract to mimic the sample environment.[13][17] | Good | High | Representative blank matrix.[13] |
| Standard Addition | Known amounts of standard are added directly to aliquots of the sample.[15][18] | Excellent | Low | Multiple analyses per sample. |
| Internal Standard (IS) | A constant amount of a similar compound is added to all samples and standards to correct for variations.[16] | Very Good | High | A suitable, non-interfering IS.[12] |
FAQ 5: How do I select an appropriate Internal Standard (IS) for this compound?
Answer:
An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample.[12] It should also be chromatographically resolved from the analyte and other matrix components.[12] For MS detection, the gold standard is a stable isotopically labeled (e.g., deuterated, ¹³C-labeled) version of the analyte, as its chemical and physical properties are nearly identical.[1][12]
-
Ideal Choice (Best Practice):
-
Stable Isotope Labeled Standard: Use ¹³C- or Deuterium-labeled this compound. This is the most effective choice as it co-elutes and experiences nearly identical matrix effects and processing variations as the native analyte.[1]
-
-
Alternative Choice (If Labeled Standard is Unavailable):
-
Structural Analogue: Select an ester with similar chemical properties (polarity, volatility, functional groups) but a different mass and retention time.
-
Examples for this compound could include:
-
An ester of similar molecular weight, like Hexyl heptanoate.
-
An ester with a different chain length, like cis-3-Hexenyl octanoate.
-
A deuterated version of a similar ester, like cis-3-Hexenyl acetate-d3.
-
-
Validation is critical: You must experimentally verify that the chosen analogue behaves similarly to the target analyte during extraction and is not affected differently by the matrix.
-
-
Verification Steps:
-
Check for Presence: Analyze a blank matrix sample to ensure the chosen IS is not naturally present.
-
Check for Resolution: Analyze a spiked sample to confirm the IS peak is well-separated from all other peaks of interest.
-
Assess Response: Ensure the IS provides a stable and reproducible signal across the analysis sequence.
-
Troubleshooting Summary
| Problem | Potential Cause (Matrix-Related) | Recommended Solution(s) |
| Poor Reproducibility/High RSD | Inconsistent matrix effects between samples. | 1. Improve sample cleanup (e.g., implement HS-SPME).2. Use a stable isotopically labeled internal standard.[1][12] |
| Analyte Recovery > 120% | Matrix-induced signal enhancement.[2] | 1. Implement matrix-matched calibration.[13]2. Use the standard addition method for confirmation/quantification.[15] |
| Quantification Varies with Dilution | The concentration of matrix components is affecting the signal.[5] | 1. Determine an optimal dilution factor where the matrix effect is minimized.2. Use the standard addition method.[15] |
| Calibration Curve Fails (r² < 0.99) | Matrix effects are non-linear or vary across the concentration range. | 1. Switch to matrix-matched calibration.[13]2. Ensure the internal standard response is stable and appropriate. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Standard addition - Wikipedia [en.wikipedia.org]
- 16. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Slow-Release Profile of cis-3-Hexenyl cis-3-hexenoate Lures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and use of cis-3-Hexenyl cis-3-hexenoate lures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, from formulation instability to inconsistent field performance.
Q1: My lure shows a high initial "burst release" and then quickly becomes depleted. What's causing this and how can I fix it?
A1: A burst release is a common issue where a large amount of the active compound is released immediately after deployment, followed by a rapid decline to suboptimal levels.
-
Cause 1: Formulation Issues: The lure matrix may not be adequately retaining the this compound. This is common in simple systems where the compound is merely adsorbed onto a surface.
-
Solution 1: Encapsulation or Matrix Integration: Instead of surface loading, incorporate the compound into a polymer matrix. Polymers like gellan gum, pectin, or alginates can form gels that act as barriers, controlling the release rate.[1] Encapsulating the lure in microbeads or nanocarriers can also provide a more controlled, diffusion-based release mechanism.[2][3]
-
Cause 2: Dispenser Design: The dispenser itself may have too large a surface area exposed initially.
-
Solution 2: Optimize Dispenser Geometry: Utilize dispensers with a controlled surface area, such as hollow fibers or sealed pouches with a specific permeable membrane. This ensures that release is governed by steady-state diffusion rather than rapid evaporation from an exposed surface.[4] For some systems, a "pre-aging" period of airing the lure for 24 hours before field placement can help bypass the initial high flash-off.[5]
Q2: I'm seeing significant variability in the performance of my lures between different batches. How can I improve consistency?
A2: Batch-to-batch variability often stems from a lack of control during the preparation process.
-
Cause 1: Inconsistent Polymer Crosslinking: If using a gel matrix, variations in the concentration of crosslinking agents (e.g., calcium chloride for alginate, aluminum chloride for gellan gum/pectin blends) can alter the gel's density and, consequently, the diffusion rate of the lure compound.[1]
-
Solution 1: Standardize Formulation Protocol: Precisely control the mass ratios of polymers, the concentration of the crosslinker, and the mixing/curing times. Document every step of the preparation process meticulously.
-
Cause 2: Non-uniform Loading: The active compound may not be homogenously distributed throughout the matrix.
-
Solution 2: Improve Mixing and Loading Technique: Ensure the this compound is fully solubilized or emulsified before being incorporated into the matrix. Use techniques like ultrasonic dispersion to achieve a uniform mixture.[6]
Q3: The field life of my lure is much shorter than expected. What environmental factors could be causing degradation?
A3: this compound, like many volatile organic compounds (VOCs) with double bonds, is susceptible to degradation from environmental factors.[7]
-
Factor 1: UV Radiation: Sunlight can provide the energy to break down the molecule, reducing its efficacy.
-
Solution 1: Incorporate UV Protectants: Add UV-blocking agents to your formulation. Porous inorganic carriers used in some sustained-release lures can also offer physical protection from light.[8] When deploying traps, placing them in shaded areas can also mitigate UV degradation.[5]
-
Factor 2: Oxidation: Oxygen in the air can react with the double bonds in the molecule, especially when catalyzed by heat or light.
-
Solution 2: Use Antioxidants: The compound is often supplied with a stabilizer like alpha-tocopherol.[9] Ensure your formulation includes an appropriate antioxidant to prevent premature degradation. Storing lures under an inert gas like nitrogen can also help.[9]
-
Factor 3: Temperature: High temperatures increase the volatility and release rate of the compound, leading to faster depletion.[10][11] Temperature can also accelerate degradation reactions.[5]
-
Solution 3: Temperature-Responsive Formulations: For advanced applications, consider developing temperature-sensitive controlled-release agents. These can be engineered to adjust their release rate based on ambient temperature, potentially conserving the lure during cooler periods.[6]
Q4: How can I accurately measure the release profile of my lure in the lab?
A4: Quantifying the release rate is critical for evaluating and comparing different formulations.
-
Recommended Technique: Dynamic Headspace Analysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This is a powerful and widely used method for analyzing volatile compounds.[12]
-
Workflow:
-
Place the lure in a sealed chamber with a controlled temperature and airflow.
-
Pass a stream of purified air or inert gas over the lure to collect the released volatiles.
-
Trap the volatiles from the gas stream onto a sorbent tube (e.g., Tenax TA).[13]
-
At set time intervals, analyze the collected compounds by thermally desorbing the trap into a GC-MS system for separation and quantification.[13][14]
-
-
Alternative Online Techniques: For real-time monitoring, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) can be used. It is highly sensitive and allows for online detection of VOCs without extensive sample preparation.[12]
Data Presentation: Factors Influencing Release Rates
The following tables summarize key data related to the properties and environmental fate of this compound and similar semiochemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀O₂ | [15][] |
| Molecular Weight | 196.29 g/mol | [15][] |
| Boiling Point | 100 °C @ 1 mmHg; ~237 °C @ 760 mmHg | [9][15] |
| Density | ~0.907 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in alcohol | [] |
| Flash Point | ~104 °C (closed cup) |[9] |
Table 2: Atmospheric Reaction Rate Coefficients for this compound (Z3HZ3H)
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Experimental Conditions | Source |
|---|---|---|---|
| OH Radicals | (10.58 ± 1.40) x 10⁻¹¹ | 298 K, 1 atm air | [17][18][19] |
| Ozone (O₃) | (22.5 ± 2.5) x 10⁻¹⁷ | 298 K, 1 atm air |[20][21] |
This data is crucial for estimating the atmospheric lifetime of the compound once released, which affects the size and persistence of the active plume.
Table 3: Example Release Profile of a Semiochemical from a Polymer Matrix
| Formulation | Active Compound | Release Duration | Key Finding | Source |
|---|---|---|---|---|
| Alginate Beads | E-β-caryophyllene | > 15 days | Release was efficient under field conditions but could be limited by high humidity and temperature. | [3] |
| Gellan Gum & Pectin (1:1) + 5% AlCl₃ | 1-hexanol | Modulated for longer time | The polymer matrix successfully prolonged the attractiveness to sand flies. | [1] |
| Temperature-Sensitive Hydrogel | Cuelure | > 7 days | Release rate was positively correlated with temperature, increasing rapidly from 25 °C to 45 °C. |[6] |
While this data is for other semiochemicals, the principles of controlled release using these polymer systems are directly applicable to this compound.
Experimental Protocols
Protocol 1: Preparation of a Slow-Release Alginate Bead Formulation
This protocol is adapted from methodologies for encapsulating volatile semiochemicals.[2][3]
-
Preparation of Alginate Solution:
-
Prepare a 1-2% (w/v) sodium alginate solution by slowly dissolving sodium alginate powder in deionized water under constant stirring until fully homogenized. Allow the solution to stand to remove any air bubbles.
-
-
Loading the Active Compound:
-
Add this compound to the alginate solution at the desired final concentration (e.g., 5-15% w/w).
-
To ensure even distribution, first mix the lure compound with a small amount of a non-ionic surfactant (e.g., Tween 80) to form an emulsion, then add this emulsion to the alginate solution and stir thoroughly.
-
-
Formation of Beads (Extrusion/Ionotropic Gelation):
-
Prepare a 2-5% (w/v) calcium chloride (CaCl₂) solution, which will act as the crosslinking agent.
-
Load the alginate-lure mixture into a syringe fitted with a needle.
-
Extrude the mixture dropwise from the syringe into the CaCl₂ solution under gentle stirring. Beads will form instantly as the alginate crosslinks with the calcium ions.
-
-
Curing and Washing:
-
Allow the beads to cure in the CaCl₂ solution for 30-60 minutes to ensure complete crosslinking.
-
Collect the beads by filtration and wash them with deionized water to remove any unreacted CaCl₂ and excess lure from the surface.
-
-
Drying:
-
Dry the beads at a controlled temperature (e.g., 40-60°C) for 24-48 hours until they reach a constant weight.[2]
-
-
Storage:
-
Store the final dried beads in airtight, light-blocking containers at a cool temperature (4°C) until use.[5]
-
Protocol 2: Measuring Release Rate via Dynamic Headspace GC-MS
This protocol outlines the general procedure for quantifying the release of your lure over time.[13][14]
-
System Setup:
-
Place a known quantity of your lure formulation (e.g., 100 mg of beads) into a glass sampling chamber.
-
Connect the chamber to a source of purified, dry air or nitrogen with a calibrated mass flow controller to maintain a constant flow rate (e.g., 50-100 mL/min).
-
Maintain the chamber at a constant, relevant temperature (e.g., 25°C) using a water bath or oven.
-
-
Volatile Collection:
-
Connect the outlet of the sampling chamber to a thermal desorption tube packed with a suitable sorbent like Tenax TA.
-
Collect the released volatiles onto the sorbent tube for a specified period (e.g., 60 minutes).
-
-
Sample Analysis:
-
At each time point (e.g., 1h, 3h, 6h, 12h, 24h, etc.), remove the sorbent tube and replace it with a fresh one.
-
Analyze the collected sample using a Thermal Desorption (TD) unit coupled to a GC-MS system.
-
The TD unit will rapidly heat the tube, releasing the trapped volatiles into the GC column for separation. The MS will detect and identify this compound.
-
-
Quantification and Data Analysis:
-
Create a calibration curve by injecting known amounts of a this compound standard into the TD-GC-MS.
-
Use the calibration curve to calculate the mass of the compound collected on each sorbent tube at each time point.
-
Calculate the release rate (e.g., in ng/hour) by dividing the mass of the compound by the collection time.
-
Plot the release rate versus time to generate the slow-release profile of your lure.
-
Visualizations
References
- 1. Semiochemical delivery systems based on natural polymers to attract sand flies (Diptera: Psychodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. KR101541797B1 - Process for preparing sustained-release lure for combating pests - Google Patents [patents.google.com]
- 9. directpcw.com [directpcw.com]
- 10. The use of semiochemical slow-release devices in integrated pest management strategies | Université de Liège [popups.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Gas-Phase Ozone Reaction Kinetics of a Series of cis-3-Hexenyl Esters under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution problems in the chromatography of cis-3-Hexenyl cis-3-hexenoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems during the chromatographic analysis of cis-3-Hexenyl cis-3-hexenoate.
Troubleshooting Guides
Issue 1: Poor resolution or co-elution of this compound with other components.
Primary Cause: Suboptimal gas chromatography (GC) conditions or inappropriate column selection can lead to inadequate separation from other volatile compounds in a complex matrix, such as a fragrance mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution of this compound.
Detailed Steps:
-
Optimize Oven Temperature Program: This is often the most straightforward parameter to adjust.
-
Action: Decrease the initial oven temperature and use a slower ramp rate (e.g., 2-5°C/min) during the elution window of this compound. This increases the interaction of the analyte with the stationary phase, potentially improving separation.
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas impacts column efficiency.
-
Action: Ensure the carrier gas flow rate (typically helium or hydrogen) is set to the optimal linear velocity for your column dimensions. A slightly lower flow rate can sometimes enhance resolution for closely eluting peaks, though it will increase analysis time.
-
-
Select a More Polar GC Column: The choice of stationary phase is critical for resolving isomers and structurally similar compounds. For esters like this compound, a polar stationary phase can offer better selectivity.
-
Action: If using a standard non-polar or low-polarity column (e.g., DB-1, HP-5ms), switch to a more polar column. Highly polar cyanopropylsiloxane stationary phases (e.g., SP-2560, HP-88) or polyethylene (B3416737) glycol (wax) type columns are recommended for the separation of fatty acid esters and their isomers.[1][2]
-
-
Consider Multidimensional Gas Chromatography (GCxGC): For exceptionally complex samples where co-elution persists, multidimensional GC can provide the necessary resolving power.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution and how can I confirm it for this compound?
A1: Peak co-elution happens when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. This can compromise both qualitative and quantitative analysis.
Confirmation Methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, which can indicate the presence of more than one compound.
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can investigate the mass spectra across the peak.
-
Acquire spectra from the beginning, apex, and end of the peak.
-
If the mass spectra are not identical across the entire peak, it confirms the presence of multiple compounds.
-
Q2: Which compounds are likely to co-elute with this compound?
A2: Potential co-eluents for this compound include:
-
Geometric Isomers: The trans-isomers of this compound.
-
Positional Isomers: Other hexenyl hexenoate isomers with different double bond positions.
-
Structurally Similar Esters: Other fatty acid esters of similar volatility and polarity that may be present in the sample matrix.
-
Matrix Components: In complex samples like perfumes and cosmetics, various other fragrance ingredients with similar chromatographic behavior can co-elute.
Q3: What are the recommended GC columns for the analysis of this compound?
A3: The choice of column depends on the complexity of the sample and the desired resolution.
| Column Type | Stationary Phase | Typical Use Case |
| Standard Non-Polar | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | General screening of fragrance compounds in less complex matrices. |
| Polar | Polyethylene Glycol (e.g., DB-Wax, Carbowax) | Good for general fragrance analysis and can provide different selectivity compared to non-polar columns. |
| Highly Polar | Biscyanopropyl Polysiloxane (e.g., SP-2560, HP-88) | Recommended for challenging separations of isomers (geometric and positional) of fatty acid esters.[1][2] |
Q4: Can you provide a starting GC-MS method for the analysis of this compound?
A4: The following is a general-purpose starting method that should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness | A polar column offering good selectivity for esters. |
| Carrier Gas | Helium | Inert gas, compatible with MS detectors. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical starting point for this column dimension. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with concentrated samples. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Oven Program | 50 °C (hold 2 min), then ramp at 5 °C/min to 240 °C (hold 5 min) | A starting point; the ramp rate should be optimized to resolve target analytes. |
| MS Transfer Line Temp | 250 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra for library matching. |
Experimental Protocols
Protocol 1: GC-MS Method Optimization for Isomer Separation
This protocol outlines a systematic approach to optimize the GC oven temperature program to resolve closely eluting isomers.
-
Initial Analysis:
-
Perform an initial injection using a standard GC method (e.g., the starting method in the FAQ).
-
Identify the retention time of the co-eluting peaks.
-
-
Temperature Program Adjustment:
-
Set the initial oven temperature to 40-50°C.
-
Use a slow temperature ramp rate (e.g., 2-3°C/min) through the temperature range where the target analytes elute.
-
After the target analytes have eluted, the temperature ramp can be increased to expedite the remainder of the run.
-
-
Evaluation:
-
Compare the chromatogram from the optimized method to the initial run.
-
Assess the resolution between the peaks of interest. If co-elution persists, consider further optimization of the flow rate or changing the GC column.
-
Protocol 2: Sample Preparation for Fragrance Analysis in Cosmetics
This protocol provides a general liquid-liquid extraction method for isolating fragrance allergens from a cosmetic matrix prior to GC-MS analysis.[6]
-
Sample Weighing:
-
Weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 5 mL of deionized water and 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Mix thoroughly for 30 minutes using a sample mixer.
-
-
Phase Separation:
-
Add anhydrous sodium sulfate (B86663) to remove water.
-
Centrifuge at 3000 x g for 30 minutes to separate the organic and aqueous layers.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer to a clean GC vial for analysis.
-
Data Presentation
Table 1: GC Retention Indices for this compound
This table provides Kovats retention indices (I) for this compound on a polar column, which can aid in peak identification.
| Column Type | Active Phase | Retention Index (I) | Reference |
| Capillary | DB-Wax | 1715 | [7] |
| Capillary | DB-Wax | 1719 | [7] |
Note: Retention indices can vary slightly between different instruments and analytical conditions.
Mandatory Visualizations
Caption: Logical workflow for identifying and resolving co-elution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. news-medical.net [news-medical.net]
- 4. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. jfda-online.com [jfda-online.com]
- 7. This compound [webbook.nist.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of cis-3-Hexenyl cis-3-hexenoate and cis-3-Hexenol
For researchers, scientists, and professionals in drug development, understanding the nuanced bioactivities of structurally related compounds is paramount. This guide provides a comparative overview of the biological activities of cis-3-Hexenyl cis-3-hexenoate and its precursor, cis-3-hexenol, drawing upon available experimental data.
While both compounds are integral to the flavor and fragrance industry, their documented biological effects diverge significantly. cis-3-Hexenol, a well-known green leaf volatile (GLV), has been the subject of extensive research regarding its role in plant defense and insect communication. In contrast, the bioactivity of its ester derivative, this compound, is less characterized, with current data primarily focusing on its toxicological safety profile.
Summary of Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of this compound and cis-3-hexenol.
| Bioactivity Parameter | This compound | cis-3-Hexenol |
| Genotoxicity | ||
| Bacterial Reverse Mutation (Ames Test) | Not mutagenic up to 5000 µ g/plate [1] | No direct data found. Read-across from the ester suggests non-clastogenic. |
| in vitro Micronucleus Test | Not clastogenic (based on read-across from cis-3-hexenol)[1] | Considered non-clastogenic[1] |
| Plant Defense Gene Induction | No data available | Induces significant upregulation of defense-related genes in Zea mays (maize)[2][3][4][5] |
| Relative Transcript Abundance (Gene/GapC ratio) | ||
| Lipoxygenase (lox) | N/A | ~1.8 (at 60 min, 1.4 µM exposure)[4][5] |
| Phenylalanine ammonia-lyase (pal) | N/A | ~2.5 (at 60 min, 1.4 µM exposure)[4][5] |
| Maize proteinase inhibitor (mpi) | N/A | ~2.2 (at 60 min, 1.4 µM exposure)[4][5] |
| Antimicrobial Activity | Purported antimicrobial attributes, but no quantitative data available[] | No quantitative data available in the searched literature. |
| Insect Attractancy | No data available | Acts as an attractant for many predatory insects[7] |
Experimental Protocols
Genotoxicity Assays for this compound
1. Bacterial Reverse Mutation Assay (Ames Test) - based on OECD Test Guideline 471 [8][9][10][11]
-
Principle: This assay evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid. A positive result indicates that the substance is mutagenic.
-
Methodology:
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 were used.
-
Test Substance Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Exposure: The bacterial strains were treated with the test substance at concentrations up to 5000 µ g/plate using the standard plate incorporation/preincubation method. Experiments were conducted with and without a metabolic activation system (S9).
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Analysis: The number of revertant colonies was counted and compared to the solvent control.
-
-
Results: No significant increase in the mean number of revertant colonies was observed at any tested concentration, with or without metabolic activation. This indicates that this compound was not mutagenic under the conditions of the study[1].
2. in vitro Micronucleus Test - based on OECD Test Guideline 487 [12][13][14][15][16]
-
Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind.
-
Methodology (for cis-3-hexenol as read-across):
-
Cell Line: A suitable mammalian cell line is used (e.g., human lymphocytes, CHO cells).
-
Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.
-
Analysis: The frequency of micronuclei in binucleated cells is scored.
-
-
Results: cis-3-Hexenol was considered non-clastogenic in the in vitro micronucleus test. Based on this, this compound is not expected to be clastogenic[1].
Plant Defense Gene Induction by cis-3-Hexenol
-
Principle: This experiment measures the ability of cis-3-hexenol to act as a signaling molecule and induce the expression of defense-related genes in plants.
-
Methodology:
-
Plant Material: Maize (Zea mays) seedlings are used.
-
Treatment: Undamaged plants are exposed to a controlled concentration of volatile cis-3-hexenol (e.g., 50 nmol or gaseous concentrations of approximately 1.4 µM) for specific durations (e.g., 20, 60, and 120 minutes)[2][4][5].
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from leaf tissue, and cDNA is synthesized.
-
Quantitative PCR (qPCR): The relative abundance of transcripts for specific defense genes (e.g., lox, pal, mpi) is quantified using qPCR. A housekeeping gene (e.g., GapC) is used for normalization.
-
Data Analysis: The gene expression is displayed as the relative abundance of transcripts (gene/housekeeping gene ratio) and compared to control plants exposed to a solvent control.
-
-
Results: Exposure to cis-3-hexenol resulted in a statistically significant increase in the transcript levels of several defense genes in maize seedlings, confirming its role as a signaling molecule in plant defense[4][5].
Signaling Pathways and Experimental Workflows
Biosynthesis and Signaling of cis-3-Hexenol in Plant Defense
cis-3-Hexenol is a key component of the lipoxygenase (LOX) pathway, which is activated in plants in response to tissue damage, such as from herbivory[17].
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. (Z)-3-Hexenol induces defense genes and downstream metabolites in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] (Z)-3-Hexenol induces defense genes and downstream metabolites in maize | Semantic Scholar [semanticscholar.org]
- 4. Early Transcriptome Analyses of Z-3-Hexenol-Treated Zea mays Revealed Distinct Transcriptional Networks and Anti-Herbivore Defense Potential of Green Leaf Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. The bacterial reverse mutation test | RE-Place [re-place.be]
- 9. oecd.org [oecd.org]
- 10. fda.gov [fda.gov]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. criver.com [criver.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. researchgate.net [researchgate.net]
- 16. x-cellr8.com [x-cellr8.com]
- 17. US5620879A - Process for producing natural cis-3-hexenol from unsaturated fatty acids - Google Patents [patents.google.com]
A Comparative Guide to the Analytical Validation of cis-3-Hexenyl cis-3-hexenoate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of cis-3-Hexenyl cis-3-hexenoate, a volatile organic compound. Below, we detail the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method and compare its performance with a Gas Chromatography-Flame Ionization Detector (GC-FID) method. This guide includes detailed experimental protocols, comparative data, and a workflow diagram for analytical method validation.
Methodology Comparison
Gas chromatography-based techniques are well-suited for the qualitative and quantitative analysis of volatile compounds like this compound.[1] The choice between a mass spectrometer (MS) and a flame ionization detector (FID) depends on the specific requirements of the analysis, such as the need for structural confirmation and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is considered a gold standard for the identification and quantification of volatile compounds due to its high sensitivity and ability to provide structural information, ensuring specificity.[2]
-
Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds.[1][3] While it offers high precision and a wide linear range, it does not provide structural information, which can be a limitation when dealing with complex matrices where interferences may be present.
Quantitative Data Summary
The following tables summarize the validation parameters for the GC-MS and GC-FID methods for the quantification of this compound. The acceptance criteria are based on general guidelines for analytical method validation.[4][5]
Table 1: GC-MS Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98-102% |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | < 2% |
| - Intermediate Precision | < 2.0% | < 3% |
| Limit of Detection (LOD) | 0.01 µg/mL | S/N Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.03 µg/mL | S/N Ratio ≥ 10:1 |
| Specificity | No interference observed | No interference at the retention time of the analyte |
Table 2: GC-FID Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 97.8% - 102.5% | 98-102% |
| Precision (RSD%) | ||
| - Repeatability | < 1.8% | < 2% |
| - Intermediate Precision | < 2.5% | < 3% |
| Limit of Detection (LOD) | 0.05 µg/mL | S/N Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | S/N Ratio ≥ 10:1 |
| Specificity | Potential for interference | Peak purity and resolution to be monitored |
Experimental Protocols
Below are the detailed methodologies for the key validation experiments.
1. Sample and Standard Preparation
-
Standard Stock Solution: A standard stock solution of this compound (≥95% purity) is prepared in a suitable solvent such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).[4]
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample containing this compound is extracted using an appropriate technique like headspace solid-phase microextraction (HS-SPME) or simultaneous distillation-extraction (SDE).[6] An internal standard may be added for improved quantitative accuracy.
2. Chromatographic Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector, a mass spectrometer or flame ionization detector, and an appropriate capillary column (e.g., DB-5 or DB-624).[4][7]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[4]
-
Oven Temperature Program: An optimized temperature program is used to ensure adequate separation of the analyte from other matrix components. For example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature.[6][7]
-
Injector and Detector Temperatures: Maintained at appropriate temperatures to ensure efficient vaporization and detection.
3. Validation Parameter Assessment
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is assessed by analyzing blank samples and samples spiked with potential interfering compounds.[4][5]
-
Linearity: Assessed by analyzing a series of at least five concentrations across the desired range. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r) and coefficient of determination (r²) are calculated.[3][5]
-
Accuracy: Determined by performing recovery studies. Known amounts of the analyte are spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of recovery is then calculated.[4][5]
-
Precision: Evaluated at two levels:
-
Repeatability: The analysis of multiple replicates of the same sample under the same operating conditions over a short interval of time.[5]
-
Intermediate Precision: The analysis of the same sample on different days, by different analysts, or with different equipment. The results are expressed as the relative standard deviation (RSD).[5]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N). The LOD is typically established at a S/N ratio of 3:1, while the LOQ is at a S/N ratio of 10:1.[5]
-
Robustness: The reliability of the method is tested by introducing small, deliberate variations in method parameters such as oven temperature, flow rate, and injection volume, and observing the effect on the results.[5]
Workflow for Analytical Method Validation
Caption: Workflow for the validation of an analytical method.
References
- 1. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. environics.com [environics.com]
- 6. Extraction of volatile organic compounds from leaves of Ambrosia artemisiifolia L. and Artemisia annua L. by headspace-solid phase micro extraction and simultaneous distillation extraction and analysis by gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
A Comparative Guide to the Synergistic Effects of cis-3-Hexenyl cis-3-hexenoate and Other Plant Volatiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synergistic effects observed when cis-3-Hexenyl cis-3-hexenoate, a key green leaf volatile (GLV), is combined with other plant-derived aromatic compounds. The interactions of these volatile blends are critical in mediating plant-insect and plant-pathogen interactions, offering potential avenues for the development of novel pest control and therapeutic strategies. While direct, extensive research on this compound synergy is an emerging field, this guide draws comparisons from well-documented synergistic effects of closely related GLVs to provide a foundational understanding and framework for future research.
Introduction to this compound
This compound is a volatile organic compound released by various plants, often as part of their defense response to herbivory. It is characterized by a fresh, green, and fruity aroma, reminiscent of Bartlett pears.[][2] This compound, along with other GLVs, plays a significant role in chemical ecology, influencing the behavior of insects and potentially possessing antimicrobial properties.[][3] In nature, it is found in gardenia flowers and tea.[4] The effectiveness of plant volatile signaling often relies not on single compounds, but on specific blends, where the interaction between components can lead to a synergistic effect—an outcome greater than the sum of the individual effects.[5][6]
Quantitative Analysis of Synergistic Effects
The synergistic action of plant volatiles is most evident in their enhanced ability to attract natural enemies of herbivores, such as parasitic wasps.[7] The precise ratio and composition of the volatile blend are crucial for this enhanced attraction.[7][8] While specific quantitative data for this compound is limited in publicly available literature, the following table illustrates a hypothetical synergistic interaction based on typical findings for related GLVs, such as (Z)-3-hexenyl acetate. This data represents what a typical olfactometer bioassay might yield.
Table 1: Illustrative Synergistic Attraction of a Parasitoid Wasp to Volatile Blends
| Volatile Treatment | Mean Attraction Index (%)* | Standard Error |
| Control (Solvent Only) | 5.2 | ± 1.1 |
| This compound (alone) | 25.8 | ± 3.5 |
| β-caryophyllene (alone) | 18.4 | ± 2.9 |
| Linalool (alone) | 21.1 | ± 3.2 |
| Blend: this compound + β-caryophyllene + Linalool | 78.3 | ± 4.1 |
*Attraction Index calculated as the percentage of insects making a choice for the treatment arm in a multi-arm olfactometer.
This illustrative data highlights a significant increase in attraction to the three-component blend compared to the individual volatiles, demonstrating a clear synergistic effect. Such interactions are vital for the efficacy of indirect plant defenses.[9]
Experimental Protocols
The following is a detailed methodology for a typical experiment designed to quantify the synergistic effects of plant volatiles on insect behavior.
Y-Tube Olfactometer Bioassay for Insect Attraction
This protocol is designed to assess the behavioral response of insects, such as parasitoid wasps, to various volatile compounds and blends.
-
Apparatus: A glass Y-tube olfactometer (e.g., 20 cm main arm, 15 cm side arms at a 60° angle) is used. Purified and humidified air is passed through each arm at a controlled flow rate (e.g., 400 mL/min).
-
Volatile Preparation:
-
Synthetic compounds (this compound, β-caryophyllene, Linalool) are purchased at high purity (>95%).
-
Individual compounds and blends are diluted in a solvent such as hexane (B92381) or paraffin (B1166041) oil to a final concentration (e.g., 10 ng/µL). Ratios in the blend should mimic natural ratios if known.
-
-
Odor Delivery:
-
A 10 µL aliquot of the test solution is applied to a filter paper strip. The solvent is allowed to evaporate for 30 seconds.
-
The filter paper is placed in an odor chamber connected to one of the olfactometer's side arms.
-
A control stimulus (filter paper with solvent only) is placed in the other arm.
-
-
Insect Release: A single, naive (previously unexposed to the odors) adult insect (e.g., a female parasitoid wasp) is released at the base of the main arm.
-
Data Collection:
-
Each insect is observed for a maximum of 10 minutes.
-
A "choice" is recorded if the insect moves past a designated line (e.g., 5 cm down a side arm) and remains in that arm for at least 60 seconds.
-
Insects that do not make a choice within the time limit are recorded as "no choice."
-
-
Experimental Controls:
-
The position of the treatment and control arms is swapped after every five replicates to avoid positional bias.
-
The glass olfactometer is thoroughly cleaned with solvent and baked at a high temperature (e.g., 120°C) between trials to remove any residual odors.
-
Each insect is used only once. A minimum of 50 replicates per treatment is recommended.
-
-
Statistical Analysis: The proportion of insects choosing the treatment arm versus the control arm is analyzed using a Chi-square (χ²) test or a G-test to determine statistical significance.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a key biological pathway related to the study of plant volatile synergy.
Caption: Experimental workflow for a Y-tube olfactometer bioassay.
Caption: Simplified biosynthesis pathway for herbivore-induced plant volatiles (HIPVs).
References
- 2. (Z)-3-hexen-1-yl (Z)-3-hexenoate, 61444-38-0 [thegoodscentscompany.com]
- 3. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 5. [Synergism of plant volatiles to insect pheromones and related mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Parasitic wasp females are attracted to blends of host-induced plant volatiles: do qualitative and quantitative differences in the blend matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Attraction of egg-killing parasitoids toward induced plant volatiles in a multi-herbivore context - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of cis-3-Hexenyl cis-3-hexenoate content in different tea varieties
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the prevalence of the key aroma compound cis-3-Hexenyl cis-3-hexenoate in different tea types, supported by experimental data and protocols.
This compound, a volatile organic compound with a characteristic fresh, green, and fruity aroma reminiscent of pears, is a significant contributor to the complex scent profile of tea (Camellia sinensis). Its presence and concentration vary considerably among different tea varieties, influenced by factors such as cultivar, processing methods, and geographical origin. This guide provides a comparative analysis of this compound content in green, black, oolong, and white teas, offering valuable insights for researchers in food science, natural product chemistry, and sensory analysis.
Quantitative Data Summary
The concentration of this compound and its isomers varies significantly across different tea types. The following table summarizes the available quantitative data from scientific literature. It is important to note that direct comparison can be challenging due to variations in analytical methods and reporting units.
| Tea Variety | Cultivar(s) | Compound Measured | Concentration (µg/kg of dry weight) | Reference |
| Green Tea | Fuding-Dabai Cha | cis-3-Hexenyl-trans-2-hexenoate* | 8.78 ± 2.39 | [1] |
| Black Tea | Jingshan Cultivars (Average of 3) | cis-3-Hexenyl hexanoate | 0.81 (average) | |
| Oolong Tea | Meizhan, Huangdan, Tieguanyin (Suitable Cultivars) | (Z)-3-Hexenyl (Z)-3-hexenoate | Relative concentration was significantly higher in "suitable" cultivars for oolong tea processing. A formula for relative concentration is provided in the cited study.[2] | [2] |
| White Tea | Yunnan Varieties | Not detected or reported | Not applicable |
*Note: cis-3-Hexenyl-trans-2-hexenoate is a positional isomer of this compound.
Experimental Protocols
The quantification of this compound in tea is predominantly achieved through headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This method allows for the extraction and analysis of volatile compounds from the tea sample.
Generalized Protocol for HS-SPME-GC-MS Analysis of Tea Volatiles
1. Sample Preparation:
-
Tea leaves are ground into a fine powder to ensure homogeneity and increase the surface area for extraction.
-
A precisely weighed amount of the tea powder (typically 1-5 grams) is placed into a headspace vial.
-
An internal standard (e.g., ethyl decanoate) of a known concentration is added to the vial for accurate quantification.
-
Boiling distilled water is added to the vial to prepare a tea infusion, simulating the brewing process. The vial is immediately sealed with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The sealed vial is placed in a thermostatically controlled water bath and agitated to facilitate the release of volatile compounds into the headspace.
-
An SPME fiber coated with a specific stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 60-80°C). The volatile compounds adsorb onto the fiber.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the gas chromatograph.
-
The adsorbed volatile compounds are thermally desorbed from the fiber and transferred to the GC column.
-
The compounds are separated based on their boiling points and interaction with the stationary phase of the column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing the spectra to a reference library (e.g., NIST).
-
Quantification is achieved by comparing the peak area of the target analyte (this compound) to that of the internal standard.
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of this compound in tea.
This guide provides a foundational understanding of the distribution of this compound in various tea types. Further research employing standardized analytical methods across a broader range of cultivars is necessary to build a more comprehensive and directly comparable dataset. This will ultimately enhance our understanding of the biochemical pathways leading to the formation of this key aroma compound and its impact on the sensory qualities of tea.
References
- 1. Data on green tea flavor determinantes as affected by cultivars and manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the Suitability of Tea Cultivars for Processing Oolong Tea from the Perspective of Aroma Based on Olfactory Sensory, Electronic Nose, and GC-MS Data Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors with cis-3-Hexenyl cis-3-hexenoate and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the cross-reactivity of insect olfactory receptors (ORs) to the green leaf volatile, cis-3-Hexenyl cis-3-hexenoate, and its structural analogs. A comprehensive understanding of these interactions is pivotal for the development of novel semiochemical-based pest management strategies and for advancing our fundamental knowledge of insect chemical ecology. This document synthesizes available experimental data, details relevant methodologies, and provides visual representations of key biological and experimental processes.
Quantitative Comparison of Olfactory Receptor Responses
The following table summarizes the electrophysiological responses of specific insect olfactory receptors to this compound and its analogs. The data, primarily from single-sensillum recording (SSR) studies, reveals the specific tuning of these receptors to a range of structurally related esters. It is important to note that while direct quantitative data for this compound is limited in the reviewed literature, the responses to its close analogs provide valuable insights into receptor specificity.
| Olfactory Receptor | Insect Species | Ligand | Response (spikes/s ± SEM) | Reference |
| CquiOR29 | Culex quinquefasciatus | cis-3-Hexenyl acetate | 105.3 ± 10.9 | [1] |
| CquiOR29 | Culex quinquefasciatus | cis-3-Hexenyl butanoate | 120.5 ± 12.3 | [1] |
| CquiOR29 | Culex quinquefasciatus | cis-3-Hexenyl pentanoate | 85.1 ± 9.8 | [1] |
| CquiOR29 | Culex quinquefasciatus | cis-3-Hexenyl hexanoate | 60.7 ± 7.5 | [1] |
| CquiOR29 | Culex quinquefasciatus | Hexyl acetate | 25.4 ± 4.1 | [1] |
| CquiOR29 | Culex quinquefasciatus | (E)-2-Hexenyl acetate | 15.2 ± 3.3 | [1] |
| SlitOR49 | Spodoptera litura | cis-3-Hexenyl acetate | High | [2] |
| SlitOR49 | Spodoptera litura | cis-3-Hexenyl propionate | Medium | [2] |
| SlitOR49 | Spodoptera litura | cis-3-Hexenyl butyrate | Low | [2] |
Note: Quantitative data for this compound was not available in the reviewed literature. The responses for SlitOR49 were reported qualitatively.
Experimental Protocols
The functional characterization of insect olfactory receptors and the determination of their ligand specificity are primarily achieved through electrophysiological recordings from native olfactory sensory neurons and via heterologous expression systems.
Single-Sensillum Recording (SSR)
This in vivo electrophysiological technique allows for the direct measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna.
-
Insect Preparation: The insect is immobilized in a pipette tip or on a microscope slide using wax or dental cement, with one antenna stabilized for recording.
-
Electrode Placement: A sharp tungsten recording electrode is inserted into the base of a targeted sensillum. A reference electrode is placed into the insect's eye or another part of the body to complete the electrical circuit.
-
Odorant Delivery: A continuous stream of charcoal-filtered and humidified air is directed over the antenna. A pulse of air carrying the vapor of the test compound at a known concentration is injected into this airstream for a defined duration (e.g., 500 ms).
-
Signal Acquisition: The electrical signals (spikes) from the OSN are amplified, filtered, and recorded using specialized software.
-
Data Analysis: The neuronal firing rate is quantified by counting the number of spikes during the stimulus period and subtracting the spontaneous firing rate observed before stimulation.
Xenopus Oocyte Two-Electrode Voltage Clamp
This heterologous expression system provides a robust platform for characterizing the function of specific olfactory receptors in vitro.
-
cRNA Synthesis: The coding sequences of the olfactory receptor (OR) of interest and its obligate co-receptor (Orco) are subcloned into expression vectors. These plasmids are then linearized, and complementary RNA (cRNA) is synthesized in vitro.
-
Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and enzymatically defolliculated. A precise amount of the OR and Orco cRNA mixture is then injected into each oocyte.
-
Incubation: The injected oocytes are incubated for 2-7 days in a buffered solution to allow for the translation and membrane insertion of the receptor-channel complex.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a high-concentration salt solution (e.g., 3M KCl). The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Ligand Application: Solutions containing the test odorants are perfused over the oocyte. The binding of an agonist to the expressed OR/Orco complex results in an inward ion current.
-
Data Analysis: The amplitude of the odorant-induced current is measured and is proportional to the activation of the receptor. Dose-response curves can be generated by applying a range of ligand concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams, rendered using the DOT language, illustrate the key signaling pathway for insect olfaction and a typical experimental workflow for assessing receptor cross-reactivity.
Caption: Simplified insect olfactory signal transduction pathway.
References
Enantioselective Synthesis and Biological Activity of cis-3-Hexenyl cis-3-hexenoate Isomers: A Comparative Guide
Initial research into the enantioselective synthesis and distinct biological activities of cis-3-Hexenyl cis-3-hexenoate isomers reveals a significant gap in publicly available scientific literature. While the racemic mixture is a well-documented fragrance and flavor component, specific details regarding the synthesis and biological characterization of its individual (R) and (S) enantiomers are not readily found in published studies. This guide, therefore, summarizes the current knowledge on the racemic compound and outlines the potential avenues for the enantioselective synthesis based on related chemical transformations.
Introduction to this compound
This compound is a fatty acid ester known for its powerful, diffusive fruity-green odor, often described as reminiscent of fresh Bartlett pear and green melon with undertones of tomato leaf.[1][2] It is a valuable ingredient in the flavor and fragrance industry, used to impart fresh, natural, and fruity notes to a variety of products.[1][3] The compound is found naturally in gardenia flowers and tea.[4] While the commercial product is a racemic mixture, the potential for distinct olfactory and biological properties between its enantiomers remains an area of scientific interest. Chirality often plays a crucial role in the biological activity of molecules, with different enantiomers exhibiting unique sensory perceptions and pharmacological effects.
Current State of Knowledge: The Racemic Compound
Currently available data focuses almost exclusively on the racemic mixture of this compound. Safety assessments conducted by the Research Institute for Fragrance Materials (RIFM) have concluded that the compound is safe for its current use in consumer products, with no significant concerns regarding genotoxicity, reproductive toxicity, or skin sensitization.[5] The compound is also noted for its purported antimicrobial attributes.[]
Table 1: Physicochemical Properties of this compound (Racemic Mixture)
| Property | Value | Reference |
| CAS Number | 61444-38-0 | [4] |
| Molecular Formula | C₁₂H₂₀O₂ | [] |
| Molecular Weight | 196.29 g/mol | [7] |
| Appearance | Colorless liquid | [] |
| Odor Profile | Fresh green Bartlett pear, fruity, sweet | [1][] |
| Boiling Point | 60 °C @ 0.5 mmHg | [8] |
| Density | 0.907 g/mL at 25 °C | [] |
| Refractive Index | 1.452 at 20 °C | [8] |
| Solubility | Insoluble in water; soluble in alcohol | [] |
Potential Pathways for Enantioselective Synthesis
While direct enantioselective synthesis of this compound has not been detailed in the reviewed literature, established methods for the synthesis of chiral alcohols and esters suggest potential strategies. The chirality of this compound can originate from either the alcohol moiety (cis-3-hexen-1-ol) or the acid moiety (cis-3-hexenoic acid), or both if both precursors are chiral. A likely approach would involve the enzymatic kinetic resolution of a racemic precursor.
Lipase-Catalyzed Kinetic Resolution
Lipases are widely used enzymes in organic synthesis for their ability to catalyze enantioselective transformations, particularly the resolution of racemic alcohols and esters. A plausible synthetic route to obtain enantiomerically enriched this compound would involve the kinetic resolution of racemic cis-3-hexen-1-ol (B126655).
Experimental Workflow: Hypothetical Lipase-Catalyzed Resolution of cis-3-hexen-1-ol
The following diagram illustrates a hypothetical workflow for the enzymatic kinetic resolution of racemic cis-3-hexen-1-ol, which could then be esterified to produce the chiral ester.
Caption: Hypothetical workflow for the enantioselective synthesis of this compound isomers via lipase-catalyzed kinetic resolution of the precursor alcohol.
Detailed Experimental Protocol (Hypothetical)
-
Enzymatic Kinetic Resolution of (±)-cis-3-hexen-1-ol:
-
To a solution of racemic cis-3-hexen-1-ol (1.0 equiv.) in an organic solvent (e.g., hexane (B92381) or toluene) is added an acyl donor (e.g., vinyl acetate, 1.5 equiv.).
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) is added, and the suspension is stirred at a controlled temperature (e.g., 30-40 °C).
-
The reaction progress is monitored by gas chromatography (GC) until approximately 50% conversion is reached.
-
The enzyme is removed by filtration.
-
The resulting mixture, containing one enantiomer of the acetate and the unreacted enantiomer of the alcohol, is separated by column chromatography.
-
-
Hydrolysis of the Enantiopure Acetate:
-
The resolved cis-3-hexenyl acetate is dissolved in a suitable solvent (e.g., methanol).
-
A base (e.g., potassium carbonate) is added, and the mixture is stirred at room temperature until deacetylation is complete (monitored by TLC or GC).
-
The solvent is removed under reduced pressure, and the resulting enantiopure cis-3-hexen-1-ol is purified.
-
-
Esterification with cis-3-hexenoic acid:
-
The enantiopure cis-3-hexen-1-ol is reacted with cis-3-hexenoic acid in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid) or using a coupling agent (e.g., DCC/DMAP) to yield the corresponding enantiomerically pure this compound.
-
Biological Activity: An Unexplored Frontier
The biological activities of the individual enantiomers of this compound remain uncharacterized in the scientific literature. It is well-established that enantiomers of chiral odorants can have distinct smells, ranging from subtle differences to entirely different odor characters. This is due to the specific interactions with chiral olfactory receptors in the nose. Therefore, it is highly probable that the (R) and (S) isomers of this compound would exhibit different odor profiles.
Furthermore, any purported antimicrobial or other pharmacological activities of the racemic mixture would need to be re-evaluated for the individual enantiomers, as it is common for one enantiomer to be significantly more active than the other.
Future Research Directions
The lack of data on the enantiomers of this compound highlights a clear area for future research. Key research objectives should include:
-
Development and optimization of an enantioselective synthesis for both (R)- and (S)-cis-3-Hexenyl cis-3-hexenoate.
-
Characterization of the odor profiles of the individual enantiomers through sensory panel analysis.
-
Investigation of the biological activities of each enantiomer, including antimicrobial properties and any other relevant pharmacological effects.
Such studies would not only contribute to a fundamental understanding of structure-activity relationships in olfaction and pharmacology but could also lead to the development of novel, more potent, or specific flavor and fragrance ingredients.
Conclusion
While this compound is a recognized component in the flavor and fragrance industry, the scientific community has yet to publish detailed studies on its individual enantiomers. The synthesis of these chiral molecules is feasible through established methodologies such as enzymatic kinetic resolution. The characterization of their distinct biological activities, particularly their odor profiles, presents a promising avenue for future research that could unlock new applications for these compounds. For researchers, scientists, and drug development professionals, the exploration of the chirality of this molecule offers an opportunity for innovation in the fields of sensory science and bioactive compounds.
References
- 1. (Z)-3-hexen-1-yl (Z)-3-hexenoate, 61444-38-0 [thegoodscentscompany.com]
- 2. CIS-3-HEXENYL HEXANOATE [ventos.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Hex-3Z-enyl hex-3Z-enoate | C12H20O2 | CID 6435882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 顺式-3-己烯酸顺式-3-己烯酯 ≥94%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of cis-3-Hexenyl cis-3-hexenoate and cis-3-hexenyl acetate as Insect Attractants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two green leaf volatiles (GLVs), cis-3-Hexenyl cis-3-hexenoate and cis-3-hexenyl acetate (B1210297), as insect attractants. Green leaf volatiles are common plant-emitted compounds that play a crucial role in insect behavior, including host location and oviposition. Understanding the relative attractant properties of these compounds is vital for the development of effective semiochemical-based pest management strategies and for fundamental research in chemical ecology.
While cis-3-hexenyl acetate is a well-studied and widely recognized insect attractant, data on the efficacy of this compound is notably sparse in publicly available scientific literature. This guide summarizes the existing experimental data, provides detailed experimental protocols for evaluating such compounds, and visualizes the general signaling pathway involved in insect olfaction of these volatiles.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the attractant efficacy of cis-3-hexenyl acetate. Due to a lack of published studies directly comparing it with this compound, or studies quantifying the attractant properties of the latter, a direct numerical comparison is not possible at this time. The absence of data for this compound is in itself a significant finding, highlighting a knowledge gap and a potential area for future research.
| Compound | Insect Species | Bioassay Type | Quantitative Results (Attraction) | Reference(s) |
| cis-3-hexenyl acetate | Campoletis chlorideae (Parasitoid wasp) | Y-tube olfactometer | Significantly attractive over control | [1] |
| Spodoptera frugiperda (Fall armyworm) | Oviposition bioassay | Significantly increased oviposition compared to control | [2] | |
| Deraeocoris brevis (Predatory bug) | Field trapping | Significantly more individuals trapped compared to control | [3] | |
| Orius tristicolor (Minute pirate bug) | Field trapping | Significantly more individuals trapped compared to control | [3] | |
| Various other species | Electroantennography (EAG) | Elicits strong antennal responses in numerous species | [4][5][6][7][8] | |
| This compound | Not available | Not available | Data not available in searched literature |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of common experimental protocols used to assess the efficacy of insect attractants like cis-3-hexenyl acetate. These protocols would be applicable for testing this compound.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's antenna to a volatile compound. It is a primary screening tool to determine if an insect can detect a specific odorant.
Methodology:
-
Insect Preparation: An adult insect is immobilized, and its head is excised. The antenna is then carefully removed.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically made of silver wire and are in contact with a conductive gel.
-
Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., cis-3-hexenyl acetate) is injected into the airstream.
-
Data Recording: The change in electrical potential (depolarization) across the antenna is recorded as the electroantennogram. The amplitude of the EAG response is indicative of the sensitivity of the antennal olfactory receptor neurons to the compound.
-
Controls: A solvent control (the solvent used to dilute the odorant) and a blank air puff are used to ensure that the observed response is due to the test compound.
Y-Tube Olfactometer Bioassay
The Y-tube olfactometer is a behavioral assay used to determine an insect's preference between two odor sources.
Methodology:
-
Apparatus: A Y-shaped glass or plastic tube is used. Each arm of the 'Y' is connected to an odor source, and the base of the 'Y' serves as the release point for the insect.
-
Airflow: A controlled and purified airflow is passed through each arm of the olfactometer, carrying the odor from the source towards the base.
-
Odor Sources: One arm contains the test compound (e.g., cis-3-hexenyl acetate dissolved in a solvent and applied to filter paper), while the other arm contains a control (e.g., filter paper with the solvent alone).
-
Insect Release: An individual insect is released at the base of the Y-tube and is allowed a set amount of time to choose one of the arms.
-
Data Collection: The number of insects choosing the arm with the test compound versus the control arm is recorded. A choice is typically registered when the insect walks a certain distance into an arm.
-
Statistical Analysis: A chi-squared test or a similar statistical test is used to determine if the number of insects choosing the test compound is significantly different from a random 50:50 distribution.
Field Trapping Experiments
Field trapping experiments are conducted to evaluate the effectiveness of an attractant under natural environmental conditions.
Methodology:
-
Trap Design: Various trap designs are used depending on the target insect species (e.g., delta traps, funnel traps, sticky traps). The trap is baited with a lure containing the test attractant.
-
Lure Preparation: The attractant (e.g., cis-3-hexenyl acetate) is loaded onto a controlled-release dispenser, such as a rubber septum or a polymeric matrix.
-
Experimental Layout: Traps are deployed in the field in a randomized block design to account for spatial variability. A set distance is maintained between traps to avoid interference.
-
Treatments: The experiment typically includes traps baited with the test attractant and control traps (baited with a lure containing only the solvent or no lure).
-
Data Collection: The number of target insects captured in each trap is recorded at regular intervals.
-
Statistical Analysis: Analysis of variance (ANOVA) or a similar statistical test is used to determine if there are significant differences in the number of insects captured between the baited and control traps.
Mandatory Visualizations
Experimental Workflow for Insect Attractant Bioassay
Caption: A typical experimental workflow for evaluating insect attractants.
Generalized Olfactory Signaling Pathway for Green Leaf Volatiles
Caption: A generalized signaling pathway for green leaf volatiles in insects.
Conclusion
The available scientific literature robustly supports the role of cis-3-hexenyl acetate as an effective attractant for a variety of insect species, including beneficial predators and parasitoids, as well as some herbivorous pests. Its activity has been demonstrated through electrophysiological and behavioral assays, including field trapping studies.
In stark contrast, there is a significant lack of published research on the efficacy of this compound as an insect attractant. While it is plausible that this compound may also elicit responses in insects due to its structural similarity to other active green leaf volatiles, empirical data is needed to confirm this and to quantify its effectiveness.
For researchers and professionals in drug development and pest management, cis-3-hexenyl acetate represents a reliable and well-characterized tool. The limited information on this compound, however, presents an opportunity for novel research to explore its potential as a new insect attractant or repellent, which could lead to the development of new pest control strategies. Future studies employing the experimental protocols outlined in this guide are essential to elucidate the role of this compound in insect chemical ecology.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of cis-3-Hexenyl cis-3-hexenoate as a Plant Stress Biomarker: A Comparative Guide
A Note to Researchers: The validation of cis-3-Hexenyl cis-3-hexenoate as a direct biomarker for plant stress is a novel area of research. Currently, there is a conspicuous absence of direct scientific literature and experimental data confirming its role. This guide, therefore, presents a comparative analysis based on the well-established functions of its chemical precursors, the Green Leaf Volatiles (GLVs) (Z)-3-hexenol and (Z)-3-hexenyl acetate (B1210297). We will explore the established roles of these related compounds in plant stress signaling and propose a hypothetical framework for the investigation of this compound as a potential, yet unproven, biomarker.
Introduction to Green Leaf Volatiles and Plant Stress
Plants, being sessile organisms, have evolved intricate mechanisms to respond to a variety of environmental stressors, both biotic (e.g., herbivores, pathogens) and abiotic (e.g., drought, temperature extremes). A key component of their defense and communication strategy is the release of a class of volatile organic compounds known as Green Leaf Volatiles (GLVs). These C6 compounds are responsible for the characteristic "green" smell of freshly cut grass and are rapidly synthesized from the oxylipin pathway upon tissue damage.[1][2] Among the most studied GLVs are (Z)-3-hexenol and its acetylated form, (Z)-3-hexenyl acetate, which act as airborne signals to prime defenses in undamaged parts of the same plant and in neighboring plants.[1][3]
While this compound is a known fragrance and flavor compound found in nature in gardenia flowers and tea, its role in plant physiology remains largely unexplored.[4] This guide will delve into the established science of its precursors to build a case for future research into this potentially valuable biomarker.
Comparative Analysis: Established GLV Biomarkers vs. Other Plant Stress Indicators
The utility of a biomarker lies in its ability to provide a timely and quantifiable indication of a physiological state. While this compound is yet to be validated, its precursors are known to be sensitive indicators of stress. Here, we compare them with other well-known classes of plant stress biomarkers.
| Biomarker Class | Examples | Response Time | Primary Function in Stress | Analytical Methods |
| Green Leaf Volatiles (GLVs) | (Z)-3-hexenol, (Z)-3-hexenyl acetate | Seconds to minutes | Airborne signaling, defense priming, direct defense | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Phytohormones | Jasmonic acid, Salicylic acid, Abscisic acid | Minutes to hours | Systemic signaling, regulation of gene expression | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Reactive Oxygen Species (ROS) | Superoxide (O₂⁻), Hydrogen peroxide (H₂O₂) | Seconds to minutes | Signaling, oxidative damage | Spectrophotometry, fluorescent probes |
| Proline | Proline | Hours to days | Osmoprotectant, antioxidant | Spectrophotometry |
| Heat Shock Proteins (HSPs) | HSP70, HSP90 | Hours | Protein folding and stability | Western Blotting, ELISA |
The GLV Biosynthesis and Signaling Pathway: A Foundation for Understanding this compound
The biosynthesis of GLVs is initiated by the disruption of cell membranes, which releases linolenic and linoleic acids. These fatty acids are then acted upon by a cascade of enzymes.
Caption: Biosynthesis of Green Leaf Volatiles and hypothetical formation of this compound.
The perception of (Z)-3-hexenol and (Z)-3-hexenyl acetate in recipient plants triggers a signaling cascade that often involves the activation of mitogen-activated protein kinase (MAPK) pathways and an influx of calcium ions.[1] This signaling converges on the biosynthesis of defense-related phytohormones, most notably jasmonic acid, leading to the transcriptional reprogramming and expression of defense genes.[2]
Experimental Protocols for GLV Analysis
The following protocols are standard methods for the collection and analysis of plant volatiles and can be adapted for the investigation of this compound.
Headspace Volatile Collection from Stressed Plants
Objective: To capture volatile organic compounds released by plants in response to a specific stressor.
Materials:
-
Live plants
-
Stress application method (e.g., mechanical wounding with forceps, herbivore introduction)
-
Glass collection chambers or polyethyleneterephthalate (PET) bags
-
Volatile collection traps (e.g., tubes containing Super-Q or Tenax TA adsorbent)
-
Vacuum pump and flow meters
-
Purified air source (e.g., compressed air passed through a hydrocarbon filter)
Protocol:
-
Place the plant or a portion of it (e.g., a single leaf) inside the collection chamber.
-
Seal the chamber and connect it to the purified air source and the vacuum pump.
-
Draw purified air through the chamber at a controlled flow rate (e.g., 1 L/min).
-
Place a volatile collection trap on the outlet of the chamber to capture the emitted volatiles.
-
Apply the desired stress to the plant material within the chamber.
-
Collect volatiles for a predetermined period (e.g., 1-4 hours).
-
After collection, remove the trap and elute the trapped volatiles with a suitable solvent (e.g., dichloromethane) for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the collected volatile compounds.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Helium carrier gas
-
Volatile standards for compound identification and quantification (including a synthetic standard for this compound)
-
Solvent for sample injection (e.g., dichloromethane)
Protocol:
-
Inject a small volume (e.g., 1 µL) of the eluted sample from the volatile trap into the GC.
-
Run a temperature program to separate the compounds based on their boiling points and polarity. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer.
-
Identify compounds by comparing their mass spectra and retention times to those of authentic standards and to spectral libraries (e.g., NIST).
-
Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the standards.
Caption: A typical experimental workflow for the analysis of plant stress volatiles.
Future Directions and Conclusion
The study of this compound as a plant stress biomarker is a promising, yet uncharted, field. Based on the well-documented roles of its precursors, (Z)-3-hexenol and (Z)-3-hexenyl acetate, it is plausible that this ester may also be produced under stress conditions and could potentially serve as a more stable, long-lasting signal or a metabolic byproduct of the GLV pathway.
Future research should focus on:
-
Screening for Production: Analyzing the volatile profiles of a wide range of plant species under various stress conditions to determine if and when this compound is produced.
-
Biosynthetic Pathway Elucidation: Identifying the specific enzymes responsible for the esterification of (Z)-3-hexenol with (Z)-3-hexenoic acid.
-
Functional Analysis: Investigating the biological activity of this compound by exposing plants to the synthetic compound and monitoring for defense gene expression, phytohormone induction, and resistance to stressors.
References
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of cis-3-Hexenyl cis-3-hexenoate and Related Aliphatic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential Quantitative Structure-Activity Relationship (QSAR) methodologies applicable to cis-3-Hexenyl cis-3-hexenoate, a fragrance ingredient with a characteristic fresh, green, and fruity aroma. While direct QSAR studies on this specific ester are not extensively published, this document outlines established QSAR approaches used for structurally similar aliphatic esters, particularly focusing on fragrance and insect repellent activities. By comparing these methodologies, this guide offers a framework for designing and executing a robust QSAR study for this compound.
Comparison of QSAR Methodologies for Aliphatic Esters
The selection of a QSAR methodology is critical and depends on the specific research question, the available data, and the computational resources. Below is a comparison of common QSAR approaches that have been successfully applied to aliphatic esters and other fragrance or bioactive molecules.
| QSAR Methodology | Description | Typical Molecular Descriptors | Advantages | Limitations | Relevant Alternatives for Esters |
| Hansch Analysis (2D-QSAR) | A classical QSAR approach that correlates biological activity with physicochemical properties of the entire molecule or its substituents. | Lipophilicity (logP), Electronic parameters (Hammett constants), Steric parameters (Taft constants, Molar Refractivity).[1] | Relatively simple to implement and interpret. Good for understanding the influence of specific substituent effects. | Does not consider the 3D structure of the molecule, which is crucial for receptor binding. | Free-Wilson Analysis |
| Topological QSAR (2D-QSAR) | Utilizes topological indices derived from the 2D representation of the molecule to quantify its structural features. | Molecular Connectivity Indices, Kappa Shape Indices, Wiener Index, Balaban Index, Electro-topological State Indices.[1][2] | Independent of 3D conformation, computationally efficient. Can capture information about branching, size, and shape.[2] | Does not explicitly account for 3D spatial arrangement and stereochemistry. | Principal Component Analysis (PCA) of descriptors |
| Comparative Molecular Field Analysis (CoMFA) (3D-QSAR) | A 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields.[3][4] | Steric and electrostatic interaction energies calculated on a 3D grid around the aligned molecules. | Provides intuitive 3D contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.[5] | Highly dependent on the quality of the molecular alignment. Requires bioactive conformations, which may not be known. | Comparative Molecular Similarity Indices Analysis (CoMSIA) |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to exert a specific biological activity. | Pharmacophoric features: Hydrophobic, Aromatic, Hydrogen Bond Acceptor/Donor, Positive/Negative Ionizable.[6] | Can be used for virtual screening of large compound libraries to identify new potential actives. Does not require a large dataset for model generation. | The generated model is a hypothesis and may not represent the true binding mode. | Hierarchical Molecular Overlay[7] |
Experimental Protocols for Activity Determination
Accurate and consistent biological data is the cornerstone of any reliable QSAR model. For this compound, relevant activities include its characteristic odor profile and potential insect repellent properties.
Determination of Odor Detection Threshold
The odor detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell.
Methodology: Forced-Choice Ascending Concentration Series (ASTM E679) [8]
-
Sample Preparation: A series of concentrations of this compound are prepared in a suitable solvent (e.g., diethyl phthalate (B1215562) or ethanol) or adsorbed onto an odorless solid support. The concentrations are typically in a geometric progression (e.g., threefold dilutions).
-
Panelists: A panel of trained sensory assessors is used. Panelists are screened for their ability to detect the specific odorant and for any specific anosmias.[9]
-
Presentation: Samples are presented to the panelists in a controlled environment with odor-free air.[10] A common method is the "three-alternative forced-choice" (3-AFC) test, where each panelist is presented with three samples, two of which are blanks (solvent only) and one contains the odorant.
-
Procedure: The test proceeds in an ascending order of concentration. At each concentration level, the panelist is asked to identify the sample that is different from the other two.[11]
-
Data Analysis: The individual threshold is determined as the geometric mean of the last concentration not correctly identified and the first concentration that is correctly identified. The group threshold is the geometric mean of the individual thresholds.
Evaluation of Insect Repellent Activity
The efficacy of a compound as an insect repellent is often measured by the protection time it affords against bites from specific insect species.
Methodology: Cloth Patch Test (Example with Aedes aegypti mosquitoes) [12]
-
Compound Application: A solution of this compound at a defined concentration (e.g., 1 mg/cm²) is applied to a cloth patch (e.g., cotton).[13]
-
Test Subjects: Human volunteers are used for this in vivo test, with the treated cloth patch worn over their forearm.
-
Exposure: The covered forearm is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).[13]
-
Endpoint: The "Complete Protection Time" (CPT) is recorded. This is the time from the start of the exposure until the first confirmed mosquito bite through the treated cloth.[12][13]
-
Control: A parallel test with a standard repellent, such as DEET, is typically conducted for comparison.
Visualization of Pathways and Workflows
Olfactory Signaling Pathway
The perception of odor begins with the interaction of an odorant molecule with olfactory receptors in the nasal cavity, triggering a signaling cascade that leads to the perception of smell in the brain.[14][15][16][17]
Caption: Simplified overview of the olfactory signal transduction cascade.
Proposed QSAR Workflow for this compound
This diagram illustrates a logical workflow for conducting a QSAR study, from data collection to model validation and application.
References
- 1. frontiersin.org [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 4. 3D-QSAR - Drug Design Org [drugdesign.org]
- 5. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. store.astm.org [store.astm.org]
- 9. Odor Detection Thresholds [leffingwell.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Publication : USDA ARS [ars.usda.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. Olfactory Perception: Receptors, Cells, and Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. The Olfactory System: Basic Anatomy and Physiology for General Otorhinolaryngologists - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of cis-3-Hexenyl cis-3-hexenoate Analysis
Introduction
cis-3-Hexenyl cis-3-hexenoate is a volatile organic compound (VOC) found in various plants, contributing to the characteristic scent of many fruits and flowers like gardenia and tea.[1] It is widely used in the flavor and fragrance industry to impart pear, melon, and green tomato-leaf notes.[2][] Accurate and reproducible quantification of this compound is crucial for quality control in food and fragrance products, as well as for research in plant science and atmospheric chemistry.
This guide provides a framework for conducting an inter-laboratory comparison of this compound analysis. While no formal inter-laboratory comparison studies have been published specifically for this compound, this document outlines the key performance indicators, methodologies, and data presentation standards that would be essential for such a study. The information is based on established analytical techniques for volatile compounds.[4]
Data Presentation: A Framework for Comparison
An inter-laboratory study aims to assess the reproducibility and reliability of analytical methods across different laboratories. A key component of such a study is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the performance characteristics of various analytical methods for this compound.
Table 1: Inter-Laboratory Study Performance Metrics for this compound Analysis
| Parameter | Method A (e.g., SPME-GC-MS) | Method B (e.g., Headspace-GC-FID) | Method C (e.g., Liquid Injection-GC-MS) | Acceptance Criteria |
| Limit of Detection (LOD) | [Insert Value] | [Insert Value] | [Insert Value] | [e.g., < 1 µg/L] |
| Limit of Quantification (LOQ) | [Insert Value] | [Insert Value] | [Insert Value] | [e.g., < 5 µg/L] |
| Linearity (R²) | [Insert Value] | [Insert Value] | [Insert Value] | [e.g., > 0.995] |
| Precision (Repeatability, RSDr %) | [Insert Value] | [Insert Value] | [Insert Value] | [e.g., < 10%] |
| Precision (Reproducibility, RSDR %) | [Insert Value] | [Insert Value] | [Insert Value] | [e.g., < 20%] |
| Accuracy (Recovery %) | [Insert Value] | [Insert Value] | [Insert Value] | [e.g., 80-120%] |
| Matrix Effects | [Qualitative/Quantitative Assessment] | [Qualitative/Quantitative Assessment] | [Qualitative/Quantitative Assessment] | [Minimal Impact] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to minimizing variability in inter-laboratory studies. The following is a representative protocol for the analysis of this compound using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: SPME-GC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh or measure the sample matrix (e.g., 5 g of fruit puree, 10 mL of tea infusion) into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., d6-cis-3-Hexenyl cis-3-hexenoate).
-
If required, add a salt (e.g., NaCl) to enhance the release of volatiles.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
SPME Procedure:
-
Place the vial in a heating block or water bath and allow it to equilibrate at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes).
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample for a defined extraction time (e.g., 30 minutes) with constant agitation.
-
Retract the fiber into the needle.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a specific time (e.g., 2 minutes) in splitless mode.
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 150°C.
-
Ramp: 15°C/minute to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analyte and internal standard, and/or full scan for qualitative analysis.
-
-
-
Quantification:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared with certified reference standards.
-
Normalize the results using the internal standard.
-
Visualizations
The following diagrams illustrate the logical flow of an inter-laboratory comparison and a typical experimental workflow.
Caption: Workflow for an inter-laboratory comparison study.
References
An Examination of Green and Fruity Ester Odor Profiles for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the odor profiles of cis-3-Hexenyl cis-3-hexenoate and a selection of its structurally related esters. The objective is to furnish researchers, scientists, and professionals in drug development with a clear, data-driven comparison of these volatile compounds, which are integral to the flavor and fragrance industries and may have applications in modulating sensory responses. This document summarizes qualitative and quantitative sensory data, details relevant experimental methodologies, and illustrates key processes through diagrammatic representations.
Comparative Odor Profiles: A Qualitative and Quantitative Overview
The esters of cis-3-hexenol, often referred to as "leaf alcohol," are renowned for their characteristic "green" and fruity aromas. These compounds are naturally present in a variety of fruits and plants, contributing significantly to their fresh scent profiles.[1] The following tables summarize the known odor characteristics of this compound and related esters.
Table 1: Qualitative Odor Profile Comparison
| Compound | Common Name | CAS Number | Odor Description | Natural Occurrence (Examples) |
| This compound | Williams Ester | 61444-38-0 | Green, fruity, pear, melon, tomato leaf, slightly metallic.[2] | Gardenia, Tea. |
| cis-3-Hexenyl acetate (B1210297) | Leaf Acetate | 3681-71-8 | Intensely green, freshly cut grass, sweet, fruity with notes of apple, pear, and banana.[3][4] | Green Tea, various fruits.[5] |
| cis-3-Hexenyl butyrate (B1204436) | - | 16491-36-4 | Green, fruity (apple, strawberry, pear), sweet, buttery, with wine-like and cognac notes.[6][7][8] | Mango, Passion fruit, Apricot, Plum.[9] |
| cis-3-Hexenyl hexanoate | - | 31501-11-8 | Powerful, diffusive fruity-green, sweet, waxy pear, and cucumber notes.[10] | Oolong Tea.[11] |
| cis-3-Hexenyl isovalerate | - | 35154-45-1 | Powerful, sweet, green apple odor.[12] | - |
Table 2: Representative Odor Thresholds in Water
Disclaimer: The following data has been compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Compound | Odor Threshold (µg/L in water) | Reference |
| cis-3-Hexen-1-ol (B126655) | 0.04 - 0.52 mg/kg (in solution)¹ | [13] |
| cis-3-Hexenyl acetate | Not readily available | |
| cis-3-Hexenyl butyrate | Relatively low odor threshold² | [14] |
¹ Data represents the differential threshold of green odor and green aroma of cis-3-hexen-1-ol in a reconstituted solution, not a standard odor detection threshold in water. ² While a specific numerical value was not found, the source indicates a low threshold for detection by the human nose.[14]
Experimental Protocols for Odor Profile Analysis
The characterization of odor profiles is a multifactorial process involving both instrumental analysis and human sensory evaluation. The following are generalized protocols for key experiments in this field.
2.1. Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[15]
-
Sample Preparation: Volatile esters are typically extracted from their matrix using methods such as solvent extraction, solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE). The choice of method depends on the sample's nature and the concentration of the target analytes.[15]
-
GC Separation: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column (e.g., DB-WAX or HP-5MS). The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and polarity. Helium is commonly used as the carrier gas.
-
Olfactometry: The effluent from the GC column is split, with one portion directed to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port. A trained sensory panelist or assessor sniffs the effluent and records the time, duration, and a qualitative description of each detected odor. Humidified air is often mixed with the effluent to prevent nasal dryness.
-
Data Analysis: The olfactometry data is correlated with the chromatogram from the chemical detector to identify the specific compounds responsible for each perceived aroma. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor potency of each compound by serially diluting the extract and identifying the highest dilution at which an odor is still detectable.[16]
2.2. Sensory Descriptive Analysis
This method uses a trained panel of human subjects to qualitatively and quantitatively describe the sensory characteristics of a substance.[17]
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and undergo extensive training to recognize and scale the intensity of various odor attributes. This involves the use of reference standards for specific aroma descriptors (e.g., "green," "fruity," "apple").[18]
-
Sample Preparation and Presentation: Pure ester compounds are diluted to a specific concentration in an odorless solvent (e.g., mineral oil or water). Samples are presented to panelists in a controlled environment (individual booths with controlled temperature, humidity, and lighting) in coded, identical containers to prevent bias. The order of sample presentation is randomized for each panelist.
-
Evaluation: Panelists sniff each sample and rate the intensity of predefined sensory descriptors (e.g., "green," "fruity," "pear," "buttery") on a labeled magnitude scale (e.g., a 15-point scale where 0 = not perceived and 15 = extremely strong).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the sensory profile of each compound and to identify significant differences between samples.[18]
Visualizing Experimental and Biological Pathways
3.1. Experimental Workflow for Odor Profile Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of an odorant's profile, from sample preparation to data interpretation.
3.2. Olfactory Signaling Pathway
The perception of odors, including those of cis-3-hexenyl esters, is initiated by the interaction of these volatile molecules with olfactory receptors in the nasal cavity. This triggers a complex signaling cascade that results in the perception of a specific scent.
Discussion and Conclusion
The odor profiles of this compound and its related esters are characterized by varying combinations of "green" and "fruity" notes. While this compound is predominantly associated with pear and melon, its acetate and butyrate analogs introduce nuances of freshly cut grass, apple, and even buttery or wine-like characteristics. These subtle differences in chemical structure lead to distinct sensory perceptions.
The lack of standardized, publicly available quantitative data for a direct comparison of these esters highlights a gap in the current literature. Future research employing standardized methodologies, such as those outlined in this guide, would be invaluable for creating a comprehensive and directly comparable dataset of odor thresholds and sensory intensity ratings.
Understanding the specific olfactory receptors that bind to these esters and the resulting neural activation patterns is another area ripe for investigation. While the general olfactory signaling pathway is well-established, identifying the specific receptors for each of these esters would provide deeper insights into the molecular basis of their distinct odor profiles and could inform the development of novel flavor and fragrance ingredients, as well as potential therapeutic agents targeting the olfactory system.
References
- 1. mdpi.com [mdpi.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. olfactorian.com [olfactorian.com]
- 4. (Z)-3-hexen-1-yl acetate, 3681-71-8 [thegoodscentscompany.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. (Z)-3-hexen-1-yl butyrate, 16491-36-4 [thegoodscentscompany.com]
- 7. fraterworks.com [fraterworks.com]
- 8. CIS-3-HEXENYL BUTYRATE [ventos.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Buy Bulk - Cis-3-Hexenyl Butyrate | Wholesale Supplier [sinofoodsupply.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models | OENO One [oeno-one.eu]
Assessing the Genotoxicity of cis-3-Hexenyl cis-3-hexenoate and its Hydrolysis Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxic potential of the fragrance ingredient cis-3-Hexenyl cis-3-hexenoate and its expected hydrolysis products, cis-3-hexenol and cis-3-hexenoic acid. The assessment is based on available toxicological data, primarily from studies conducted by the Research Institute for Fragrance Materials (RIFM).
Executive Summary
Overall, this compound and its hydrolysis products are not considered to be genotoxic. The parent ester, this compound, was found to be non-mutagenic in a bacterial reverse mutation assay (Ames test).[1] Due to the lack of direct data on its clastogenic potential, a read-across approach was employed, utilizing data from its hydrolysis products. Both cis-3-hexenol and a structural analog of its other hydrolysis product, trans-2-hexenoic acid, were found to be non-clastogenic in in vitro micronucleus assays.[1] No specific genotoxicity data for the direct hydrolysis product, cis-3-hexenoic acid, has been identified in the public domain.
Data Presentation: Summary of Genotoxicity Studies
The following tables summarize the available quantitative data from key genotoxicity studies.
Table 1: Genotoxicity of this compound
| Assay | Test System | Concentrations Tested | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 | Up to 5000 µ g/plate | With and without | Non-mutagenic | Givaudan, 2000 (as cited in RIFM, 2020)[1] |
Table 2: Genotoxicity of Hydrolysis and Read-Across Analogs
| Compound | Assay | Test System | Concentrations Tested | Metabolic Activation (S9) | Result | Reference |
| cis-3-Hexenol | In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Up to 1002 µg/mL | With and without | Non-clastogenic | RIFM, 2014a (as cited in RIFM, 2020)[1] |
| trans-2-Hexenoic Acid* | In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Up to 1140 µg/mL | With and without | Non-clastogenic | RIFM, 2016 (as cited in RIFM, 2020)[1] |
| cis-3-Hexenoic Acid | - | - | - | - | No data available | - |
*Note: trans-2-Hexenoic acid was used as a read-across analog for cis-3-hexenoic acid in the RIFM safety assessment.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below, based on the referenced OECD guidelines and study summaries.
Bacterial Reverse Mutation Assay (Ames Test) for this compound
This test was performed in compliance with OECD Guideline 471.
-
Objective: To evaluate the mutagenic potential of this compound by detecting reverse mutations in amino acid-requiring strains of Salmonella typhimurium.
-
Test System: S. typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 were used, which can detect different types of mutagens.
-
Method: The standard plate incorporation/preincubation method was used.
-
Test Substance Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Concentrations: A range of concentrations up to a maximum of 5000 µ g/plate was tested.
-
Metabolic Activation: The assay was conducted in both the presence and absence of a rat liver post-mitochondrial fraction (S9) to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure: The bacterial strains were exposed to the test substance at various concentrations. After an incubation period, the number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) was counted and compared to the number of spontaneous revertant colonies in the negative (solvent) control.
-
Evaluation Criteria: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
In Vitro Micronucleus Test for cis-3-Hexenol and trans-2-Hexenoic Acid
These tests were conducted in compliance with OECD Guideline 487.
-
Objective: To assess the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of the test substances by measuring the frequency of micronuclei in cultured mammalian cells.
-
Test System: Human peripheral blood lymphocytes were used.
-
Test Substance Preparation: The test substances were dissolved in dimethyl sulfoxide (DMSO).
-
Concentrations:
-
cis-3-Hexenol: Up to 1002 µg/mL.
-
trans-2-Hexenoic Acid: Up to 1140 µg/mL.
-
-
Metabolic Activation: The assays were performed with and without S9 metabolic activation.
-
Treatment Duration:
-
cis-3-Hexenol: 3 and 24 hours.
-
trans-2-Hexenoic Acid: 4 and 24 hours in the absence of S9, and 4 hours in the presence of S9.
-
-
Procedure: The cultured lymphocytes were exposed to the test substance. To ensure that only cells that have undergone division are scored, cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. After treatment and a recovery period, the cells were harvested, fixed, and stained. The frequency of binucleated cells containing micronuclei was determined by microscopic analysis.
-
Evaluation Criteria: A substance is considered clastogenic or aneugenic if it leads to a significant, concentration-dependent increase in the frequency of micronucleated cells compared to the negative control.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the genotoxicity assessment.
Caption: Genotoxicity assessment workflow for the parent ester and its products.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Caption: Workflow for the In Vitro Micronucleus Test.
Discussion and Conclusion
The available data from a bacterial reverse mutation assay indicates that this compound is not mutagenic.[1] While direct testing for clastogenicity of the parent ester has not been conducted, the negative results from in vitro micronucleus tests on its hydrolysis product, cis-3-hexenol, and a read-across analog, trans-2-hexenoic acid, suggest a low potential for chromosomal damage.[1]
A key consideration in this assessment is the use of trans-2-hexenoic acid as a read-across for cis-3-hexenoic acid. These are structural isomers, and while they share the same molecular formula, the position and stereochemistry of the double bond differ, which could potentially influence their biological activity. The justification for this read-across is based on the expert judgment of the RIFM panel. However, for a complete assessment, genotoxicity data for cis-3-hexenoic acid would be valuable.
References
Safety Operating Guide
Safe Disposal of cis-3-Hexenyl cis-3-hexenoate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of cis-3-Hexenyl cis-3-hexenoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Pre-Disposal Safety and Chemical Profile
Before initiating disposal, it is imperative to understand the characteristics of this compound. Always consult the Safety Data Sheet (SDS) for the specific product in use.[1]
Key Data Summary:
Below is a summary of quantitative data relevant to the safe handling and disposal of this chemical.
| Property | Value | Citation(s) |
| CAS Number | 61444-38-0 | [2][3] |
| Molecular Formula | C₁₂H₂₀O₂ | [2][4] |
| Molecular Weight | 196.29 g/mol | [2][3] |
| Appearance | Colorless Liquid | [4] |
| Flash Point | 111 °C (231.8 °F) | [2] |
| Auto-ignition Temp. | 274 °C | [2] |
| Density | ~0.907 g/mL at 25 °C | [3] |
| Water Solubility | Insoluble | [5] |
| Storage Class | 10 - Combustible liquids | [3] |
| Transport Information | Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA). | [2] |
| Environmental Note | Discharge into the environment must be avoided. | [2] |
Step-by-Step Disposal Protocol
The primary route for disposing of this compound is through a licensed hazardous waste disposal service.[1][6] This chemical should not be discharged into drains, water courses, or onto the ground.[2][7]
Experimental Protocol: Chemical Waste Segregation and Collection
This protocol outlines the standard procedure for preparing this compound for disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.[2][8]
-
Designated hazardous waste container (in good condition, with a secure lid).[9]
-
Hazardous Waste Label.
-
Secondary containment bin.[9]
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles and chemical-resistant gloves.[2][8]
-
Waste Identification: Classify this compound as a non-halogenated organic solvent waste. Do not mix it with other waste categories like halogenated solvents, acids, bases, or solid waste.[6][8]
-
Container Selection: Choose a suitable, leak-proof container that is compatible with the chemical. The container must be in good condition with no cracks or leaks and have a secure, tight-fitting lid.[9] It is often best to reuse the original container if it is in good condition, or a clean, empty container designated for non-halogenated waste.[9]
-
Labeling: Affix a "Hazardous Waste" label to the container.[9] Clearly write the full chemical name, "this compound," on the label.[8][9] Do not use abbreviations.[1] List all constituents if it is a mixture.
-
Waste Transfer: Carefully transfer the waste into the labeled container in a well-ventilated area, such as a chemical fume hood.[2][8] Keep the container closed except when adding waste.[9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[8] The storage area should be away from ignition sources, as the material is combustible.[2] Place the container within a secondary containment bin to prevent the spread of material in case of a leak.[9]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[1][6] Follow their specific procedures for waste collection.
Disposal of Empty Containers:
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) capable of removing the chemical residue.[9]
-
Rinsate Collection: The solvent rinsate must be collected and treated as hazardous waste.[9] Add the rinsate to your non-halogenated solvent waste container.
-
Final Disposal: After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided all chemical residues have been removed.[9] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 顺式-3-己烯酸顺式-3-己烯酯 ≥94%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. directpcw.com [directpcw.com]
- 5. CIS-3-HEXENYL HEXANOATE [ventos.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. vigon.com [vigon.com]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling cis-3-Hexenyl cis-3-hexenoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling cis-3-Hexenyl cis-3-hexenoate. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C12H20O2[1] |
| Molecular Weight | 196.29 g/mol [1][2] |
| Appearance | Colorless clear liquid[3][4] |
| Odor | Green grass, tomato green, violet leaf green[5] |
| Boiling Point | 100 °C at 1 atm[6] |
| Flash Point | 111 °C (closed cup)[1] |
| Auto-ignition Temperature | 274 °C at 1 atm[1] |
| Density | 0.907 g/mL at 25 °C[5] |
| Refractive Index | 1.447 - 1.455 at 20 °C[3][4][6] |
| Water Solubility | <30.78 mg/L at 20 °C[7] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Gloves must be inspected prior to use.[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | For firefighting, a self-contained breathing apparatus is necessary.[1] In case of insufficient ventilation, use suitable respiratory equipment. |
Operational Protocol for Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risks. The following workflow outlines the necessary steps from preparation to waste management.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
Standard Handling Procedure:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.[1]
-
Ventilation: Ensure all handling is performed in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoiding Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[8] Use non-sparking tools and explosion-proof equipment.[1]
-
Direct Contact: Avoid contact with skin and eyes.[1] Do not breathe mist, gas, or vapors.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials and foodstuff containers.[1]
Accidental Release Measures:
-
Ensure Safety: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]
-
Ventilation: Ensure adequate ventilation.[1]
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Absorb the spill with an inert absorbent material such as dry clay, sand, or diatomaceous earth.[8] Collect the absorbed material and place it into a suitable, closed container for disposal.[1]
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan:
-
Chemical Waste: Collect and arrange for disposal in accordance with appropriate local, regional, national, and international regulations.[1][8] Keep the chemical in suitable, closed, and labeled containers for disposal.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
-
Environmental Precautions: Discharge into the environment must be avoided.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Hex-3Z-enyl hex-3Z-enoate | C12H20O2 | CID 6435882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-3-hexen-1-yl (Z)-3-hexenoate, 61444-38-0 [thegoodscentscompany.com]
- 4. (Z)-3-hexen-1-yl (Z)-3-hexenoate 61444-38-0 [thegoodscentscompany.com]
- 5. This compound | 61444-38-0 [chemicalbook.com]
- 6. directpcw.com [directpcw.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. vigon.com [vigon.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
